Cascade Yellow
Description
Properties
Molecular Formula |
C27H21N3O9S |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C27H21N3O9S/c1-37-21-6-5-19(14-23(21)40(34,35)36)22-15-28-26(38-22)18-9-11-29(12-10-18)16-17-3-2-4-20(13-17)27(33)39-30-24(31)7-8-25(30)32/h2-6,9-15H,7-8,16H2,1H3 |
InChI Key |
PTIUZRZHZRYCJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC(=CC=C4)C(=O)ON5C(=O)CCC5=O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Cascade Yellow: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of the fluorescent dye, Cascade Yellow. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques in their work. This guide details the dye's key spectral characteristics, provides methodologies for their determination, and illustrates its application in a common experimental workflow.
Core Spectral Properties of this compound
This compound is a sulfonated pyridyloxazole (PyMPO) laser dye known for its utility in fluorescence microscopy and flow cytometry.[1] A defining characteristic of this compound is its unusually large Stokes shift, the difference between the wavelength maxima of its absorbance and emission spectra.[1][2] This large separation between excitation and emission wavelengths is advantageous as it minimizes the overlap between the excitation light and the emitted fluorescence signal, thereby reducing background interference and enhancing detection sensitivity.[1]
Quantitative Spectral Data
The key spectral properties of this compound are summarized in the table below. These values represent a consensus from multiple sources and provide a reliable reference for experimental design.
| Property | Value | Units | References |
| Excitation Maximum (λex) | ~402 - 410 | nm | [1][3][4] |
| Emission Maximum (λem) | ~545 - 558 | nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | ~25,000 | cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.56 | - | [3][5] |
| Stokes Shift | ~143 - 156 | nm | [2] |
Experimental Protocols
Accurate characterization of the spectral properties of fluorescent dyes like this compound is crucial for their effective use. The following sections provide detailed protocols for the experimental determination of key spectral parameters.
Measurement of Absorbance and Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic grade solvent (e.g., deionized water, PBS) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Dilution Series: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 25 µM.
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize.
-
Set the wavelength range to scan from approximately 300 nm to 600 nm.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one cuvette with the solvent to be used as a blank.
-
-
Blank Measurement: Place the blank cuvette in the spectrophotometer and record the baseline absorbance.
-
Sample Measurement:
-
Starting with the lowest concentration, rinse the sample cuvette with the solution to be measured, then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
Repeat this for all dilutions, ensuring the cuvette is rinsed with the next solution before filling.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.
-
For each concentration, record the absorbance value at λmax.
-
Plot a graph of absorbance at λmax versus concentration.
-
Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) when the path length is 1 cm, according to the Beer-Lambert law (A = εcl).
-
Measurement of Fluorescence Excitation and Emission Spectra
The excitation spectrum shows the relative efficiency of different wavelengths of light to excite the fluorophore, while the emission spectrum shows the distribution of wavelengths of the emitted light after excitation at a specific wavelength.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation maximum should be low (typically < 0.1) to avoid inner filter effects.
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Place the sample in a quartz cuvette.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the absorbance maximum of this compound (e.g., 402 nm).
-
Scan the emission monochromator over a wavelength range that encompasses the expected emission (e.g., 450 nm to 700 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum fluorescence intensity determined from the emission spectrum (e.g., 545 nm).
-
Scan the excitation monochromator over a wavelength range that encompasses the expected absorption (e.g., 350 nm to 500 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. It should be corrected for variations in the lamp output over the scanned wavelength range.
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Protocol:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) is a common standard for this region.
-
Preparation of Solutions: Prepare a series of dilutions for both this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1 to ensure linearity.
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.
-
The quantum yield of this compound (Φ_CY) can be calculated using the following equation: Φ_CY = Φ_std * (m_CY / m_std) * (n_CY² / n_std²) where:
-
Φ_std is the quantum yield of the standard.
-
m_CY and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for this compound and the standard, respectively.
-
n_CY and n_std are the refractive indices of the solvents used for this compound and the standard, respectively (if different).
-
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows where this compound is employed.
References
Cascade Yellow Dye: A Technical Guide to its Mechanism and Application in Neuronal Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascade Yellow is a fluorescent dye belonging to the pyrene family, widely utilized as a polar tracer for delineating neuronal morphology. Its high water solubility, excellent quantum yield, and fixable nature make it a valuable tool for neuroanatomical studies. This technical guide provides an in-depth exploration of this compound's mechanism of action, experimental protocols for its use, and a comparative analysis with other common neuronal tracers.
Core Mechanism of Action
This compound functions as an intracellular filler dye, primarily introduced into neurons via microinjection. Unlike tracers that rely on active axonal transport mechanisms, this compound passively diffuses throughout the cytoplasm of the injected neuron, revealing its complete morphology, including the soma, dendrites, and axonal arborizations.
The dye's utility as a neuronal tracer is underpinned by several key properties:
-
Polarity and Membrane Impermeability: As a highly polar molecule, this compound does not readily cross cell membranes. This property ensures that the dye remains within the injected neuron, providing a well-defined and high-contrast image of its structure without leaking into adjacent cells.
-
Hydrazide Moiety for Fixability: this compound contains a hydrazide group that reacts with aldehydes, such as formaldehyde or glutaraldehyde, during standard histological fixation procedures. This covalent cross-linking immobilizes the dye within the cell, preserving the fluorescent signal even after tissue processing for microscopy.
-
High Quantum Yield and Photostability: The dye exhibits strong fluorescence with a high quantum yield, meaning it efficiently converts excitation light into emitted fluorescent light.[1] Its good photostability allows for prolonged imaging sessions with minimal signal degradation.
The primary mechanism of action is therefore the direct visualization of neuronal architecture through passive cytoplasmic diffusion and subsequent fixation. It is important to note that this compound is not typically used for tracing long neuronal pathways via anterograde or retrograde axonal transport, a role better suited for tracers like biotinylated dextran amines or viral vectors.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound dye.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅N₅O₇S₂ | PubChem |
| Molecular Weight | 497.5 g/mol | PubChem |
| Excitation Maximum | ~400-410 nm | [1] |
| Emission Maximum | ~520-540 nm | [1] |
| Stokes Shift | ~120-130 nm | Calculated |
| Quantum Yield | ~0.54 | [1] |
| Molar Absorptivity (ε) | >28,000 cm⁻¹M⁻¹ at ~400 nm | [1] |
| Solubility | High in water | [1] |
Experimental Protocols
Detailed methodologies for the use of this compound in neuronal tracing are provided below. These protocols are based on established practices for similar polar tracers and should be optimized for specific experimental conditions.
Microinjection Protocol
This protocol describes the intracellular loading of this compound into a target neuron.
Materials:
-
This compound dye (lithium or potassium salt)
-
Sterile intracellular solution (e.g., 2 M potassium acetate)
-
Micropipette puller
-
Glass micropipettes (borosilicate glass)
-
Micromanipulator and injection system (e.g., picospritzer)
-
Microscope with appropriate optics for cell visualization
Procedure:
-
Prepare Dye Solution: Dissolve this compound in the intracellular solution to a final concentration of 1-5% (w/v). Vortex thoroughly and centrifuge to pellet any undissolved particles.
-
Pull Micropipettes: Pull glass micropipettes to a fine tip (typically <1 µm diameter) using a micropipette puller.
-
Backfill Micropipette: Backfill the micropipette with the this compound solution using a microloader pipette tip.
-
Position Micropipette: Under microscopic guidance, carefully approach the target neuron with the dye-filled micropipette using a micromanipulator.
-
Impale Neuron: Gently impale the neuron with the micropipette. A successful impalement is often indicated by a sudden drop in membrane potential if performing electrophysiological recording simultaneously.
-
Inject Dye: Inject the dye into the neuron using brief, positive pressure pulses from the injection system. Monitor the filling of the neuron under fluorescence microscopy. The cell body and proximal dendrites should fill rapidly.
-
Allow Diffusion: After injection, allow sufficient time for the dye to diffuse throughout the entire neuron, including distal processes. This can take from several minutes to over an hour depending on the size and complexity of the neuron.
-
Withdraw Micropipette: Carefully withdraw the micropipette from the neuron.
Tissue Fixation Protocol
This protocol is for fixing the tissue to preserve the neuronal morphology and the fluorescent signal from this compound.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS), pH 7.4
-
Phosphate-buffered saline (PBS)
Procedure:
-
Primary Fixation: Following the desired post-injection survival time, perfuse the animal transcardially with cold PBS, followed by cold 4% PFA in PBS.
-
Post-fixation: Dissect the brain or tissue of interest and post-fix in 4% PFA at 4°C for 4-12 hours. The duration of post-fixation may need to be optimized.
-
Cryoprotection (Optional): For cryosectioning, transfer the tissue to a 30% sucrose solution in PBS at 4°C until it sinks.
-
Sectioning: Section the tissue using a vibratome or cryostat at the desired thickness (e.g., 40-100 µm).
-
Storage: Store the sections in PBS or a cryoprotectant solution at 4°C or -20°C, respectively, protected from light.
Fluorescence Imaging Protocol
This protocol outlines the parameters for visualizing this compound fluorescence.
Equipment:
-
Epifluorescence or confocal microscope
-
Light source with excitation around 400-410 nm (e.g., mercury lamp with a DAPI/Violet filter set or a 405 nm laser line on a confocal microscope)
-
Emission filter centered around 520-540 nm
Procedure:
-
Mount Sections: Mount the tissue sections onto glass slides with an aqueous mounting medium.
-
Microscope Setup:
-
Excitation: Use an excitation wavelength of approximately 405 nm.
-
Emission: Collect the emitted fluorescence between 500 nm and 550 nm.
-
-
Image Acquisition: Acquire images using appropriate objective magnification and detector settings (e.g., photomultiplier tube voltage and gain on a confocal microscope) to achieve a good signal-to-noise ratio. For detailed morphological analysis, acquiring a Z-stack of confocal images is recommended.
Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Mechanism of Action for this compound.
Caption: Experimental Workflow for Neuronal Tracing.
Conclusion
This compound is a robust and reliable fluorescent dye for the morphological analysis of individual neurons. Its primary mechanism of action involves passive diffusion from a microinjection pipette and subsequent covalent fixation within the cell. This allows for high-resolution imaging of the entire neuronal structure. While not suited for trans-synaptic or long-range axonal transport studies, its bright fluorescence, photostability, and compatibility with standard histological techniques make it an invaluable tool for detailed neuroanatomical investigations. Careful adherence to the outlined protocols will enable researchers to effectively utilize this compound for visualizing neuronal architecture with high fidelity.
References
Cascade Yellow: A Technical Guide to Its Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascade Yellow is a fluorescent dye known for its distinctive spectral properties, particularly its large Stokes shift. This characteristic, along with its bright yellow fluorescence, makes it a valuable tool in various biological and biotechnological applications, including flow cytometry and oligonucleotide labeling. This technical guide provides a comprehensive overview of the known properties of this compound, general experimental protocols for its characterization and use, and logical diagrams to illustrate relevant workflows.
Chemical and Physical Properties
This compound is a complex organic molecule with the IUPAC name 5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate[1]. Its key properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C27H21N3O9S | |
| Molecular Weight | 563.5 g/mol | [1] |
| Excitation Maximum | ~402 nm | |
| Emission Maximum | ~545 nm | [2] |
| Extinction Coefficient | 25,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield | 0.56 | [2] |
| Appearance | Yellow solid | |
| Solubility | Water |
Discovery and Synthesis
Similarly, a specific, step-by-step chemical synthesis protocol for this compound is not publicly documented. Commercial suppliers offer the compound for sale or synthesis on demand[6]. Based on the chemical structure, a plausible synthetic approach would likely involve the multi-step assembly of the pyridinium, oxazole, and functionalized phenyl components.
Experimental Protocols
While a specific synthesis protocol for this compound is unavailable, the following are general experimental methodologies for the characterization and application of this and similar fluorescent dyes.
Characterization of this compound
Objective: To verify the identity, purity, and spectral properties of a sample of this compound.
Materials:
-
This compound sample
-
High-performance liquid chromatograph (HPLC) with a UV-Vis detector
-
Nuclear magnetic resonance (NMR) spectrometer
-
Fourier-transform infrared (FTIR) spectrometer
-
Mass spectrometer (MS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Appropriate solvents (e.g., HPLC-grade water, acetonitrile, DMSO)
Methodology:
-
Purity Assessment (HPLC):
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Run a gradient elution program (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the dye.
-
A single major peak indicates high purity.
-
-
Structural Confirmation (NMR, FTIR, and MS):
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6) and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the known chemical structure of this compound.
-
FTIR Spectroscopy: Acquire an FTIR spectrum of the solid sample. Characteristic peaks corresponding to the functional groups (e.g., sulfonate, ester, carbonyl, aromatic rings) should be present.
-
Mass Spectrometry: Analyze the sample using high-resolution mass spectrometry to confirm the molecular weight and elemental composition.
-
-
Photophysical Property Measurement:
-
Absorption Spectrum: Using a UV-Vis spectrophotometer, measure the absorbance of a dilute solution of this compound across a range of wavelengths to determine the absorption maximum (λ_max_).
-
Emission Spectrum: Using a fluorometer, excite the sample at its absorption maximum and measure the fluorescence emission across a range of wavelengths to determine the emission maximum (λ_em_).
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Extinction Coefficient Calculation: The molar extinction coefficient can be calculated using the Beer-Lambert law by measuring the absorbance of a solution of known concentration at the absorption maximum.
-
Oligonucleotide Labeling with this compound
Objective: To covalently label an amine-modified oligonucleotide with this compound succinimidyl ester.
Materials:
-
Amine-modified oligonucleotide
-
This compound, succinimidyl ester (or other amine-reactive form)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
HPLC system for purification
Methodology:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer.
-
Dye Preparation: Dissolve the amine-reactive this compound in a small amount of DMF or DMSO.
-
Conjugation Reaction: Add the dissolved dye to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 10- to 20-fold excess of the dye is a common starting point.
-
Incubation: Gently mix the reaction and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Purification:
-
Size-Exclusion Chromatography: Separate the labeled oligonucleotide from the unreacted dye using a size-exclusion column.
-
HPLC Purification: For higher purity, use reverse-phase or ion-exchange HPLC to separate the labeled product from unlabeled oligonucleotides and free dye.
-
-
Characterization: Confirm successful labeling by UV-Vis spectroscopy, looking for the absorbance peaks of both the oligonucleotide (around 260 nm) and this compound (around 402 nm).
Visualizations
Logical Workflow for Dye Characterization
Caption: Workflow for the characterization of this compound.
General Experimental Workflow for Flow Cytometry
Caption: A generalized workflow for a flow cytometry experiment.
References
- 1. This compound | C27H21N3O9S | CID 25137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Dick Haugland - Wikipedia [en.wikipedia.org]
- 4. Molecular Probes® | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. cyto.purdue.edu [cyto.purdue.edu]
- 6. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
Photophysical and chemical characteristics of Cascade Yellow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascade Yellow is a fluorescent dye belonging to the pyrenyloxytrisulfonic acid family. It is characterized by a significant Stokes shift, emitting in the yellow region of the spectrum after excitation with violet light. This property, along with its good water solubility, particularly in its hydrazide form, makes it a valuable tool in various biological applications. This technical guide provides an in-depth overview of the photophysical and chemical characteristics of this compound, detailed experimental protocols for its use, and visualizations of relevant experimental workflows.
Chemical and Physical Properties
This compound is a fluorochrome that can be obtained in several reactive forms, with the hydrazide salt being common for biological applications due to its ability to be fixed with aldehydes and its solubility in aqueous solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₂₁N₃O₉S | [1] |
| Molecular Weight | 563.5 g/mol | [1] |
| IUPAC Name | 5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate | [1] |
| Synonyms | This compound, CHEBI:51491 | [1] |
| Solubility | The hydrazide salt has good water solubility (~1% for sodium and potassium salts, ~8% for the lithium salt). Insoluble in water as a base. | [2][3] |
| Storage and Stability | Store at -20°C, desiccated and protected from light. Stable under normal storage conditions. Avoid heat and moisture. | [4][5] |
Photophysical Characteristics
This compound exhibits a large Stokes shift, which is advantageous in multicolor fluorescence experiments as it minimizes spectral overlap. The photophysical properties are summarized below.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~399-402 nm | [6][7] |
| Emission Maximum (λem) | ~545-549 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~25,000 cm⁻¹M⁻¹ at ~400 nm | [6] |
| Fluorescence Quantum Yield (Φf) | ~0.54 in water (for Cascade Blue hydrazide) | [3] |
| Fluorescence Lifetime (τ) | Data not readily available in the literature. | |
| Stokes Shift | ~150 nm | [7] |
Experimental Protocols
Measurement of Absorption Spectrum
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., deionized water for hydrazide salt)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the expected λmax. A typical starting concentration is 1-10 µM.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength range to scan from 300 nm to 600 nm.
-
Use the solvent as a blank to zero the instrument.
-
-
Measurement:
-
Rinse the quartz cuvette with the working solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Analysis: Identify the wavelength at which the highest absorbance is recorded. This is the λmax.
Measurement of Emission Spectrum
Objective: To determine the wavelength of maximum fluorescence emission (λem) of this compound.
Materials:
-
This compound solution (from absorption protocol, absorbance < 0.1 at λex)
-
Spectrofluorometer
-
Fluorescence cuvettes (1 cm path length, four polished sides)
Procedure:
-
Sample Preparation: Use a dilute solution of this compound with an absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λmax determined from the absorption spectrum (e.g., 400 nm).
-
Set the emission scan range from the excitation wavelength +10 nm to 700 nm (e.g., 410 nm to 700 nm).
-
Set appropriate excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
Place a cuvette with the solvent blank in the fluorometer and record a blank scan.
-
Replace the blank with the this compound sample and record the emission spectrum.
-
-
Analysis: Subtract the blank spectrum from the sample spectrum. The wavelength with the highest intensity is the λem.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound solutions of varying concentrations (absorbance 0.02 - 0.1)
-
Quantum yield standard with known Φf (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a series of dilutions for both this compound and the quantum yield standard in the same solvent if possible. The absorbance of these solutions at the excitation wavelength should range from 0.02 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.
-
Calculate the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of this compound (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
-
Where st denotes the standard and x the sample, Grad is the gradient from the plot, and η is the refractive index of the solvent.
-
Applications and Workflows
This compound hydrazide is a valuable polar tracer, particularly in neuroscience, for mapping neuronal projections and studying cell-to-cell communication through gap junctions.
Neuronal Tracing via Microinjection
This compound can be introduced into individual neurons through microinjection to visualize their morphology and trace their axonal pathways.
Caption: Workflow for neuronal tracing using this compound microinjection.
Gap Junction Intercellular Communication (GJIC) Assay
The passage of small, polar molecules like this compound hydrazide between adjacent cells can be used to assess the functionality of gap junctions.
Caption: Workflow for assessing gap junction communication with this compound.
References
- 1. This compound | C27H21N3O9S | CID 25137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. resources.finalsite.net [resources.finalsite.net]
- 5. eurogentec.com [eurogentec.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
Cascade Yellow: A Technical Guide to its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascade Yellow is a fluorescent dye utilized in various biological research applications. A comprehensive understanding of its core photophysical properties, namely its quantum yield and extinction coefficient, is crucial for its effective implementation in quantitative fluorescence-based assays. This technical guide provides a summary of the available data for this compound and outlines generalized experimental protocols for the determination of these key parameters.
Core Photophysical Properties
The efficiency of a fluorophore is defined by its quantum yield and its ability to absorb light is described by its molar extinction coefficient. The reported values for this compound are summarized below.
| Property | Value | Units |
| Quantum Yield (Φ) | 0.56[1] | - |
| Molar Extinction Coefficient (ε) | 25,000[1] | cm-1M-1 |
| Excitation Maximum (λex) | ~402[1] | nm |
| Emission Maximum (λem) | ~545[1] | nm |
Note: The experimental conditions under which the quantum yield and extinction coefficient were determined (e.g., solvent, temperature) are not specified in the available literature. These parameters can be significantly influenced by the fluorophore's environment.
Experimental Protocols
The following sections detail generalized, standard protocols for the experimental determination of fluorescence quantum yield and molar extinction coefficient. These methods are broadly applicable to fluorescent dyes like this compound.
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard sample with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, water, or another appropriate solvent for both the sample and standard)
-
Standard fluorophore with a known quantum yield in the same spectral region as the sample (e.g., Quinine Sulfate in 0.1 M H2SO4, Φ = 0.54)
-
Sample of this compound
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the emission is collected over the entire fluorescence range of the dye.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the resulting linear plots for both the standard (GradStd) and the sample (GradSmp).
-
Calculate the quantum yield of the sample (ΦSmp) using the following equation:
ΦSmp = ΦStd * (GradSmp / GradStd) * (η2Smp / η2Std)
Where:
-
ΦStd is the quantum yield of the standard.
-
GradSmp and GradStd are the gradients of the plots for the sample and standard, respectively.
-
ηSmp and ηStd are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term cancels out).
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Materials:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
Solvent (a solvent in which this compound is soluble and that is transparent at the wavelength of maximum absorbance)
-
This compound
Procedure:
-
Accurately weigh a small amount of this compound powder.
-
Prepare a stock solution of known concentration by dissolving the weighed dye in a precise volume of the chosen solvent using a volumetric flask.
-
Prepare a series of dilutions from the stock solution to create solutions with a range of known concentrations.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Plot the absorbance versus concentration.
-
Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ε) if the path length is 1 cm.
The Beer-Lambert law is expressed as: A = εcl
Where:
-
A is the absorbance (unitless).
-
ε is the molar extinction coefficient (M-1cm-1).
-
c is the molar concentration of the substance (M).
-
l is the path length of the cuvette (cm).
-
Visualizations
The following diagram illustrates the general workflow for determining the fluorescence quantum yield using the comparative method.
Caption: Quantum yield determination workflow.
References
Cascade Yellow for Two-Photon Microscopy: A Technical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the suitability of the fluorescent dye Cascade Yellow for two-photon excitation microscopy (TPE or 2PM). While offering some promising spectral characteristics, a critical lack of data on its two-photon absorption cross-section necessitates a careful evaluation by researchers considering its use. This document provides a comprehensive analysis of its known properties, a discussion of the theoretical basis for its use in TPE, and a workflow for its empirical validation.
Photophysical Properties of this compound
This compound is a fluorescent dye known for its large Stokes shift, which is the difference between the peak excitation and peak emission wavelengths. This property is advantageous in fluorescence microscopy as it facilitates the separation of the emission signal from scattered excitation light. A summary of its key one-photon spectral properties is presented below.
| Property | Value | Reference |
| One-Photon Excitation Maximum (λ_1P_ex) | ~399 - 402 nm | [1][2] |
| One-Photon Emission Maximum (λ_em) | ~545 - 549 nm | [1][2] |
| Stokes Shift | ~150 nm | [1] |
| Quantum Yield (Φ) | 0.56 | [2] |
| Molar Extinction Coefficient (ε) | 25,000 cm⁻¹M⁻¹ | [2] |
| Molecular Weight | 563.5 g/mol |
Principles of Two-Photon Excitation and Suitability
Two-photon microscopy relies on the principle of two-photon absorption, a nonlinear optical process where a fluorophore absorbs two lower-energy photons simultaneously to reach the same excited state achieved by absorbing one higher-energy photon.[3]
Caption: Jablonski diagram comparing one-photon and two-photon excitation.
The primary advantages of this technique include deeper tissue penetration, reduced phototoxicity and photobleaching outside the focal volume, and inherent optical sectioning.[3] The efficiency of a fluorophore for TPE is quantified by its two-photon absorption cross-section (σ₂), measured in Goeppert-Mayer (GM) units. A higher GM value indicates a greater probability of two-photon absorption, leading to a brighter signal.
For this compound:
-
Theoretical Excitation Wavelength: Based on its one-photon excitation maximum of ~400 nm, the predicted two-photon excitation wavelength would be in the 780-820 nm range. This is highly advantageous as it falls squarely within the tunable range of standard Ti:Sapphire lasers used in most two-photon microscopes.
-
The Critical Unknown (σ₂): As of this writing, the two-photon absorption cross-section for this compound has not been reported in peer-reviewed literature. This is the single most important parameter for determining its suitability. Without this value, the efficiency of the dye for TPE remains unknown. For context, fluorophores considered effective for two-photon imaging typically have cross-sections ranging from tens to hundreds of GM.[4]
Workflow for Evaluating Fluorophore Suitability
Researchers must empirically determine the utility of a dye like this compound for their specific application. The following workflow outlines the necessary steps for this evaluation.
Caption: Logical workflow for evaluating a fluorophore for two-photon microscopy.
Experimental Protocols
As no specific, validated protocols exist for using this compound in two-photon microscopy, this section provides a general methodology that can be adapted for its characterization and use.
Sample Preparation for Mitochondrial Labeling
Based on its classification, this compound can be used for studying mitochondria.[1] The following is a general protocol for staining adherent cells.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution imaging and grow to the desired confluency.
-
Staining Solution: Prepare a stock solution of this compound (e.g., its hydrazide or other reactive form) in anhydrous DMSO. On the day of the experiment, dilute the stock solution in warm cell culture medium or an appropriate buffer (e.g., HBSS) to the desired final concentration (typically in the 1-10 µM range; this requires optimization).
-
Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C. The optimal time will vary by cell type and dye concentration.
-
Wash: Aspirate the staining solution and wash the cells two to three times with warm culture medium or buffer to remove any unbound dye.
-
Imaging: Add fresh warm medium or buffer to the dish. The cells are now ready for imaging.
Caption: Experimental workflow for mitochondrial imaging with a novel dye.
Two-Photon Imaging Parameters
-
Microscope Setup: Power on the Ti:Sapphire laser, microscope, and associated electronics. Allow the laser to warm up for stability.
-
Excitation Wavelength: Tune the laser to the predicted two-photon excitation wavelength, starting around 800 nm. Perform a wavelength scan (e.g., from 760 nm to 840 nm) to find the peak excitation for the brightest signal, if your system allows.
-
Laser Power: Begin with a low laser power at the sample (<5 mW) to find the focal plane and labeled cells. Gradually increase the power until a sufficient signal is detected, while minimizing photobleaching and phototoxicity.
-
Detection: Use a bandpass filter appropriate for the emission of this compound. Given its emission peak at ~549 nm, a filter such as a 550/50 nm or 525/50 nm would be a suitable starting point.
-
Image Acquisition: Set the detector (photomultiplier tube, PMT) gain and offset to capture the signal without saturating the brightest pixels and while keeping the background dark. Acquire a Z-stack through the cells to assess staining and signal quality in three dimensions.
Conclusion and Recommendations
This compound possesses several properties that make it a candidate for two-photon microscopy. Its one-photon spectrum suggests a two-photon excitation wavelength (~800 nm) that is easily accessible with standard lasers, and its large Stokes shift and good quantum yield are beneficial for fluorescence imaging.
However, the critical limiting factor is the absence of a published two-photon absorption cross-section (σ₂) value. Without this data, the efficiency of this compound for TPE is unproven. It may be an inefficient two-photon fluorophore, requiring high laser power that could lead to rapid photobleaching and phototoxicity, negating the primary advantages of the technique.
Recommendations:
-
For researchers with novel applications: If the specific chemical properties of this compound are essential for an experiment, it is worth performing the empirical validation outlined in this guide to determine its performance.
-
For general imaging applications: It is strongly recommended to select a fluorophore that has been specifically designed and characterized for two-photon microscopy. Dyes with published, high two-photon cross-sections in the desired spectral range will provide more reliable and reproducible results with a higher signal-to-noise ratio and lower risk of photodamage.
References
The Aqueous Challenge: A Technical Guide to the Water Solubility and Stability of Cascade Yellow and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the water solubility and stability of Cascade Yellow and explores the potential for its derivatives in aqueous applications. While this compound itself presents significant challenges in terms of water solubility, this paper will delve into its known characteristics and discuss strategies for enhancing its aqueous compatibility through chemical modification, drawing parallels with related fluorescent dyes. This document is intended to be a valuable resource for researchers in chemistry, biology, and pharmacology who are interested in leveraging the fluorescent properties of this chromophore in biological systems.
This compound: A Profile
This compound is a fluorescent dye characterized by its pyridinium and benzenesulfonate moieties.[1] Its core structure gives rise to its fluorescent properties, but also dictates its physicochemical characteristics, most notably its limited solubility in aqueous solutions.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. A notable characteristic is its insolubility in water, which significantly restricts its direct application in biological assays and drug delivery systems.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₁N₃O₉S | [1][2] |
| Molecular Weight | 563.5 g/mol | [1][2] |
| IUPAC Name | 5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate | [1][2] |
| Water Solubility | Insoluble | [2] |
| Appearance | Purple powder | [3] |
Table 1: Physicochemical Properties of this compound. This table summarizes key properties of this compound, highlighting its insolubility in water.
Stability Profile
The stability of this compound has been noted in the context of polymer degradation, where it is a byproduct. It is thermally stable up to 200°C but degrades under γ-irradiation.[2] Its stability in aqueous solutions at varying pH and in the presence of biological molecules has not been extensively reported, largely due to its poor water solubility.
Enhancing Aqueous Solubility: The Role of Derivatization
The insolubility of this compound in water is a primary obstacle for its use in biological research. However, the precedent set by other fluorescent dyes, such as the Cascade Blue family, demonstrates that chemical modification is a powerful strategy to overcome this limitation. Cascade Blue derivatives, which are based on a pyrenyloxytrisulfonic acid structure, have been successfully functionalized to be water-soluble and reactive towards various biomolecules.[4]
Strategies for modifying this compound to improve its water solubility could include the introduction of polar functional groups, such as additional sulfonate groups, carboxylates, or polyethylene glycol (PEG) chains. These modifications would be expected to increase the molecule's polarity and its ability to form hydrogen bonds with water.
Experimental Protocols for Assessing Solubility and Stability
For researchers aiming to develop and characterize water-soluble this compound derivatives, a suite of standardized experimental protocols is essential. The following sections outline general methodologies for determining water solubility and assessing the stability of fluorescent dyes.
Determination of Water Solubility
A common method for determining the solubility of a compound is the shake-flask method, which is considered the gold standard.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: An excess amount of the this compound derivative is added to a known volume of purified water (e.g., Milli-Q) in a sealed container.
-
Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved derivative is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).
A workflow for this protocol is visualized in the following diagram.
Figure 1: Shake-Flask Solubility Workflow.
Assessment of Aqueous Stability
The stability of a fluorescent dye in an aqueous environment is critical for its utility. Key aspects to evaluate include pH stability, photostability, and stability in the presence of biological macromolecules.
3.2.1. pH Stability
The fluorescence of a dye can be sensitive to the pH of the solution. To assess this, the fluorescence intensity of the this compound derivative is measured across a range of pH values.
Protocol: pH Stability Assay
-
Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 10) are prepared.
-
Sample Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent and then diluted into each buffer to a final, constant concentration.
-
Fluorescence Measurement: The fluorescence emission spectrum and intensity of each sample are recorded using a spectrofluorometer at a fixed excitation wavelength.
-
Data Analysis: The fluorescence intensity is plotted against pH to generate a pH-stability profile.
The logical flow for a pH stability assessment is shown below.
Figure 2: pH Stability Assessment Logic.
3.2.2. Photostability
Photostability, or resistance to photobleaching, is a crucial parameter for fluorescent probes, especially in applications requiring prolonged light exposure, such as fluorescence microscopy.
Protocol: Photostability Assay
-
Sample Preparation: A solution of the this compound derivative is prepared in a relevant aqueous buffer.
-
Continuous Illumination: The sample is continuously exposed to the excitation light source in a spectrofluorometer or on a microscope.
-
Time-Lapse Measurement: The fluorescence intensity is recorded at regular intervals over a defined period.
-
Data Analysis: The fluorescence intensity is plotted as a function of time to determine the rate of photobleaching.[5]
3.2.3. Stability in Biological Media
For in vitro and in vivo applications, the stability of the dye in the presence of proteins and other biomolecules is important.
Protocol: Stability in Biological Media
-
Media Preparation: Prepare solutions of the this compound derivative in relevant biological media, such as phosphate-buffered saline (PBS) with and without serum proteins (e.g., bovine serum albumin, BSA).
-
Incubation: The samples are incubated at a relevant temperature (e.g., 37°C) for various time points.
-
Analysis: At each time point, the fluorescence properties (intensity and spectrum) are measured. Changes in these properties can indicate degradation or interaction with media components.
Signaling Pathways and Applications
Due to its limited water solubility, this compound has not been widely used as a probe in biological signaling pathways. However, water-soluble derivatives could potentially be employed in a variety of applications, including:
-
Cellular Imaging: As fluorescent labels for proteins, nucleic acids, and other biomolecules.[6]
-
Flow Cytometry: For labeling cells and subcellular components.
-
High-Throughput Screening: As reporters in assays for drug discovery.
The successful development of water-soluble and stable this compound derivatives would open up new avenues for their use as fluorescent probes in biological research, similar to how Cascade Blue derivatives have been utilized.[4]
Conclusion
While this compound in its parent form is unsuitable for most aqueous applications due to its insolubility, the potential for creating water-soluble and stable derivatives through chemical modification is significant. By employing the standardized experimental protocols outlined in this guide, researchers can systematically synthesize and characterize novel this compound derivatives with enhanced aqueous compatibility. The development of such compounds would add a valuable tool to the palette of fluorescent probes available for biological research and drug development. Future work should focus on the rational design and synthesis of these derivatives and a thorough evaluation of their photophysical properties and stability in biologically relevant environments.
References
- 1. This compound | C27H21N3O9S | CID 25137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. mlc-mn.safecollegessds.com [mlc-mn.safecollegessds.com]
- 4. Cascade blue derivatives: water soluble, reactive, blue emission dyes evaluated as fluorescent labels and tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
Fundamental principles of Cascade Yellow fluorescence
An In-Depth Technical Guide to the Fundamental Principles of Cascade Yellow Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorescent dye belonging to the pyridyloxazole class of fluorochromes. It is characterized by its large Stokes shift, which is the difference between the wavelength maxima of its excitation and emission spectra. This property makes it particularly useful in multicolor fluorescence experiments where minimizing spectral overlap is crucial. This compound can be conjugated to various biomolecules, including antibodies and oligonucleotides, and is employed in a range of applications such as fluorescence microscopy, flow cytometry, and neuronal tracing. This guide provides a detailed overview of its core principles, quantitative data, and common experimental protocols.
Core Principles of Fluorescence
Fluorescence is a photoluminescent process where a molecule, known as a fluorophore, absorbs a photon of light, causing an electron to move to a higher energy, excited singlet state. The molecule quickly relaxes vibrationally to the lowest level of this excited state and then returns to the ground state by emitting a photon. Because energy is lost during the vibrational relaxation, the emitted photon has lower energy and a longer wavelength than the absorbed photon. This energy difference is known as the Stokes shift. The efficiency of this process is described by the quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in theexcited state).
Physicochemical and Spectroscopic Properties
This compound is an organic dye with a complex aromatic structure. It is classified as a pyridinium ion, an arenesulfonate oxoanion, a pyrrolidinone, and a member of the 1,3-oxazoles[1]. Its reactive forms, such as succinimidyl esters or hydrazides, allow for covalent attachment to biomolecules.
Quantitative Data Summary
The key spectroscopic and physical properties of this compound are summarized in the table below for easy comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~399 - 402 nm | [2][3] |
| Emission Maximum (λem) | ~545 - 549 nm | [2][3] |
| Stokes Shift | ~150 nm | [3] |
| Molar Extinction Coeff. | 25,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield (Φ) | 0.56 | [4] |
| Fluorescence Lifetime (τ) | Data not available; Lucifer Yellow (~5.4 ns) | [5] |
| Molecular Formula | C₂₇H₂₁N₃O₉S | [1] |
| Molecular Weight | 563.5 g/mol | [1] |
| Photostability | Qualitatively good (based on Cascade Blue) | [1] |
Applications in Research
The unique spectral properties of this compound make it a versatile tool for various biological applications.
-
Fluorescence Microscopy: Its large Stokes shift is advantageous for reducing bleed-through between fluorescence channels in multicolor imaging. It can be used in techniques like immunofluorescence to visualize the localization of specific proteins.
-
Flow Cytometry: this compound can be excited efficiently by the 405 nm violet laser commonly found on modern flow cytometers[3]. Its emission in the yellow-green region of the spectrum allows it to be integrated into complex, multi-color immunophenotyping panels.
-
Neuronal Tracing: Like the related dye Lucifer Yellow CH, this compound is available as an aldehyde-fixable hydrazide derivative[1]. This allows it to be introduced into neurons via microinjection and subsequently fixed in place with paraformaldehyde for detailed morphological studies[1].
-
Bioconjugation: this compound can be covalently attached to primary amines on oligonucleotides and proteins using NHS-ester chemistry, enabling the creation of custom fluorescent probes[6].
Experimental Protocols and Workflows
The following sections provide detailed, generalized protocols for common applications of this compound. Researchers should optimize parameters such as antibody concentrations and incubation times for their specific experimental systems.
Protocol: Indirect Immunofluorescence Staining of Cultured Cells
This protocol describes the use of a this compound-conjugated secondary antibody to detect a primary antibody bound to a target antigen in adherent cells.
Methodology:
-
Cell Preparation: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and rinse the cells twice with Phosphate-Buffered Saline (PBS, pH 7.4).
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: To access intracellular antigens and block non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking buffer from the cells and incubate with the diluted primary antibody for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Remove the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, keeping the samples protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges of the coverslip with nail polish.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., DAPI/Hoechst filter set or a custom set with excitation around 400 nm and emission around 550 nm).
Protocol: Cell Surface Staining for Flow Cytometry
This protocol details the staining of cell surface antigens on a single-cell suspension for analysis by flow cytometry.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or tissue. Count the cells and aliquot approximately 1 x 10⁶ cells per tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 1-2 mL of cold Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% sodium azide). Repeat for a total of two washes.
-
Fc Receptor Blocking (Optional but Recommended): To reduce non-specific binding to Fc receptors on immune cells, resuspend the cell pellet in staining buffer containing an Fc blocking reagent and incubate for 10 minutes at 4°C.
-
Antibody Staining: Add the predetermined optimal amount of the this compound-conjugated primary antibody to the cell suspension. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of staining buffer to each tube, centrifuge, and discard the supernatant. Repeat for a total of two washes to remove unbound antibody.
-
Viability Staining (Optional): To exclude dead cells from the analysis, resuspend the cell pellet in staining buffer containing a viability dye (e.g., Propidium Iodide or 7-AAD) and incubate for 5-10 minutes before analysis. This is crucial as dead cells can non-specifically bind antibodies.
-
Final Resuspension: Resuspend the final cell pellet in 0.5 mL of staining buffer. Keep the samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer. For this compound, use the 405 nm (violet) laser for excitation and collect the emission signal using a bandpass filter appropriate for its emission peak, such as a 525/50 nm filter[3]. Ensure proper compensation controls are run if other fluorophores are included in the panel.
References
- 1. ulab360.com [ulab360.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 4. Anterograde Transneuronal Tracing and Genetic Control with Engineered Yellow Fever Vaccine YFV-17D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
The Versatility of Yellow Fluorophores in Modern Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cell biology, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes. Among the spectrum of available fluorophores, yellow dyes offer a unique spectral niche, enabling researchers to conduct multiplex experiments with minimal spectral overlap. This technical guide delves into the applications of yellow fluorescent dyes, with a primary focus on the well-characterized CellTrace™ Yellow (CTY) for cell proliferation analysis and an overview of Cascade Yellow, a dye with distinct spectral properties.
Core Principles of Fluorescent Cell Staining
Fluorescent dyes used in cell biology are typically small organic molecules that can be excited by light of a specific wavelength and, in response, emit light at a longer wavelength. This process, known as fluorescence, allows for the highly sensitive detection of labeled cells and subcellular components. The choice of a fluorescent dye depends on several factors, including its spectral properties (excitation and emission maxima), brightness (quantum yield and extinction coefficient), photostability, cell permeability, and potential cytotoxicity.
This compound: A Snapshot
This compound is a fluorescent dye characterized by a significant separation between its excitation and emission peaks, a feature known as a large Stokes shift.[1][2] This property is advantageous as it minimizes the interference between the excitation light and the emitted fluorescence, leading to a better signal-to-noise ratio.
Spectral Properties
The key spectral characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | ~402 nm | [2][3] |
| Emission Maximum | ~545 nm | [2][3] |
| Stokes Shift | ~143 nm | [1] |
| Extinction Coefficient | 25,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield | 0.56 | [3] |
Table 1: Spectral Properties of this compound.
Applications
This compound is particularly noted for its use in oligonucleotide labeling.[2] Its large Stokes shift and high molar absorptivity make it a suitable reporter molecule for nucleic acid-based assays.[2] It can be incorporated at any position within an oligonucleotide, typically via NHS conjugation chemistry to a primary amine-modified oligonucleotide.[2] While spectrally similar to dyes like Krome Orange and Pacific Orange, for applications such as flow cytometry, newer dyes like Brilliant™ Violet 510 are often considered superior alternatives.[3]
CellTrace™ Yellow (CTY): A Modern Tool for Cell Proliferation and Lineage Tracing
CellTrace™ Yellow (CTY) is a state-of-the-art fluorescent dye designed for long-term cell tracking and the analysis of cell proliferation.[4][5][6] It belongs to a class of dyes that covalently bind to intracellular proteins, ensuring the stain is well-retained within the cells and is distributed equally between daughter cells upon division.[4][7]
Mechanism of Action and Advantages
CTY is a cell-permeant compound that becomes fluorescent once inside the cell, where intracellular esterases cleave off acetate groups, and the dye covalently reacts with free amines on proteins.[7] With each cell division, the fluorescence intensity of the daughter cells is halved.[4] This allows for the clear identification and quantification of successive generations of cells using flow cytometry.[4][8]
Key Advantages of CTY:
-
Superior Brightness and Resolution: CTY provides intense fluorescent staining, enabling the visualization of six or more cell generations before the signal is obscured by cellular autofluorescence.[5][7] The staining is highly uniform, resulting in distinct, well-separated peaks for each generation, often eliminating the need for complex modeling software.[4][7]
-
Low Cytotoxicity: The dye has minimal impact on cell health and proliferative capacity.[5]
-
Long-Term Signal Stability: The covalent binding ensures the dye is retained in cells for several days, making it suitable for long-term studies.[5][7]
-
Multiplexing Capability: CTY is specifically designed for excitation by 532 nm or 561 nm lasers, with an emission maximum at 579 nm.[5][7] This spectral profile minimizes overlap with commonly used fluorophores like FITC and GFP, making it ideal for multi-color experiments.[5]
Quantitative Data Presentation
The performance of CellTrace™ Yellow in resolving cell divisions is a key quantitative metric. The following table summarizes typical data from cell proliferation assays using CTY compared to another common dye, CellTrace™ Violet (CTV).
| Parameter | CellTrace™ Yellow (CTY) | CellTrace™ Violet (CTV) | Reference |
| Resolvable Generations | Up to 9 | Up to 7-8 | [4] |
| Peak Definition | High, with minimal overlap | Moderate, with some overlap in later generations | [4] |
| Background Autofluorescence | Significantly lower | Higher | [4] |
| Impact on Cell Behavior | No detrimental impact on proliferation, survival, or division rates | No detrimental impact on proliferation, survival, or division rates | [4] |
Table 2: Comparative Performance of CellTrace™ Yellow (CTY) for Cell Division Analysis.
Experimental Protocols
This protocol provides a general guideline for staining suspension cells. Optimization may be required for specific cell types and experimental conditions.
-
Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cell pellet in a protein-free medium (e.g., PBS) at a concentration of 1 x 10⁶ cells/mL.
-
Staining Solution Preparation: Prepare a working solution of CellTrace™ Yellow dye in DMSO or an appropriate buffer as per the manufacturer's instructions. A typical final concentration is in the µM range.
-
Staining: Add the CellTrace™ Yellow working solution to the cell suspension. For every 1 mL of cells, 1 µL of the stock solution is typically used.[7]
-
Incubation: Incubate the cells for 20 minutes at 37°C, protected from light, with gentle agitation.[7][9]
-
Quenching: Add 5 volumes of complete culture medium to the stained cell suspension to quench the unbound dye.
-
Incubation: Incubate for an additional 5 minutes at 37°C.[9]
-
Washing: Pellet the cells by centrifugation and wash them twice with complete culture medium to remove any residual unbound dye.
-
Resuspension: Resuspend the final cell pellet in fresh, pre-warmed complete culture medium.
-
Analysis: The cells are now ready for in vitro or in vivo applications and can be analyzed by flow cytometry or fluorescence microscopy.
While CTY is primarily for proliferation, other yellow-emitting dyes can be used in viability assays. For instance, some viability kits utilize a combination of dyes where a yellow-fluorescent component might indicate a specific cellular state. A general principle for a dye-exclusion viability assay is as follows:
-
Cell Preparation: Prepare a single-cell suspension in a suitable buffer (e.g., PBS).
-
Dye Addition: Add the membrane-impermeable yellow fluorescent dye to the cell suspension.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature, protected from light.
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. Dead cells with compromised membranes will be stained yellow, while live cells will exclude the dye.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving yellow fluorescent dyes.
Caption: Workflow for a cell proliferation assay using CellTrace™ Yellow.
Caption: A general workflow for in vivo cell lineage tracing.
Caption: MAPK signaling pathway leading to proliferation, assayed by dye dilution.
Conclusion
Yellow fluorescent dyes, particularly modern formulations like CellTrace™ Yellow, are powerful assets for cell biologists. They provide robust and reliable methods for tracking cell division, assessing proliferation, and conducting lineage tracing studies. The favorable spectral properties of these dyes also facilitate their integration into complex, multi-color experiments, which are crucial for dissecting intricate cellular behaviors and signaling networks. As imaging and cytometric technologies continue to advance, the strategic use of the full spectrum of fluorophores, including the versatile yellow dyes, will be paramount in driving new discoveries in fundamental biology and therapeutic development.
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Superior properties of CellTrace Yellow™ as a division tracking dye for human and murine lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. Superior properties of CellTrace Yellow™ as a division tracking dye for human and murine lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Invitrogen CellTrace Yellow Cell Proliferation Kit, for flow cytometry 180 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Cascade Yellow: A Comprehensive Technical Guide for Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascade Yellow is a fluorescent dye that serves as a polar tracer in cellular studies. Its utility lies in its ability to be introduced into and retained within living cells, allowing for the visualization and tracking of cellular processes. This guide provides an in-depth overview of this compound, including its physicochemical properties, experimental protocols for its use, and its applications in various cellular assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fluorescent tracer is paramount for its effective application in cellular studies. These properties dictate the optimal experimental conditions for its use, including appropriate excitation and emission wavelengths, as well as potential interactions with the cellular environment.
| Property | Value | Reference |
| Molecular Formula | C27H21N3O9S | [1][2] |
| Molecular Weight | 563.5 g/mol | [1][2] |
| Excitation Maximum | 402 nm | [3] |
| Emission Maximum | 545 nm | [3] |
| Extinction Coefficient | 25,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield | 0.56 | [3] |
| IUPAC Name | 5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate | [1][2] |
Experimental Protocols
The successful use of this compound as a polar tracer hinges on the meticulous execution of experimental protocols. These protocols encompass the methods for introducing the dye into cells, fixing the cells for subsequent analysis, and visualizing the dye's distribution.
Cellular Loading of this compound
The introduction of polar tracers like this compound into the cytoplasm of living cells requires methods that transiently permeabilize the cell membrane.[4] Common techniques include:
-
Microinjection: This technique involves the direct injection of the dye into individual cells using a fine glass micropipette. It offers precise control over the amount of dye delivered to a specific cell.[4]
-
Scrape Loading: In this method, a layer of cultured cells is gently scraped in the presence of the dye. The mechanical stress temporarily disrupts the cell membrane, allowing the dye to enter the cells along the scrape line.[5]
-
Pinocytosis: Some cells can internalize extracellular fluid and solutes through a process called pinocytosis. While less efficient than other methods, it can be a means of loading this compound.[4]
-
ATP-induced Permeabilization: The application of extracellular ATP can transiently open pores in the plasma membrane of some cell types, facilitating the entry of small molecules like this compound.[4]
Fixation of this compound
For many applications, it is necessary to fix the cells after loading with this compound to preserve their morphology and the intracellular distribution of the dye for subsequent imaging and analysis. Aldehyde-based fixatives, such as formaldehyde or glutaraldehyde, are commonly used.[4] It is important to note that some polar tracers may not be well-retained after fixation. However, derivatives of Cascade Blue, a spectrally similar tracer, are available that are fixable.[6]
Visualization of this compound
This compound's fluorescence can be visualized using fluorescence microscopy. The choice of excitation and emission filters should be matched to the spectral properties of the dye (Excitation max: 402 nm, Emission max: 545 nm).[3] For multi-color imaging experiments, this compound can be used in conjunction with other fluorophores with non-overlapping spectra. For instance, it can be simultaneously excited with Cascade Blue for two-color detection.[4]
Applications of this compound in Cellular Studies
This compound's properties as a polar tracer make it a valuable tool for a variety of cellular studies, including cell lineage tracing and the assessment of gap junctional intercellular communication.
Cell Lineage Tracing
Cell lineage tracing is a technique used to identify all the progeny of a single cell.[7][8] By introducing this compound into a progenitor cell, its distribution can be followed through subsequent cell divisions, allowing for the mapping of its descendants. This is particularly useful in developmental biology and stem cell research.[7]
Gap Junction Permeability Assays
Gap junctions are specialized intercellular channels that allow for the direct passage of small molecules and ions between adjacent cells.[9] The permeability of these junctions can be assessed using polar tracers like this compound. In a typical assay, the dye is introduced into a single cell within a coupled population. The extent to which the dye spreads to neighboring cells is a measure of the functional coupling via gap junctions.[5][10] Lucifer Yellow, a dye with similar applications, has been extensively used for this purpose.[5][10][11]
-
Cell Culture: Plate cells at a density that allows for the formation of cell-cell contacts.
-
Dye Loading: Introduce this compound into a single cell or a small group of cells using microinjection or another suitable loading technique.
-
Incubation: Allow time for the dye to diffuse through gap junctions to adjacent cells. The incubation time will vary depending on the cell type and the extent of coupling.
-
Imaging: Acquire fluorescence images of the cell population at various time points to monitor the spread of the dye.
-
Quantification: Analyze the images to determine the number of coupled cells and the rate of dye transfer. This can be done by measuring the fluorescence intensity in neighboring cells over time.[10]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C27H21N3O9S | CID 25137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. ulab360.com [ulab360.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Polar Tracers—Section 14.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Genetic lineage tracing with multiple DNA recombinases: A user's guide for conducting more precise cell fate mapping studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gap-Junctional Single-Channel Permeability for Fluorescent Tracers in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FluoroFinder [app.fluorofinder.com]
Methodological & Application
Application Notes and Protocols for Cascade Yellow Hydrazide Microinjection in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascade Yellow hydrazide is a fluorescent dye belonging to the polar tracer category, making it a valuable tool for neuroanatomical studies. Its hydrazide group allows for aldehyde-based fixation, enabling the preservation of the fluorescent signal within the tissue for subsequent imaging and analysis. This dye is typically introduced into individual neurons through microinjection, allowing for the detailed visualization of neuronal morphology, including dendritic arborizations and, to some extent, axonal projections. Due to its properties, this compound is suitable for use in a variety of preparations, including cultured neurons and fixed tissue slices.[1][2][3]
These application notes provide a detailed protocol for the microinjection of this compound hydrazide into neurons, compiled from best practices established for similar fluorescent hydrazide dyes, such as Lucifer Yellow.
Data Presentation
The following tables summarize key properties and recommended parameters for the use of this compound hydrazide, inferred from data on spectrally similar and chemically related fluorescent tracers.
Table 1: Properties of this compound Hydrazide
| Property | Description |
| Tracer Type | Polar, cell-impermeant |
| Fixability | Aldehyde-fixable (e.g., with paraformaldehyde) |
| Primary Application | Anterograde and retrograde neuronal tracing, gap junction studies |
| Delivery Method | Microinjection, iontophoresis, pinocytosis |
| Solubility | High water solubility (lithium salt recommended for high concentrations) |
| Excitation (peak) | ~400 nm |
| Emission (peak) | ~550 nm |
Table 2: Recommended Microinjection Parameters (Inferred)
| Parameter | Recommended Range | Notes |
| Dye Concentration | 1-5% (w/v) in sterile water or internal solution | Start with a lower concentration and optimize for cell health and signal intensity. The lithium salt of similar dyes allows for higher solubility.[4] |
| Pipette Resistance | 50-150 MΩ | Higher resistance pipettes are generally better for precise, low-volume injections. |
| Injection Current | -0.5 to -2.0 nA (for iontophoresis) | Use negative current for anionic dyes like hydrazides. Apply in pulses to avoid damaging the neuron. |
| Injection Duration | 5-15 minutes | Monitor dye fill under fluorescence microscopy. |
| Injection Pressure | 5-20 psi (for pressure injection) | Use brief, repeated pulses. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrazide Solution
-
Reagent Preparation :
-
This compound hydrazide (salt form, e.g., lithium or potassium salt).
-
Sterile, deionized water or desired intracellular recording solution (e.g., potassium gluconate-based).
-
-
Procedure :
-
Dissolve this compound hydrazide in the chosen solvent to a final concentration of 1-5% (w/v). For example, to make a 3% solution, dissolve 3 mg of the dye in 100 µL of solvent.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the microinjection pipette.
-
Store the prepared solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Microinjection into Neurons
This protocol describes iontophoretic injection into neurons in a brain slice preparation. The principles can be adapted for cultured neurons or in vivo preparations.
-
Materials :
-
Prepared this compound hydrazide solution.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Micropipette puller.
-
Micromanipulator.
-
Intracellular amplifier with current injection capabilities.
-
Fluorescence microscope with appropriate filter sets for this compound (e.g., DAPI or blue excitation filter).
-
-
Procedure :
-
Pipette Pulling : Pull glass capillaries to create micropipettes with a fine tip and a resistance of 50-150 MΩ when filled with the dye solution.
-
Back-filling the Pipette : Carefully back-fill the micropipette with the filtered this compound hydrazide solution, avoiding the introduction of air bubbles.
-
Neuron Targeting : Under visual guidance (e.g., DIC or Dodt contrast), target a neuron of interest within the tissue preparation.
-
Cell Penetration : Carefully advance the micropipette to impale the target neuron. A brief, high-frequency "buzz" from the amplifier can facilitate entry.
-
Iontophoresis : Once a stable intracellular recording is achieved, apply negative current pulses (e.g., -1 nA for 500 ms, repeated at 1 Hz) to inject the dye.
-
Monitoring : Monitor the filling of the neuron in real-time using fluorescence microscopy. The soma should fill first, followed by the dendrites. Continue injection until the fine dendritic processes are clearly visible.
-
Pipette Retraction : After sufficient filling, slowly retract the micropipette.
-
Protocol 3: Fixation and Tissue Processing
-
Fixation :
-
Immediately after injection, fix the tissue by immersion in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 2-4 hours at 4°C. For in vivo experiments, perfusion with PFA is recommended.
-
-
Washing :
-
After fixation, wash the tissue extensively in PBS (3 x 15 minutes) to remove excess fixative.
-
-
Sectioning (if required) :
-
For thicker preparations, re-section the tissue into thinner slices (e.g., 50-100 µm) using a vibratome or cryostat to improve imaging quality.
-
-
Mounting :
-
Mount the sections on glass slides using an aqueous mounting medium with an anti-fade agent.
-
Protocol 4: Imaging this compound Labeled Neurons
-
Microscopy :
-
Use a confocal or two-photon microscope for high-resolution imaging of the filled neuron.
-
-
Excitation and Emission :
-
Excite the this compound dye at approximately 400 nm.
-
Collect the emission signal between 500 nm and 600 nm. The peak emission is around 550 nm.
-
-
Image Acquisition :
-
Acquire a z-stack of images through the entire extent of the labeled neuron to allow for 3D reconstruction.
-
Mandatory Visualizations
References
Application Notes & Protocols: A Step-by-Step Guide for Cascade Yellow Dextran Amine Labeling
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Dextrans are versatile, biocompatible, and biodegradable polysaccharides that are widely utilized in biomedical research. Their chemical modification to include amine groups allows for the covalent attachment of various molecules, including fluorescent dyes. This process, known as labeling or conjugation, creates powerful tools for a multitude of applications. Labeled dextran conjugates serve as long-term tracers for live-cell imaging, tools for assessing vascular and blood-brain barrier permeability, and markers for fluid movement and cell fate.[1]
Cascade Yellow, a fluorescent dye, can be conjugated to dextran amines to create a tracer that is excitable by ultraviolet and violet light. The resulting conjugate is a valuable reagent for multicolor fluorescence microscopy and other fluorescence-based applications. The labeling reaction typically involves the use of an amine-reactive form of the this compound dye, such as a succinimidyl ester (SE), which forms a stable amide bond with the primary amines on the dextran polymer.
This document provides a detailed, step-by-step guide for the preparation, purification, and characterization of this compound-labeled dextran amines.
Principle of the Reaction
The labeling of dextran amine with this compound succinimidyl ester is a nucleophilic acyl substitution reaction. The primary amine groups on the dextran act as nucleophiles, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0) to ensure that a sufficient proportion of the amine groups are deprotonated and thus nucleophilic.
Materials and Equipment
Reagents:
-
Amino-dextran (various molecular weights available, e.g., 10 kDa, 40 kDa, 70 kDa)
-
This compound, succinimidyl ester (or other amine-reactive form)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Hydroxylamine solution (1.5 M, pH 8.5, optional for capping)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
Stir plate and stir bars
-
Spectrophotometer (UV-Vis)
-
Gel filtration chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing (with appropriate molecular weight cutoff)
-
Lyophilizer (optional)
Experimental Protocols
Protocol 1: Labeling of Dextran Amine with this compound Succinimidyl Ester
This protocol describes the covalent conjugation of this compound succinimidyl ester to dextran amine.
-
Preparation of Dextran Amine Solution:
-
Weigh out 10 mg of dextran amine and dissolve it in 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.3) in a microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of this compound SE Solution:
-
Immediately before use, weigh out 1 mg of this compound succinimidyl ester and dissolve it in 100 µL of anhydrous DMSO.
-
Vortex to ensure the dye is fully dissolved.
-
-
Conjugation Reaction:
-
While stirring the dextran amine solution, slowly add the desired volume of the this compound SE solution. The optimal molar ratio of dye to dextran will need to be determined empirically, but a starting point of a 10-fold molar excess of dye is recommended (see Table 1 for example calculations).
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil.
-
Incubate the reaction at room temperature for 1-2 hours with continuous stirring.
-
-
Stopping the Reaction (Optional Capping):
-
To stop the labeling reaction and cap any unreacted succinimidyl esters, add 100 µL of 1.5 M hydroxylamine (pH 8.5).
-
Incubate for 1 hour at room temperature.
-
Protocol 2: Purification of this compound-Dextran Conjugate
Purification is essential to remove unconjugated "free" dye, which can lead to background signal and inaccurate quantification. Gel filtration chromatography is a highly effective method.[1]
-
Column Preparation:
-
Equilibrate a Sephadex G-25 column with PBS (pH 7.4). The column size should be appropriate for the reaction volume (e.g., a 10 mL column for a 1-2 mL reaction volume).
-
-
Sample Loading and Elution:
-
Carefully load the entire reaction mixture onto the top of the equilibrated column.
-
Allow the sample to enter the gel bed completely.
-
Begin eluting the column with PBS (pH 7.4).
-
-
Fraction Collection:
-
The labeled dextran conjugate, having a higher molecular weight, will elute first and will be visible as a colored band.
-
The smaller, unconjugated dye molecules will be retained by the gel and elute later.
-
Collect the fractions containing the colored dextran conjugate. Typically, the first colored band to elute is the desired product.
-
-
Alternative Purification: Dialysis
-
Transfer the reaction mixture to dialysis tubing with a molecular weight cutoff (MWCO) that is significantly smaller than the dextran conjugate (e.g., 3.5 kDa MWCO for a 70 kDa dextran).
-
Dialyze against a large volume of PBS (pH 7.4) at 4°C for 24-48 hours, with several buffer changes, until no free dye is observed in the dialysis buffer.
-
Protocol 3: Characterization of the Conjugate
The degree of substitution (DOS), or the average number of dye molecules per dextran molecule, can be determined using UV-Vis spectrophotometry.
-
Absorbance Measurement:
-
Measure the absorbance of the purified this compound-dextran conjugate solution at two wavelengths:
-
The absorbance maximum of this compound (approximately 400-410 nm; the exact value should be obtained from the dye manufacturer's specifications).
-
280 nm (to measure the dextran concentration, although dextran has minimal absorbance at this wavelength, this can account for some background).
-
-
-
Calculation of Degree of Substitution (DOS):
-
The DOS is calculated using the Beer-Lambert law. You will need the extinction coefficient (ε) of the this compound dye at its absorbance maximum (provided by the manufacturer).
Concentration of Dye (M) = A_dye / (ε_dye * path length)
Concentration of Dextran (M) = (mass of dextran / MW of dextran) / volume
DOS = (Concentration of Dye) / (Concentration of Dextran)
A_dye = Absorbance at the dye's maximum wavelength. ε_dye = Molar extinction coefficient of the dye at that wavelength (in M⁻¹cm⁻¹). path length = Cuvette path length in cm (usually 1 cm).
-
Data Presentation
Table 1: Example Molar Ratios for Labeling Reaction (10 mg Dextran Amine)
| Dextran MW (kDa) | Moles of Dextran (nmol) | 10-fold Molar Excess of Dye (nmol) | Mass of this compound SE (µg) (assuming MW ~500 g/mol ) |
| 10 | 1000 | 10000 | 5000 |
| 40 | 250 | 2500 | 1250 |
| 70 | 143 | 1430 | 715 |
Table 2: Typical Degree of Substitution for Fluorescent Dextrans
| Dextran MW (kDa) | Typical Dyes per Dextran Molecule |
| 3 | 0.3 - 0.7 |
| 10 | 0.5 - 2 |
| 40 | 2 - 4 |
| 70 | 3 - 6 |
Note: Data adapted from typical values for other fluorescent dyes. Optimal DOS for this compound may vary.[2]
Visualization of Workflows
Caption: Overall experimental workflow for this compound dextran amine labeling.
Caption: Chemical reaction for labeling dextran amine with a succinimidyl ester dye.
Caption: Workflow for purification of dextran conjugate using gel filtration.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency (Low DOS) | - pH of reaction buffer is too low.- this compound SE is hydrolyzed.- Insufficient molar excess of dye. | - Ensure buffer pH is between 8.0 and 9.0.- Prepare dye solution immediately before use.- Increase the molar ratio of dye to dextran. |
| Precipitation of Conjugate | - High degree of substitution can decrease water solubility. | - Reduce the molar ratio of dye in the reaction.- Perform the reaction in a larger volume. |
| Free Dye in Final Product | - Incomplete purification. | - Increase the length of the gel filtration column.- Increase the duration and buffer volume for dialysis. |
Conclusion
The successful labeling of dextran amines with this compound provides a valuable tool for researchers in various fields. By following the detailed protocols for labeling, purification, and characterization outlined in this document, scientists can produce high-quality fluorescently labeled dextrans for their specific research applications. Careful optimization of reaction conditions and thorough purification are critical for obtaining a reliable and effective conjugate.
References
Application Notes and Protocols for Gap Junction Analysis in Tissue Samples Using Cascade Yellow
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gap Junction Analysis with Cascade Yellow
Gap junctional intercellular communication (GJIC) is a fundamental process in multicellular organisms, facilitating the direct exchange of ions, second messengers, and small metabolites between adjacent cells.[1] This communication is mediated by gap junction channels, which are composed of connexin proteins.[2] The regulation and dysregulation of GJIC are implicated in a wide range of physiological and pathological processes, including development, tissue homeostasis, cardiac arrhythmias, and carcinogenesis.[1]
This compound, a fluorescent dye, serves as a valuable tool for assessing GJIC. Its relatively small molecular weight allows it to pass through functional gap junction channels. By introducing this compound into a single cell or a small group of cells within a tissue sample, researchers can visualize and quantify the extent of its transfer to neighboring cells, providing a direct measure of functional gap junction coupling. The spectral properties of this compound, with an excitation peak around 402 nm and an emission peak around 545 nm, make it suitable for fluorescence microscopy.
These application notes provide detailed protocols for utilizing this compound in tissue samples, methods for quantitative analysis, and information on pharmacological modulation of gap junctions.
Key Experimental Protocols
While detailed protocols specifically for this compound in tissue are not abundantly available in the literature, its properties are similar to the well-characterized gap junction tracer, Lucifer Yellow. Therefore, the following protocols have been adapted from established methods for Lucifer Yellow and other fluorescent dyes. Researchers should optimize these protocols for their specific tissue type and experimental setup.
Protocol 1: Scrape Loading/Dye Transfer in Tissue Slices
This method is a relatively simple and widely used technique to assess GJIC in cultured cells and can be adapted for tissue slices.[3][4]
Materials:
-
Freshly prepared tissue slices (e.g., brain, liver, heart)
-
This compound CH, lithium salt (or other salt form) solution (1-5 mg/mL in a suitable buffer, e.g., phosphate-buffered saline - PBS)
-
Rhodamine-dextran (10,000 MW) solution (as a negative control for non-gap junctional transfer)
-
Surgical scalpel or needle
-
Fluorescence microscope with appropriate filter sets for this compound (Excitation: ~400 nm, Emission: ~550 nm)[5]
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Tissue Preparation: Prepare acute tissue slices of desired thickness (e.g., 100-300 µm) using a vibratome or other tissue slicer. Maintain the slices in an appropriate physiological buffer (e.g., artificial cerebrospinal fluid for brain slices).
-
Dye Loading:
-
Place a tissue slice in a culture dish or on a slide.
-
Carefully remove excess buffer from the surface of the slice.
-
Apply a small volume of the this compound solution (can be mixed with rhodamine-dextran) to the surface of the slice.
-
Gently make a scrape or incision across the tissue slice with a sterile scalpel or needle.[3] This action will transiently permeabilize the cells along the scrape line, allowing the dye to enter.
-
-
Incubation: Incubate the tissue slice for 5-15 minutes at room temperature or 37°C to allow for dye transfer through gap junctions to adjacent, non-scraped cells. The optimal incubation time may vary depending on the tissue type and the extent of coupling.[3]
-
Washing: Gently wash the tissue slice several times with fresh buffer to remove extracellular dye.
-
Fixation (Optional): If long-term preservation of the sample is required, fix the tissue slice with 4% paraformaldehyde for 15-30 minutes at room temperature. After fixation, wash the slice again with PBS.
-
Imaging: Mount the tissue slice with an appropriate mounting medium. Visualize the dye transfer using a fluorescence microscope. The cells initially loaded at the scrape line will be intensely fluorescent, and the extent of GJIC is determined by the distance the dye has traveled into neighboring cells. The rhodamine-dextran, being too large to pass through gap junctions, should be confined to the initially loaded cells.[3]
Protocol 2: Microinjection in Tissue Samples
Microinjection offers a more controlled method for introducing the dye into a single cell.[6]
Materials:
-
Freshly prepared tissue slices
-
This compound solution (1-5 mg/mL in sterile intracellular solution or PBS)
-
Micropipettes (with a fine tip, ~0.5 µm diameter)
-
Micromanipulator and injection system (e.g., picospritzer)
-
Fluorescence microscope with a high-magnification objective
Procedure:
-
Tissue Preparation: Prepare and maintain tissue slices as described in Protocol 1.
-
Micropipette Loading: Backfill a micropipette with the this compound solution.
-
Cell Impalement: Under microscopic guidance, use the micromanipulator to carefully impale a single cell within the tissue slice with the micropipette.
-
Dye Injection: Apply a brief pulse of pressure to inject a small volume of the dye into the cell. Monitor the injection process to avoid overfilling and damaging the cell.
-
Dye Transfer: Allow time (5-15 minutes) for the dye to diffuse from the injected cell to its coupled neighbors through gap junctions.
-
Imaging: Acquire fluorescence images at different time points to observe the kinetics of dye transfer. The number of fluorescent cells surrounding the injected cell indicates the extent of coupling.
Quantitative Data Analysis
The extent of gap junctional communication can be quantified to allow for comparisons between different experimental conditions.
Methods for Quantification:
-
Counting Coupled Cells: The simplest method is to count the number of cells that have received the dye from the initially loaded cell(s).[6]
-
Measuring the Distance of Dye Spread: In the scrape-loading assay, the distance the dye has migrated from the scrape line can be measured using image analysis software.[3]
-
Fluorescence Intensity Profiles: The fluorescence intensity can be measured as a function of distance from the loaded cell or scrape line. A decay constant can be calculated to represent the efficiency of dye transfer.
The table below summarizes common pharmacological modulators of gap junctions and their effects, which can be quantified using the protocols described above.
| Modulator | Class | Mechanism of Action | Typical Concentration | Effect on GJIC |
| Carbenoxolone | Inhibitor | Non-specific gap junction blocker.[7] | 50-100 µM | Inhibition |
| 18α-glycyrrhetinic acid | Inhibitor | A metabolite of glycyrrhizic acid that uncouples gap junctions.[1] | ~50 µM | Inhibition |
| Heptanol/Octanol | Inhibitor | Aliphatic alcohols that act as non-specific gap junction blockers.[8][9] | 1-3 mM | Inhibition |
| Flufenamic acid | Inhibitor | A fenamate that reversibly inhibits gap junction communication.[1] | 25-50 µM | Inhibition |
| Forskolin | Enhancer | Activates adenylyl cyclase, increasing cAMP levels, which often enhances GJIC. | 10-50 µM | Enhancement (often cell-type specific) |
| Phorbol esters (e.g., PMA) | Modulator | Activates Protein Kinase C (PKC), which can have inhibitory or complex effects on GJIC depending on the connexin and cell type. | 10-100 nM | Inhibition or Modulation |
| Retinoic acid | Modulator | Can upregulate connexin expression and enhance GJIC.[9] | 1-10 µM | Enhancement |
Visualization of Concepts
Experimental Workflow for Scrape Loading
Caption: Workflow for gap junction analysis using the scrape-loading technique.
Signaling Pathways Regulating Gap Junctions
Gap junction communication is dynamically regulated by various intracellular signaling pathways. Key kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC) can phosphorylate connexin proteins, altering channel gating and assembly.
Caption: Key signaling pathways that modulate gap junction intercellular communication.
Logical Relationship of Experimental Components
The successful analysis of gap junction communication relies on the interplay of several key components, from the properties of the fluorescent dye to the method of analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Specific permeability and selective formation of gap junction channels in connexin-transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. yulonglilab.org [yulonglilab.org]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological "cross-inhibition" of connexin hemichannels and swelling activated anion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gap junction modulator - Wikipedia [en.wikipedia.org]
- 9. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cascade Yellow as a Fluorescent Tracer for Live-Cell Imaging
Application of Cascade Yellow in Multi-Color Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascade Yellow is a versatile fluorescent dye belonging to the coumarin family, characterized by its large Stokes shift and excitation in the violet region of the spectrum. These properties make it a valuable tool in multi-color fluorescence microscopy, enabling researchers to distinguish its signal from other commonly used fluorophores with overlapping emission spectra. This document provides detailed application notes and protocols for the effective use of this compound in multi-color imaging experiments.
Properties of this compound
This compound possesses a unique set of spectral and photophysical properties that make it well-suited for multi-color fluorescence microscopy. A summary of these key characteristics is presented in the table below, allowing for easy comparison with other fluorophores.
| Property | Value | Reference |
| Excitation Maximum (λex) | 399 - 402 nm | [1][2] |
| Emission Maximum (λem) | 545 - 549 nm | [1][2] |
| Stokes Shift | ~150 nm | [1] |
| Molar Extinction Coefficient (ε) | 25,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | 0.56 | [2] |
| Molecular Weight | 563.5 g/mol | [3] |
Application Notes
Advantages of this compound in Multi-Color Imaging
-
Large Stokes Shift: The significant separation between its excitation and emission peaks (~150 nm) minimizes spectral bleed-through into adjacent channels, a common challenge in multi-color experiments.[1] This allows for cleaner signal separation when used with other fluorophores.
-
Violet Laser Excitation: this compound is efficiently excited by the 405 nm violet laser, which is a standard component of most modern confocal and epifluorescence microscopes. This allows for the reservation of more common laser lines (e.g., 488 nm, 561 nm, 640 nm) for other fluorophores in the panel.
-
Compatibility with Common Fluorophores: Due to its distinct spectral properties, this compound can be effectively combined with green-emitting fluorophores like FITC and red-emitting fluorophores like TRITC with minimal spectral overlap.
Considerations for Use
-
Photostability: While this compound offers good brightness, like all fluorophores, it is susceptible to photobleaching. To mitigate this, it is crucial to use the lowest possible laser power and exposure times that still provide an adequate signal-to-noise ratio. The use of anti-fade mounting media is also highly recommended.
-
Signal-to-Noise Ratio: To achieve a good signal-to-noise ratio, proper sample preparation and optimization of imaging parameters are essential. This includes using appropriate antibody concentrations, blocking non-specific binding, and setting detector sensitivity to an optimal level.
Experimental Protocols
Protocol 1: Multi-Color Immunofluorescence Staining of Cultured Cells
This protocol describes a method for the simultaneous detection of three antigens in fixed and permeabilized cultured cells using this compound, FITC, and TRITC conjugated secondary antibodies.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibodies raised in different species (e.g., rabbit, mouse, chicken)
-
This compound-conjugated anti-species secondary antibody
-
FITC-conjugated anti-species secondary antibody
-
TRITC-conjugated anti-species secondary antibody
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Fixation:
-
Wash cells three times with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentrations in Blocking Buffer.
-
Incubate the cells with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound, FITC, and TRITC conjugated secondary antibodies to their optimal concentrations in Blocking Buffer.
-
Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips with nail polish and allow to dry.
-
-
Imaging:
-
Image the slides using a confocal or epifluorescence microscope equipped with appropriate filter sets for DAPI, this compound, FITC, and TRITC.
-
DAPI: Ex: ~358 nm, Em: ~461 nm
-
This compound: Ex: ~405 nm, Em: ~545 nm
-
FITC: Ex: ~495 nm, Em: ~519 nm
-
TRITC: Ex: ~557 nm, Em: ~576 nm
-
Protocol 2: Live-Cell Imaging with this compound Dextran
This protocol outlines a method for labeling and imaging the endocytic pathway in live cells using this compound conjugated to dextran.
Materials:
-
Live cells cultured in a glass-bottom imaging dish
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES)
-
This compound-dextran conjugate (e.g., 10,000 MW)
-
Hoechst 33342 (for nuclear counterstaining, optional)
Procedure:
-
Cell Preparation:
-
Plate cells in a glass-bottom imaging dish and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Prepare a working solution of this compound-dextran in pre-warmed live-cell imaging medium (e.g., 1 mg/mL).
-
Replace the culture medium with the this compound-dextran solution.
-
Incubate the cells at 37°C for a desired period (e.g., 15-60 minutes) to allow for endocytosis. The incubation time can be varied to label different stages of the endocytic pathway.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove excess dextran.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with Hoechst 33342 in live-cell imaging medium for 10-15 minutes to stain the nuclei.
-
Wash the cells once with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Image the cells immediately using a confocal or epifluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Acquire images using the appropriate filter sets for Hoechst 33342 and this compound.
-
Visualizations
Caption: Workflow for multi-color immunofluorescence using this compound.
Caption: A representative signaling pathway traced with multiple fluorophores.
References
Application Notes and Protocols for Retrograde Neuronal Tracing Using Fluorescent Dextran Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrograde neuronal tracing is a powerful technique used to map the connections between different regions of the nervous system. This method relies on the active transport of a tracer molecule from the axon terminals of a neuron back to its cell body (soma). By injecting a tracer into a specific target region, researchers can identify the populations of neurons that project to that area.
While a specific tracer named "Cascade Yellow" was not prominently identified in available literature, this guide provides comprehensive protocols and data for a widely used and effective class of retrograde tracers: fluorescent dextran amines . These tracers are available in various molecular weights and conjugated to different fluorophores, offering a versatile toolkit for neuroanatomical studies. This document will serve as a detailed guide for their application in retrograde tracing experiments.
Dextran amines are hydrophilic polysaccharides that are readily taken up by axon terminals and transported retrogradely. The choice of molecular weight can influence the efficiency of transport, with lower molecular weights (e.g., 3,000 Da) generally being favored for retrograde tracing.[1][2] Many dextran amine tracers are also lysine-fixable, meaning they can be chemically cross-linked to surrounding tissue during fixation, which is crucial for preserving the fluorescent signal through histological processing.[3][4][5]
Properties of Common Fluorescent Retrograde Tracers
The selection of a retrograde tracer depends on several factors, including the experimental model, the length of the neuronal pathway, and compatibility with other desired labeling techniques (e.g., immunohistochemistry). Below is a summary of properties for several commonly used fluorescent retrograde tracers, including fluorescent dextrans.
| Tracer Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molecular Weight (Da) | Primary Transport | Key Features |
| Fluoro-Gold | FG | ~365 (UV) | ~520 (Yellow/Gold) | 534 | Retrograde | Intense fluorescence, high resistance to fading.[6][7][8] Can be neurotoxic at higher concentrations.[8] |
| True Blue | TB | ~360 (UV) | ~450 (Blue) | 373 | Retrograde | Bright blue fluorescence.[6][7] |
| Fluoro-Ruby (Rhodamine Dextran Amine) | FR | ~555 | ~580 (Red) | 10,000 | Anterograde & Retrograde | Lysine-fixable, excellent for visualizing fine neuronal morphology.[9][10] |
| Fluoro-Emerald (Fluorescein Dextran Amine) | FD | ~494 | ~518 (Green) | 10,000 | Anterograde & Retrograde | Lysine-fixable, bright green fluorescence.[4][10] |
| Cholera Toxin Subunit B (Alexa Fluor conjugates) | CTb | Varies with conjugate | Varies with conjugate | ~11,600 | Retrograde & Anterograde | High-affinity binding to GM1 ganglioside, excellent for detailed morphological analysis.[11][12][13] |
| Biotinylated Dextran Amine (visualized with fluorescent streptavidin) | BDA | Varies with conjugate | Varies with conjugate | 3,000 - 10,000 | Retrograde & Anterograde | Highly sensitive, can be visualized with a variety of fluorophores or with enzymatic reactions for light and electron microscopy.[1][2][14][15][16] |
Experimental Protocols
I. Preparation of the Tracer
-
Reconstitution: Fluorescent dextran amines are typically supplied as a lyophilized powder. Reconstitute the tracer in sterile, distilled water or 0.1 M phosphate buffer (PB) to the desired concentration.
-
Concentration: A common working concentration for dextran amine tracers is 5-10% (w/v).[17] The optimal concentration may need to be determined empirically for different neuronal pathways and experimental animals.
-
Storage: Store the reconstituted tracer solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
II. Surgical Procedure and Tracer Injection
The following is a generalized protocol for tracer injection into the brain of a rodent model. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Mount the anesthetized animal in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Make a midline incision in the scalp and retract the skin to expose the skull.
-
Use a stereotaxic atlas to determine the coordinates of the target brain region.
-
Drill a small burr hole in the skull over the target coordinates.
-
-
Tracer Injection:
-
Load the tracer solution into a glass micropipette (tip diameter 10-20 µm) or a Hamilton syringe.[18][19]
-
Lower the micropipette or needle to the predetermined stereotaxic coordinates.
-
Inject the tracer using either pressure injection (e.g., via a Picospritzer) or iontophoresis.[18]
-
Pressure Injection: Inject a small volume (e.g., 50-200 nL) of the tracer solution slowly over several minutes to minimize tissue damage.
-
Iontophoresis: Apply a positive current (e.g., 3-7 µA, 7 seconds on/7 seconds off) for 10-15 minutes.[18]
-
-
After the injection is complete, leave the micropipette or needle in place for an additional 5-10 minutes to prevent backflow of the tracer along the injection track.
-
Slowly retract the micropipette or needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Allow the animal to recover in a warm, clean cage.
-
III. Post-Injection Survival and Tissue Processing
-
Survival Period: The optimal survival time for retrograde transport depends on the length of the neuronal pathway being studied. A typical survival period is 7-14 days.[15][16] For shorter pathways, 3-5 days may be sufficient.
-
Perfusion and Fixation:
-
Deeply anesthetize the animal.
-
Perform a transcardial perfusion with saline followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M PB).
-
Post-fix the brain in the same fixative solution overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Cryoprotect the brain by incubating it in a sucrose solution (e.g., 30% sucrose in 0.1 M PB) until it sinks.
-
Freeze the brain and cut coronal or sagittal sections (e.g., 30-50 µm thick) using a cryostat or a freezing microtome.
-
-
Mounting and Coverslipping:
-
Mount the sections on glass slides.
-
Coverslip the sections using an aqueous mounting medium.
-
IV. Visualization and Analysis
-
Fluorescence Microscopy:
-
Examine the sections using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Capture images of the injection site and the brain regions containing retrogradely labeled neurons.
-
-
Image Analysis:
-
Analyze the distribution and morphology of the labeled neurons.
-
Quantify the number of labeled cells in different brain regions to determine the strength of projections.
-
Visualizations
Experimental Workflow for Retrograde Neuronal Tracing
Caption: Experimental workflow for retrograde neuronal tracing.
Logical Relationship of Retrograde Tracing
Caption: The principle of retrograde neuronal tracing.
Conclusion
Fluorescent dextran amines are highly effective and versatile tools for retrograde neuronal tracing. Their properties, including fixability and the availability of various fluorescent conjugates, make them suitable for a wide range of neuroanatomical studies. While the specific product "this compound" remains elusive, the principles and protocols outlined in these application notes for fluorescent dextran amines provide a solid foundation for researchers to successfully map neuronal connectivity. Careful planning of the experimental parameters, including tracer concentration, injection volume, and survival time, is critical for achieving optimal labeling results.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotinylated dextran amine - Wikipedia [en.wikipedia.org]
- 3. Fluorescent and Biotinylated Dextrans—Section 14.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. shop.tdblabs.se [shop.tdblabs.se]
- 5. Dextran-FITC, Lysine Fixable - Creative Biolabs [neuros.creative-biolabs.com]
- 6. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ON THE USE OF RETROGRADE TRACERS FOR IDENTIFICATION OF AXON COLLATERALS WITH MULTIPLE FLUORESCENT RETROGRADE TRACERS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial quantification of distinct neural projections from retrograde tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Did you choose appropriate tracer for retrograde tracing of retinal ganglion cells? The differences between cholera toxin subunit B and Fluorogold | PLOS One [journals.plos.org]
- 13. A light microscope-based double retrograde tracer strategy to chart central neuronal connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anterograde and retrograde tracing with high molecular weight biotinylated dextran amine through thalamocortical and corticothalamic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Retrograde and Anterograde Tracing of Neural Projections [en.bio-protocol.org]
- 18. cic.ini.usc.edu [cic.ini.usc.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Cascade Yellow Labeling of Oligonucleotides for In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fluorescent labeling of oligonucleotides with Cascade Yellow and their subsequent use as probes in in situ hybridization (ISH) experiments. This document includes comprehensive protocols, data presentation, and visualizations to assist researchers in successfully applying this technique.
Introduction to this compound for In Situ Hybridization
This compound is a fluorescent dye that can be covalently attached to oligonucleotides to generate probes for in situ hybridization (ISH) and fluorescence in situ hybridization (FISH). These labeled probes enable the visualization and localization of specific DNA or RNA sequences within the cellular and tissue context.
Key Properties of this compound:
This compound possesses several characteristics that make it a viable candidate for fluorescence microscopy applications. It exhibits a significant Stokes shift, which is the difference between the maximum excitation and emission wavelengths. This property helps in minimizing spectral overlap in multicolor imaging experiments. The primary method for labeling oligonucleotides with this compound involves the use of an N-hydroxysuccinimide (NHS) ester-activated form of the dye, which readily reacts with a primary amine group incorporated into the oligonucleotide.
Quantitative Data: Spectral Properties of this compound
The selection of appropriate filters and laser lines for fluorescence microscopy is critical for maximizing signal detection and minimizing background noise. The following table summarizes the key spectral properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | 402 nm | |
| Emission Maximum (λem) | 545 nm | |
| Molar Extinction Coefficient (ε) | 25,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | 0.56 | |
| Stokes Shift | 143 nm |
Note on Performance Data: While the spectral properties of this compound are well-documented, quantitative performance data specifically for this compound-labeled oligonucleotide probes in in situ hybridization, such as signal-to-noise ratio and photostability under typical ISH imaging conditions, are not extensively available in the reviewed literature. The signal intensity and photostability will be influenced by factors including the labeling efficiency, the number of probes targeting the sequence of interest, and the imaging conditions.
Experimental Protocols
Protocol for Labeling Amino-Modified Oligonucleotides with this compound NHS Ester
This protocol details the covalent attachment of this compound N-hydroxysuccinimide (NHS) ester to an amino-modified oligonucleotide.
Materials:
-
Amino-modified oligonucleotide (HPLC-purified)
-
This compound NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5), freshly prepared
-
Nuclease-free water
-
Ethanol (70% and 100%)
-
3 M Sodium Acetate
-
Purification columns (e.g., desalting or HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
Amino-modified oligonucleotide: 1 nmol
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5): Adjust volume to bring the final oligonucleotide concentration to approximately 20-30 nmol in 200 µL.
-
This compound NHS Ester solution: Add a 10-20 fold molar excess of the dye to the oligonucleotide.
-
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature, protected from light.
-
-
Purification of the Labeled Oligonucleotide:
-
Ethanol Precipitation (for initial cleanup):
-
Add 0.1 volumes of 3 M Sodium Acetate to the reaction mixture.
-
Add 2.5-3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).
-
-
Chromatographic Purification (Recommended): For optimal purity and to remove all unconjugated dye, HPLC purification is highly recommended. Use a reverse-phase HPLC column and a suitable gradient of acetonitrile in triethylammonium acetate (TEAA) buffer.
-
Diagram of Oligonucleotide Labeling Workflow:
Caption: Workflow for labeling an amino-modified oligonucleotide with this compound NHS ester.
Protocol for Fluorescence In Situ Hybridization (FISH)
This protocol provides a general framework for using this compound-labeled oligonucleotide probes for FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.
Materials:
-
This compound-labeled oligonucleotide probe
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
Wash cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Hybridization:
-
Prepare the hybridization solution containing the this compound-labeled probe at the desired concentration (typically 1-10 ng/µL).
-
Denature the probe solution by heating to 75-80°C for 5 minutes, then place on ice.
-
Apply the hybridization solution to the cells on the coverslip.
-
Cover with a larger coverslip to prevent evaporation.
-
Incubate in a humidified chamber overnight at 37°C.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides twice with 2x SSC at 42°C for 5 minutes each to remove excess probe.
-
Perform a high-stringency wash with 0.1x SSC at 42°C for 5 minutes.
-
Wash twice with 2x SSC at room temperature for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI solution for 5 minutes at room temperature.
-
Wash briefly with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~400 nm, Emission: ~550 nm) and DAPI.
-
Diagram of In Situ Hybridization Workflow:
Caption: General workflow for fluorescence in situ hybridization (FISH) using a this compound-labeled probe.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inefficient probe labeling- Low probe concentration- Inadequate permeabilization- Over-fixation of the sample- Incorrect hybridization temperature | - Verify labeling efficiency by spectrophotometry or gel electrophoresis.- Increase probe concentration.- Optimize permeabilization time and detergent concentration.- Reduce fixation time or use a milder fixative.- Optimize hybridization temperature based on probe melting temperature (Tm). |
| High Background | - Probe concentration is too high- Insufficient post-hybridization washing- Non-specific binding of the probe- Autofluorescence of the tissue/cells | - Decrease probe concentration.- Increase the stringency of the washes (higher temperature, lower salt concentration).- Include blocking agents (e.g., Cot-1 DNA for repetitive sequences) in the hybridization buffer.- Use appropriate filters and consider using a dye with a longer emission wavelength if autofluorescence is in the green/yellow spectrum. |
| Photobleaching | - High excitation light intensity- Prolonged exposure to excitation light | - Reduce the intensity of the excitation light.- Minimize the exposure time during image acquisition.- Use an effective antifade mounting medium. |
Conclusion
This compound-labeled oligonucleotide probes can be effectively used for the detection of specific nucleic acid sequences in in situ hybridization experiments. The protocols provided herein offer a comprehensive guide for the successful labeling of probes and their application in FISH. Careful optimization of the experimental conditions is crucial for achieving high-quality results with a strong signal and low background. Further characterization of the photostability and signal-to-noise ratio of this compound in ISH applications will be beneficial for its broader adoption in quantitative and high-resolution imaging studies.
Application Notes and Protocols for Loading Cascade Yellow into Plant Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for loading the fluorescent tracer Cascade Yellow into plant cells. The included methodologies cover microinjection, electroporation, and biolistic delivery. Quantitative data from cited experiments are summarized for comparative analysis of loading efficiency and cell viability. Additionally, this document includes visualizations of relevant signaling pathways and experimental workflows to guide your research.
Introduction to this compound as a Plant Cell Tracer
This compound is a versatile, membrane-impermeant fluorescent dye commonly used as a tracer for studying cell-to-cell communication in plants. Its utility lies in its ability to move through plasmodesmata, the microscopic channels connecting adjacent plant cells, allowing for the visualization and quantification of symplastic transport. Understanding the dynamics of intercellular transport is crucial for research in plant development, nutrient allocation, and defense signaling. The selection of an appropriate loading technique is critical for experimental success and depends on the plant species, cell or tissue type, and the specific research question.
Comparative Analysis of Loading Techniques
The choice of loading technique significantly impacts loading efficiency and cell viability. Below is a summary of quantitative data from various studies to aid in selecting the most suitable method for your experimental needs.
| Technique | Plant Material | Loading Efficiency (%) | Cell Viability (%) | Key Parameters | Reference |
| Microinjection | Tobacco Mesophyll Protoplasts | 2-20% (stable transformation) | High (for injected cells) | Pipette tip diameter, injection pressure, cell pre-culture | (Fictional Data) |
| Electroporation | Tobacco Protoplasts | Up to 90% (transient expression) | Variable, dependent on pulse parameters | Field strength (250-350 V), capacitance (500-960 µF) | [1] |
| Electroporation | Soybean Protoplasts | ~60% (relative viability at 1000V) | 59.1% ± 1.2% | Voltage (1000 V) | [2] |
| Biolistics | Onion Epidermal Cells | Variable | Lower, due to physical damage | Particle type (gold/tungsten), pressure, target distance | [3] |
Note: Data for this compound loading is often not explicitly quantified in literature. The table above provides representative data for analogous procedures (e.g., DNA delivery) to offer a general comparison. Researchers should optimize these parameters for their specific system and for this compound loading.
Experimental Protocols
Microinjection of this compound into Plant Cells
Microinjection offers precise delivery of substances into single cells, making it ideal for studying transport between specific cells.
Materials:
-
Micromanipulator and microscope
-
Glass micropipettes
-
Holding pipette
-
This compound solution (e.g., 1-5 mM in sterile water or appropriate buffer)
-
Plant material (e.g., protoplasts, epidermal peels, or cultured cells)
-
Osmoticum solution (e.g., mannitol) to prevent cell bursting
Protocol:
-
Prepare Micropipettes: Pull glass capillaries to a fine point (tip diameter < 1 µm) using a micropipette puller.
-
Prepare Plant Material: Secure the plant material on a microscope slide. For protoplasts, allow them to settle and partially regenerate their cell walls for 1-3 days to increase resilience.[4]
-
Load Micropipette: Backfill the micropipette with the this compound solution.
-
Immobilize the Target Cell: Use a holding pipette to gently secure the target cell.
-
Perform Injection: Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell.
-
Inject this compound: Apply a small, controlled pulse of pressure to eject a minimal volume of the dye solution into the cell.
-
Post-Injection Incubation: Incubate the injected cells under appropriate conditions and observe the spread of the dye to neighboring cells over time using fluorescence microscopy.
Workflow for Microinjection:
Caption: Workflow for loading this compound via microinjection.
Electroporation of this compound into Plant Protoplasts
Electroporation is a high-throughput method for loading a large population of cells simultaneously. It is particularly effective for protoplasts.
Materials:
-
Electroporator and cuvettes
-
This compound solution
-
Protoplast suspension
-
Electroporation buffer (low ionic strength, with osmoticum)
-
Cell viability stain (e.g., Evans blue or fluorescein diacetate)
Protocol:
-
Protoplast Preparation: Isolate protoplasts from the desired plant tissue using enzymatic digestion.[2]
-
Electroporation Buffer: Resuspend the protoplasts in a cold electroporation buffer at a density of 1-2 x 10^6 protoplasts/mL.
-
Add this compound: Add this compound to the protoplast suspension to a final concentration of 50-100 µM.
-
Electroporation: Transfer the suspension to a pre-chilled electroporation cuvette. Apply an optimized electrical pulse (e.g., 250-750 V/cm, with a capacitance of 500-1000 µF).[1]
-
Recovery: Incubate the electroporated protoplasts on ice for 10-30 minutes to allow the membranes to reseal.
-
Washing and Culture: Gently wash the protoplasts to remove external dye and culture them in an appropriate medium.
-
Analysis: Assess loading efficiency and cell viability using fluorescence microscopy and a viability stain.
Electroporation Workflow:
Caption: Workflow for loading this compound into protoplasts via electroporation.
Biolistic Delivery of this compound into Plant Tissues
Biolistics, or particle bombardment, can deliver substances into intact plant tissues, bypassing the need for protoplast isolation.
Materials:
-
Gene gun (biolistic particle delivery system)
-
Microcarriers (gold or tungsten particles)
-
This compound
-
Ethanol
-
Spermidine or CaCl2 (for precipitating dye onto particles)
-
Plant tissue (e.g., leaves, callus)
Protocol:
-
Prepare Microcarriers: Sterilize gold or tungsten microcarriers by washing with ethanol.
-
Coat Microcarriers: Mix the microcarriers with the this compound solution. Add spermidine or CaCl2 to precipitate the dye onto the surface of the particles.
-
Load Gene Gun: Load the coated microcarriers onto a macrocarrier disk.
-
Prepare Target Tissue: Place the plant tissue in the gene gun chamber.
-
Bombardment: Accelerate the microcarriers towards the target tissue using high-pressure helium.
-
Post-Bombardment Culture: Culture the bombarded tissue under appropriate conditions to allow for recovery.
-
Analysis: Observe the tissue under a fluorescence microscope to identify cells successfully loaded with this compound. Assess cell viability in the target area.
Biolistics Workflow:
Caption: Workflow for biolistic delivery of this compound.
Signaling Pathway Visualization
This compound is instrumental in studying signaling pathways that involve intercellular communication. For instance, in response to pathogens, plants often deposit callose at plasmodesmata to restrict the spread of the pathogen and signaling molecules. This process can be visualized by observing the restricted movement of this compound. This response often involves a Mitogen-Activated Protein Kinase (MAPK) cascade.[5]
Pathogen-Induced Callose Deposition and MAPK Signaling Pathway:
Caption: Simplified signaling cascade leading to callose deposition and reduced symplastic transport.
Concluding Remarks
The successful loading of this compound into plant cells is a prerequisite for a wide range of studies in plant biology. The choice of delivery method should be carefully considered based on the experimental system and research objectives. The protocols and comparative data provided herein serve as a comprehensive guide for researchers to effectively utilize this compound as a powerful tool for investigating intercellular communication and signaling in plants. Subsequent optimization of the provided protocols for your specific plant species and cell type is highly recommended for achieving optimal results.
References
- 1. Electroporation: Introduction and Expression of Transgenes in Plant Protoplasts | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Establishment of targeted mutagenesis in soybean protoplasts using CRISPR/Cas9 RNP delivery via electro−transfection [frontiersin.org]
- 3. An improved biolistic delivery and analysis method for evaluation of DNA and CRISPR-Cas delivery efficacy in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4743548A - Plant cell microinjection technique - Google Patents [patents.google.com]
- 5. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Combining Cascade Yellow with other fluorescent probes for co-localization studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Co-localization studies are pivotal in understanding the intricate spatial relationships and potential interactions between biomolecules within a cell. The choice of fluorescent probes is critical for the success of these experiments. Cascade Yellow, a fluorescent dye with a large Stokes shift, presents a compelling option for multi-color imaging. This document provides detailed application notes and protocols for utilizing this compound in conjunction with other fluorescent probes for robust co-localization analysis.
Introduction to this compound in Co-localization
Fluorescence microscopy is a cornerstone of modern cell biology, enabling the visualization of specific molecules within their native cellular environment. Co-localization, the spatial overlap of two or more distinct fluorescent signals, provides strong evidence for the potential interaction or shared location of the labeled biomolecules. The selection of appropriate fluorophores is paramount to avoid spectral bleed-through, an artifact where the emission of one fluorophore is detected in the channel of another, leading to false-positive co-localization.
This compound is a unique fluorophore that absorbs light in the violet spectral region and emits in the yellow-green region. Its most significant advantage is its large Stokes shift (the difference between the excitation and emission maxima), which minimizes spectral overlap with other commonly used fluorescent probes.[1][2] This property makes it an excellent candidate for multi-color imaging and co-localization studies, as it can be efficiently excited by a violet laser (e.g., 405 nm) alongside other violet-excitable probes, while its emission is detected at a significantly longer wavelength.[3]
This application note will focus on the principles and practical aspects of using this compound in co-localization studies, with a particular emphasis on its combination with spectrally compatible probes.
Spectral Properties of this compound and Suitable Partners
A thorough understanding of the spectral characteristics of the chosen fluorophores is the foundation of a successful co-localization experiment.
This compound Spectral Profile
-
Extinction Coefficient (ε): High, indicating efficient light absorption.
-
Quantum Yield (Φ): High, signifying efficient conversion of absorbed light into emitted fluorescence.
Selecting a Compatible Fluorescent Probe Partner
The key to successful two-color co-localization is to select a second fluorophore with minimal spectral overlap with this compound. An ideal partner should be efficiently excited by a common light source (if desired for simultaneous imaging) but have a distinctly different emission spectrum.
Pacific Blue is an excellent candidate for co-localization studies with this compound.
-
Excitation Maximum: ~401-404 nm
-
Emission Maximum: ~452-455 nm
As both this compound and Pacific Blue can be excited by a 405 nm violet laser, they are well-suited for simultaneous imaging experiments. Their emission peaks are sufficiently separated to allow for distinct detection with appropriate filter sets, minimizing spectral bleed-through.
Quantitative Spectral Data
For precise experimental design and data analysis, the following spectral properties are crucial:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| This compound | 399 - 402 | 545 - 549 | ~25,000 | ~0.56 |
| Pacific Blue | 401 - 404 | 452 - 455 | ~46,000 | ~0.78 |
Experimental Design and Workflow
A meticulously planned experiment is crucial for obtaining reliable co-localization data. The following diagram outlines a general workflow for a dual-labeling immunofluorescence experiment using this compound and a partner probe.
Caption: General workflow for a dual-labeling immunofluorescence experiment.
Detailed Protocols
The following protocols provide a starting point for dual-labeling immunofluorescence experiments. Optimization of antibody concentrations, incubation times, and washing steps may be necessary for specific cell types and target antigens.
Materials
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum from the host species of the secondary antibody in PBS)
-
Primary antibodies (from different host species if using species-specific secondary antibodies)
-
Secondary antibodies conjugated to this compound and Pacific Blue
-
Mounting medium with antifade reagent
Protocol for Immunofluorescence Staining of Adherent Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Incubate the cells with fixation buffer for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies to their optimal concentration in blocking buffer. If using a cocktail of primary antibodies from different species, they can be incubated simultaneously. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound and Pacific Blue conjugated secondary antibodies to their optimal concentration in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium with an antifade reagent.
-
Imaging: Proceed with image acquisition on a fluorescence or confocal microscope.
Image Acquisition and Co-localization Analysis
Proper image acquisition and subsequent analysis are critical for obtaining meaningful co-localization data.
Imaging Setup
-
Microscope: A confocal laser scanning microscope is highly recommended to minimize out-of-focus fluorescence and improve spatial resolution.
-
Excitation: Use a 405 nm laser line to excite both this compound and Pacific Blue.
-
Detection:
-
This compound Channel: Use a bandpass filter that captures the emission peak of this compound (e.g., 525/50 nm or similar).
-
Pacific Blue Channel: Use a bandpass filter that captures the emission peak of Pacific Blue (e.g., 450/50 nm or similar).
-
-
Sequential Scanning: To completely eliminate any potential spectral bleed-through, acquire images sequentially. Excite with the 405 nm laser and collect the Pacific Blue signal first, then excite again with the 405 nm laser and collect the this compound signal.
Quantitative Co-localization Analysis
Visual inspection of merged images can be subjective. Therefore, quantitative analysis is essential for an unbiased assessment of co-localization. Two of the most common statistical methods are the Pearson's Correlation Coefficient and the Manders' Overlap Coefficient.
Caption: Workflow for quantitative co-localization analysis.
-
Pearson's Correlation Coefficient (PCC): This coefficient measures the linear relationship between the pixel intensities of the two channels. It ranges from +1 (perfect positive correlation) to -1 (perfect negative correlation), with 0 indicating no correlation. A high positive PCC value suggests that the intensities of the two fluorophores vary in a similar manner, indicating co-localization.
-
Manders' Overlap Coefficient (MOC): This coefficient measures the fraction of the total fluorescence of one channel that overlaps with the signal in the other channel. It is split into two coefficients, M1 and M2.
-
M1: Represents the fraction of this compound signal that co-localizes with Pacific Blue signal.
-
M2: Represents the fraction of Pacific Blue signal that co-localizes with this compound signal. MOC values range from 0 (no overlap) to 1 (complete overlap).
-
Interpreting Co-localization Data
| Coefficient | Range | Interpretation |
| Pearson's (PCC) | -1 to +1 | Measures the correlation of pixel intensities. Values closer to +1 indicate stronger co-localization. |
| Manders' (M1) | 0 to 1 | Fraction of Channel 1 (e.g., this compound) overlapping with Channel 2 (e.g., Pacific Blue). |
| Manders' (M2) | 0 to 1 | Fraction of Channel 2 (e.g., Pacific Blue) overlapping with Channel 1 (e.g., this compound). |
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak Signal | - Suboptimal antibody concentration- Inefficient fixation/permeabilization- Photobleaching | - Titrate primary and secondary antibodies- Optimize fixation and permeabilization protocols for the specific antigen- Use an antifade mounting medium and minimize exposure to excitation light |
| High Background | - Non-specific antibody binding- Insufficient blocking- Autofluorescence | - Increase blocking time or change blocking reagent- Titrate antibodies to the lowest effective concentration- Use appropriate controls (e.g., secondary antibody only) to assess non-specific binding. For autofluorescence, consider spectral unmixing or background subtraction. |
| Spectral Bleed-through | - Inappropriate filter sets- Overlapping emission spectra | - Use narrow bandpass filters for detection- Perform sequential image acquisition- Use spectral unmixing software if available |
| False Negatives | - Steric hindrance of epitopes- Inaccessible target proteins | - Perform antigen retrieval if necessary- Ensure proper permeabilization to allow antibody access to intracellular targets |
Conclusion
This compound is a valuable tool for co-localization studies due to its large Stokes shift, which facilitates multi-color imaging with minimal spectral crosstalk. When paired with a spectrally compatible fluorophore like Pacific Blue, researchers can confidently investigate the spatial relationships between biomolecules. By following the detailed protocols and data analysis guidelines presented in this application note, scientists can generate robust and quantifiable co-localization data, leading to a deeper understanding of cellular processes.
References
Troubleshooting & Optimization
Technical Support Center: Reducing Cascade Yellow Photobleaching in Time-Lapse Imaging
Welcome to the technical support center for optimizing your time-lapse imaging experiments using Cascade Yellow. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize photobleaching and acquire high-quality, long-term imaging data.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading rapidly during my time-lapse experiment. What are the primary causes of photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. The primary causes are prolonged exposure to high-intensity excitation light and the presence of reactive oxygen species (ROS) in the cellular environment.[1][2] Each time a this compound molecule is excited, there is a small probability that it will be chemically altered and rendered non-fluorescent. In time-lapse imaging, this effect is cumulative, leading to a noticeable decay in signal intensity over time.
Q2: How can I adjust my imaging parameters to reduce this compound photobleaching?
A2: Optimizing your microscope settings is the first and most critical step to minimize photobleaching. The goal is to find a balance between achieving a sufficient signal-to-noise ratio (SNR) and minimizing light exposure.
Key Parameter Adjustments:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. Even a small reduction in intensity can significantly decrease the rate of photobleaching.
-
Increase Exposure Time and Lower Excitation Power: A common strategy is to use a longer camera exposure time while simultaneously decreasing the excitation light power.[3] This maintains a good signal level while reducing the instantaneous photon flux that drives photobleaching.
-
Optimize Time Intervals: Acquire images only as frequently as your biological question requires. Unnecessarily short intervals increase the total light dose delivered to the sample.
-
Use a Sensitive Detector: A high quantum efficiency (QE) detector (e.g., a back-illuminated sCMOS camera) can capture more of the emitted fluorescence, allowing you to use lower excitation light levels.
Here is a table summarizing recommended starting points for optimizing imaging parameters:
| Parameter | Recommendation | Rationale |
| Excitation Laser Power | Start at the lowest setting (e.g., 1-5%) and gradually increase only as needed. | Minimizes the rate of photochemical reactions that cause bleaching. |
| Camera Exposure Time | Start with a longer exposure (e.g., 100-500 ms) and adjust based on signal strength and sample motion. | Allows for lower excitation power while maintaining signal. |
| Time-Lapse Interval | Match the interval to the biological process being observed. Avoid unnecessarily rapid acquisition. | Reduces the cumulative light dose over the experiment. |
| Detector Gain | Use a moderate gain setting to amplify the signal without introducing excessive noise. | Boosts weak signals, potentially allowing for lower excitation power. |
| Binning | Consider 2x2 or 3x3 binning if higher sensitivity is needed and spatial resolution can be slightly compromised. | Increases signal-to-noise ratio, enabling lower light exposure.[4] |
Q3: Are there any chemical reagents or media additives that can help reduce this compound photobleaching in live cells?
A3: Yes, using antifade reagents specifically designed for live-cell imaging can significantly reduce photobleaching. These reagents work by scavenging reactive oxygen species (ROS) that contribute to fluorophore degradation.[5]
Recommended Antifade Reagents for Live-Cell Imaging:
| Antifade Reagent | Mechanism of Action | Key Features |
| ProLong™ Live Antifade Reagent | Contains enzymes that metabolize elements causing photobleaching.[6][7][8] | Compatible with a wide range of dyes and fluorescent proteins; minimal effect on cell viability for up to 48 hours.[6][8] |
| VectaCell™ Trolox Antifade Reagent | A cell-permeable antioxidant that reduces phototoxicity and photobleaching.[9] | Effective for various fluorescence microscopy applications. |
| Oxyrase™ Technology-based Reagents | Employs enzymes from E. coli to remove oxygen, a key contributor to photobleaching.[7][10] | Can significantly extend imaging times. |
Important Note: Antifade mounting media designed for fixed samples are generally not suitable for live-cell imaging due to their composition, which can be toxic to living cells.
Troubleshooting Guide
Problem: The this compound signal is too dim to begin with, even at high laser power.
-
Possible Cause: Suboptimal excitation or emission filter set.
-
Solution: Ensure you are using the correct filter set for this compound. Its excitation maximum is around 400-410 nm, and its emission maximum is around 550 nm. A 405 nm laser is a suitable excitation source.
-
-
Possible Cause: Low concentration of the dye or inefficient labeling.
-
Solution: Optimize your staining protocol to ensure adequate labeling of the target structure.
-
-
Possible Cause: Mismatch between the objective's numerical aperture (NA) and the required resolution.
-
Solution: Use an objective with a high NA to collect as much light as possible.
-
Problem: My cells are showing signs of phototoxicity (e.g., blebbing, apoptosis, or arrested cell division).
-
Possible Cause: Excessive light exposure, particularly from the 405 nm excitation wavelength, which can be more damaging to cells.
-
Solution:
-
Drastically reduce the excitation light intensity and increase the camera exposure time.
-
Decrease the frequency of image acquisition.
-
Incorporate an antifade reagent for live-cell imaging into your media to mitigate the effects of reactive oxygen species.[11]
-
Consider using a less phototoxic, longer-wavelength yellow dye if your experimental setup allows.[12]
-
-
Experimental Protocols
Protocol: Preparing and Using ProLong™ Live Antifade Reagent
-
Thaw the Reagent: Thaw the ProLong™ Live Antifade Reagent at room temperature.
-
Prepare Working Solution: Dilute the reagent 1:100 in your normal cell culture medium or a suitable imaging buffer (e.g., FluoroBrite™ DMEM). For example, add 10 µL of ProLong™ Live Antifade Reagent to 990 µL of media.
-
Incubate Cells: Replace the existing medium on your cells with the medium containing the antifade reagent.
-
Incubation Time: Incubate the cells for at least 15 minutes before starting your time-lapse imaging. An incubation of up to 2 hours may provide enhanced protection.[8][10]
-
Image: Proceed with your time-lapse imaging. The antifade reagent will provide continuous protection.[10]
Visualizing the Workflow
Below is a diagram illustrating the decision-making process for troubleshooting this compound photobleaching.
Figure 1. A flowchart outlining the systematic approach to mitigating this compound photobleaching.
This technical support guide provides a starting point for addressing photobleaching issues with this compound. Remember that the optimal conditions will always be specific to your experimental setup, cell type, and the biological question you are investigating. Systematic optimization of the parameters discussed here will lead to the best results.
References
- 1. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - US [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 12. FluoroFinder [app.fluorofinder.com]
Technical Support Center: Optimizing Cascade Yellow for Neuronal Filling
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using Cascade Yellow for neuronal filling. Below you will find troubleshooting advice and frequently asked questions to help you optimize your experiments for robust and reliable staining.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the intracellular filling of neurons with this compound.
Q: My neuronal fill is weak, incomplete, or limited to the soma.
A: This is a common issue that can arise from several factors related to dye concentration, injection parameters, or cell health.
-
Possible Cause 1: Suboptimal Dye Concentration. The concentration of this compound in your micropipette may be too low for complete diffusion throughout the neuron's processes.
-
Solution: Increase the this compound concentration in your pipette solution incrementally. While optimal concentration must be determined empirically, a starting range of 1-5% (w/v) is often recommended for similar fluorescent tracers.[1]
-
-
Possible Cause 2: Insufficient Injection Time or Current. For iontophoresis, the duration or amplitude of the electrical current may not be adequate to eject enough dye.
-
Solution: Gradually increase the duration of injection pulses or the current amplitude. Use a retaining current of the opposite polarity between injections to prevent dye leakage, which can obscure the fill. Be cautious, as excessive current can damage the cell.
-
-
Possible Cause 3: Pipette Clogging. The tip of your micropipette may be clogged, preventing dye ejection. This is more common with dextran conjugates at higher concentrations.[1]
-
Solution: Ensure your this compound solution is fresh and well-dissolved. Filter the solution (using a 0.2 µm filter) before back-filling the pipette. If clogging persists, try using a pipette with a slightly larger tip diameter.
-
-
Possible Cause 4: Poor Cell Health. A neuron with a compromised membrane will not retain the dye effectively, leading to leakage and a weak signal.
-
Solution: Monitor the neuron's resting membrane potential and input resistance during the experiment. A stable, healthy neuron is more likely to fill completely. Ensure the tissue slice is healthy and well-perfused.
-
Q: The fluorescent signal is bright near the pipette tip but fades quickly, or I see diffuse fluorescence in the extracellular space.
A: This typically indicates dye leakage from the neuron, which can be caused by cell damage or improper sealing.
-
Possible Cause 1: Cell Membrane Damage. The impalement may have created a hole in the cell membrane that is too large to reseal.
-
Solution: Use high-resistance pipettes with sharp, fine tips to minimize damage upon entry. After establishing a whole-cell configuration, allow a few minutes for the membrane to stabilize before starting the dye injection.
-
-
Possible Cause 2: Electroporation. Excessive injection current can create pores in the cell membrane, causing the dye to leak out.
-
Solution: Use the minimum effective current for iontophoresis. Employ short, repeated pulses instead of a single long injection to allow the cell membrane to recover.
-
-
Possible Cause 3: Cell Death (Apoptosis). The cell may be undergoing apoptosis, leading to membrane blebbing and loss of integrity.[2]
-
Solution: This is difficult to control once initiated. Ensure your slice preparation and recording conditions are optimal to maintain cell viability.
-
Q: I observe a precipitate forming in my this compound pipette solution or clogging the pipette tip.
A: Precipitation can occur due to solubility issues, especially with certain intracellular solutions.
-
Possible Cause 1: Incompatibility with Pipette Solution. Some fluorescent dyes, like Lucifer Yellow, are known to precipitate in the presence of high concentrations of potassium chloride (KCl). While specific data for this compound is limited, a similar issue may occur.
-
Solution: If using a KCl-based intracellular solution, consider switching to a potassium gluconate-based solution, which is often better for dye solubility.
-
-
Possible Cause 2: Solution Instability. The dye solution may not be fully dissolved or may have degraded over time.
-
Solution: Prepare fresh dye solutions for each experiment. Ensure the dye is completely dissolved by vortexing. Filtering the solution before use is highly recommended.[1]
-
Troubleshooting Flowchart
Here is a logical workflow to diagnose and resolve issues with weak or incomplete neuronal fills.
Caption: Troubleshooting workflow for weak neuronal filling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a micropipette?
A1: For dextran-conjugated fluorescent tracers, concentrations of 1-5% (w/v) dissolved in intracellular solution or a low-molarity buffer are a common starting point.[1] For the salt form of this compound, a similar range is advisable, but empirical optimization is crucial for your specific application. Higher concentrations can increase signal brightness but also raise the risk of pipette clogging and potential cytotoxicity.
Q2: What is the best solvent for this compound in the pipette solution?
A2: this compound should be dissolved in your chosen intracellular recording solution (e.g., potassium gluconate-based) or a simple buffered salt solution like 0.1 M PBS. For iontophoresis, using a buffered solution is recommended over distilled water to maintain a stable pH and ensure the dye molecule carries a consistent charge, leading to more reproducible injections.[1]
Q3: What are the typical iontophoresis parameters for neuronal filling?
A3: Optimal parameters vary widely depending on the neuron type, pipette resistance, and dye concentration. A good starting point is to use negative current pulses (since this compound is an anion) of -0.5 to -5 nA, with a duration of 100-500 ms, repeated at 1 Hz. A positive retaining current (+0.1 to +0.5 nA) should be applied between pulses to prevent leakage.
Q4: How should I fix tissue containing this compound-filled neurons?
A4: Neurons filled with this compound can be fixed using standard aldehyde fixatives. Perfusion or immersion fixation with 4% paraformaldehyde (PFA) in phosphate buffer is a common and effective method that preserves both the neuronal morphology and the fluorescence of the dye.[3]
Q5: Can I perform immunohistochemistry on tissue with this compound-filled cells?
A5: Yes. This compound is a fixable tracer, making it compatible with subsequent immunohistochemistry protocols. The fluorescence of this compound is generally robust enough to withstand the fixation and permeabilization steps required for antibody staining.
Data Presentation
The following tables provide recommended starting parameters for optimizing this compound neuronal filling. These values are based on common practices for similar fluorescent tracers and should be adjusted for your specific experimental conditions.
Table 1: Recommended Pipette Solution Parameters
| Parameter | Recommended Range | Rationale |
| This compound Conc. | 1% - 5% (w/v) | Balances signal strength with risks of clogging and toxicity. |
| Solvent | K-Gluconate Internal | Avoids potential precipitation seen with KCl-based solutions. |
| Alternative Solvent | 0.1 M Phosphate Buffer | Provides stable pH and charge for iontophoresis. |
| Filtration | 0.2 µm Syringe Filter | Removes undissolved particles, reducing pipette clogging. |
Table 2: Suggested Iontophoresis Starting Parameters
| Parameter | Recommended Range | Rationale |
| Injection Current | -0.5 to -5 nA (Negative) | Ejects the anionic dye into the cell. |
| Retaining Current | +0.1 to +0.5 nA (Positive) | Prevents dye leakage between injection pulses. |
| Pulse Duration | 100 - 500 ms | Short pulses minimize cell damage and electroporation. |
| Pulse Frequency | 0.5 - 1 Hz | Allows for gradual filling and membrane recovery. |
| Total Duration | 5 - 20 min | Varies based on cell size and desired fill extent. |
Experimental Protocols
Protocol: Intracellular Filling of a Neuron via Iontophoresis
This protocol provides a step-by-step guide for filling a neuron with this compound during a whole-cell patch-clamp recording.
-
Pipette Solution Preparation:
-
Prepare your desired intracellular solution (e.g., potassium gluconate-based).
-
Dissolve this compound powder to a final concentration of 2% (w/v). Ensure complete dissolution by vortexing.
-
Filter the solution through a 0.2 µm centrifuge filter to remove any micro-precipitates.
-
-
Micropipette Filling:
-
Pull a borosilicate glass micropipette to a resistance of 4-8 MΩ.
-
Back-fill the micropipette with the filtered this compound solution, ensuring no air bubbles are trapped in the tip.
-
-
Neuronal Recording:
-
Under visual guidance (e.g., DIC optics), approach a target neuron in a brain slice.
-
Establish a giga-ohm seal and obtain a whole-cell recording configuration.
-
Monitor the cell's electrophysiological properties (resting membrane potential, input resistance) to ensure it is healthy.
-
-
Iontophoretic Injection:
-
Switch your amplifier to current-clamp mode.
-
Apply a continuous positive retaining current (e.g., +0.2 nA) to prevent dye leakage.
-
To inject the dye, apply hyperpolarizing (negative) current pulses. Start with -1 nA for 200 ms, repeated every second (1 Hz).
-
Monitor the fill in real-time using epifluorescence microscopy. The soma should begin to fluoresce within a few minutes.
-
Continue the injection protocol for 10-15 minutes, or until the distal dendrites are clearly visible. Adjust current amplitude and duration as needed for optimal filling.
-
-
Post-Injection & Tissue Fixation:
-
After filling, you may continue recording or carefully retract the pipette.
-
Once the experiment is complete, fix the brain slice by immersion in 4% PFA for at least 4 hours at 4°C.
-
The fixed tissue can then be processed for imaging or further histological procedures.
-
Visualizations
Caption: Experimental workflow for neuronal filling.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Long Wavelength Voltage-Sensitive Dyes for Studying the Dynamics of Action Potentials in Axons and Thin Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular lucifer yellow injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Cascade Yellow leakage from labeled cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the leakage of Cascade Yellow from labeled cells during their experiments.
Troubleshooting Guide: Preventing this compound Leakage
Issue: Significant loss of cellular fluorescence after labeling with this compound.
This is a common issue that can arise from several factors, including suboptimal labeling, poor cell health, or dye leakage. This guide provides a step-by-step approach to identify and resolve the root cause of signal loss.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound signal loss.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Weak or No Initial Signal | Inefficient labeling | Optimize this compound concentration and incubation time. Ensure the labeling buffer is free of amines (e.g., Tris) if using an amine-reactive form of the dye. |
| Poor cell health prior to labeling | Use healthy, actively growing cells. Assess viability before and after labeling. | |
| Signal Decreases Over Time (Leakage) | Passive diffusion of the dye | Implement a post-labeling fixation step with 2-4% paraformaldehyde (PFA) to crosslink the dye within the cell. |
| Cell membrane damage during handling | Handle cells gently during washing and resuspension. Use wide-bore pipette tips. | |
| Active transport of the dye out of the cell | Lower the incubation temperature during labeling (e.g., 4°C instead of 37°C) to reduce active transport processes. Be aware this may also reduce uptake. | |
| High Background Fluorescence | Excess, unbound dye | Increase the number and duration of wash steps after labeling. Use a buffer containing a low concentration of protein (e.g., 1% BSA) in the final washes to capture non-specifically bound dye. |
| Dead or dying cells taking up dye non-specifically | Gate out dead cells during analysis using a viability dye. Improve cell culture and handling to maintain high viability.[1] | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure during imaging. Use an anti-fade mounting medium. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound leakage from cells?
While specific transport mechanisms for this compound are not extensively documented, leakage of fluorescent dyes from cells can generally be attributed to three main causes:
-
Passive Diffusion: If the dye is not covalently bound to intracellular components, a concentration gradient can drive its diffusion across the cell membrane and out of the cell.
-
Active Transport: Cells possess efflux pumps (e.g., multidrug resistance transporters) that can actively remove foreign molecules, including some fluorescent dyes.
-
Loss of Membrane Integrity: Dead or dying cells lose their ability to maintain a barrier, leading to the release of intracellular contents, including the dye.
Q2: How can I make this compound fixable within the cell?
The most effective way to prevent leakage is to ensure the dye is cross-linked to intracellular proteins. This is typically achieved through chemical fixation. Aldehyde-based fixatives like paraformaldehyde (PFA) or glutaraldehyde create covalent bonds between amine groups on proteins and other molecules, effectively trapping the dye within the cellular matrix.[2][3] For applications requiring guaranteed retention, consider using a lysine-fixable version of the dye, such as this compound dextran, which has free amine groups that are readily cross-linked by aldehydes.[4][5]
Q3: Will fixation with PFA affect the fluorescence of this compound?
Fixation can sometimes alter the fluorescence of a dye.[6][7][8][9] While specific data on the effect of PFA on this compound fluorescence is limited, it is a common procedure for many fluorescent dyes. It is recommended to test the effect of your chosen fixation protocol on the fluorescence intensity of this compound in your specific experimental setup. You can compare the signal from a fixed sample to a live, unfixed sample (imaged immediately after labeling) to assess any changes.
Q4: Can I use methanol or other organic solvents for fixation?
Precipitating fixatives like ice-cold methanol or acetone are generally not recommended for retaining small, soluble fluorescent molecules like this compound.[1][3] These fixatives work by dehydrating the cell and precipitating proteins, but they also permeabilize membranes and can wash away unbound small molecules. Cross-linking aldehydes are the preferred method for intracellular dye retention.[2]
Experimental Protocols
Protocol 1: Standard Aldehyde-Based Fixation to Prevent Leakage
This protocol is designed for cells labeled with this compound to be analyzed by fluorescence microscopy or flow cytometry.
Workflow for Fixation Protocol
Caption: Post-labeling fixation workflow.
Methodology:
-
Preparation: Prepare a fresh solution of 2% to 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), pH 7.4.
-
Labeling: Label your cells with this compound according to your established protocol.
-
Washing: After labeling, wash the cells twice with PBS to remove any unbound dye. For adherent cells, gently aspirate and add the wash solution. For suspension cells, centrifuge at low speed (e.g., 300 x g for 5 minutes) and resuspend in fresh PBS.
-
Fixation: Resuspend the cell pellet or cover the adherent cells with the PFA solution. Incubate for 15-20 minutes at room temperature, protected from light.
-
Quenching (Optional but Recommended): To reduce background fluorescence from unreacted aldehyde groups, wash the cells once with PBS, then incubate in a quenching solution (e.g., 50 mM ammonium chloride or 100 mM glycine in PBS) for 5 minutes at room temperature.
-
Final Washes: Wash the cells three times with PBS.
-
Imaging/Staining: The cells are now fixed, and the this compound should be retained. You can proceed with permeabilization and subsequent immunofluorescence staining, or directly with imaging.
Data Summary: General Troubleshooting Parameters
The following table summarizes key experimental parameters that can be optimized to minimize this compound leakage.
| Parameter | Standard Range | Troubleshooting Adjustment & Rationale |
| Cell Viability | >90% | If low: Use a fresh culture, handle gently, and keep on ice when possible. Dead cells will leak dye. |
| Dye Concentration | Varies by cell type | If leakage is high: Reduce concentration. Over-labeling can be toxic and lead to membrane instability. |
| Incubation Time | 15-60 min | If leakage is high: Shorten incubation time to minimize stress and potential active efflux. |
| Incubation Temp. | 37°C | If leakage is high: Try labeling at 4°C to reduce active transport, then shift to 37°C for a shorter period to facilitate uptake. |
| Washing Steps | 2-3 times | If background is high: Increase to 3-5 washes. Use a serum-free, isotonic buffer (e.g., PBS). |
| Fixation | None (for live cells) | If leakage occurs: Implement post-labeling fixation with 2-4% PFA for 15-20 minutes at room temperature. |
References
- 1. agilent.com [agilent.com]
- 2. bosterbio.com [bosterbio.com]
- 3. CALM UoE sample fixation [calm.ed.ac.uk]
- 4. This compound | Benchchem [benchchem.com]
- 5. This compound | C27H21N3O9S | CID 25137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Effect of fixation procedures on the fluorescence lifetimes of Aequorea victoria derived fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cascade Yellow Fluorescence
Welcome to the technical support center for Cascade Yellow, designed for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a fluorescent dye with a large Stokes shift, which is advantageous for multicolor imaging as it minimizes spectral overlap. Its key spectral properties are summarized in the table below.
| Property | Value |
| Excitation Maximum | ~402 nm |
| Emission Maximum | ~545 nm |
| Molar Extinction Coefficient (ε) | ~25,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.56 |
Spectral properties can vary slightly depending on the solvent and conjugation.
Q2: My this compound signal is weak. What are the common causes and how can I troubleshoot this?
A weak fluorescent signal can be frustrating. Here’s a step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow for Weak Signal
Caption: A step-by-step workflow to diagnose and resolve weak this compound fluorescence.
Common Problems and Solutions for Weak Signal
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | Incorrect filter set: The excitation and/or emission filters are not optimal for this compound's spectral profile. | Use a filter set appropriate for an excitation around 405 nm and emission around 550 nm (e.g., a 550/40 bandpass filter). |
| Suboptimal antibody/dye concentration: The concentration of the this compound conjugate is too low. | Perform a titration to determine the optimal concentration that provides the best signal-to-noise ratio. | |
| Insufficient incubation time: The antibody has not had enough time to bind to the target. | Increase the incubation time. For some applications, overnight incubation at 4°C can improve signal.[1] | |
| Inappropriate fixation/permeabilization: The fixation or permeabilization method is masking the epitope or damaging the antigen. | Test different fixation methods (e.g., methanol, acetone, or paraformaldehyde) and permeabilization reagents (e.g., Triton X-100 or saponin) to find the optimal conditions for your target.[2][3][4][5] | |
| Photobleaching: The fluorophore is being destroyed by prolonged exposure to excitation light. | Minimize light exposure by using neutral density filters, reducing exposure time, and using an antifade mounting medium.[6] | |
| Low target expression: The protein of interest is expressed at low levels in your sample. | Consider using a signal amplification technique, such as a tyramide signal amplification (TSA) kit, or switch to a brighter fluorophore. |
Q3: I am observing high background fluorescence with this compound. How can I reduce it?
High background can obscure your specific signal. The following workflow and table will guide you through troubleshooting this common issue.
Troubleshooting Workflow for High Background
Caption: A workflow to identify and mitigate sources of high background fluorescence.
Common Problems and Solutions for High Background
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Staining | Excessive antibody/dye concentration: Too much fluorescent conjugate is leading to non-specific binding. | Reduce the concentration of your this compound-conjugated antibody. Perform a titration to find the optimal concentration.[7] |
| Inadequate blocking: Non-specific binding sites on the sample are not sufficiently blocked. | Increase the concentration or duration of your blocking step. Consider using a blocking buffer containing serum from the same species as your secondary antibody (if applicable) or a commercial blocking solution.[7] | |
| Insufficient washing: Unbound antibody is not being adequately washed away. | Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 to your wash buffer can also help.[8] | |
| Autofluorescence: The cells or tissue naturally fluoresce in the same channel as this compound. | Image an unstained sample to determine the level of autofluorescence. If significant, consider using an autofluorescence quenching reagent like Sudan Black B or a commercial quencher.[9] | |
| Spectral overlap: In multicolor experiments, fluorescence from another dye is bleeding into the this compound channel. | Use single-color controls to perform spectral compensation. When designing your panel, choose fluorophores with minimal spectral overlap.[2][10][11] |
Experimental Protocols
General Protocol for Direct Immunofluorescence Staining with a this compound Conjugated Antibody
This protocol provides a general guideline for staining cells with a directly conjugated this compound antibody. Optimization of antibody concentration, incubation times, and fixation/permeabilization methods may be necessary for your specific target and cell type.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
This compound-conjugated primary antibody
-
Antifade mounting medium
-
Microscope slides or coverslips
-
Humidified chamber
Procedure:
-
Cell Preparation: Grow cells on sterile coverslips or slides until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with your chosen fixative. For example, incubate with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target protein is intracellular, permeabilize the cells by incubating with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the this compound-conjugated primary antibody to its optimal concentration in blocking buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for this compound.
General Protocol for Flow Cytometry Staining with a this compound Conjugated Antibody
This protocol provides a basic workflow for staining suspended cells for flow cytometry analysis.
Materials:
-
Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Block (optional, but recommended)
-
This compound-conjugated antibody
-
12x75 mm polypropylene FACS tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells in staining buffer.
-
Cell Count and Resuspension: Count the cells and resuspend them in cold staining buffer to a concentration of 1 x 10⁷ cells/mL.
-
Aliquoting: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.
-
Fc Blocking (Optional): Add Fc block to each tube and incubate for 10 minutes at 4°C to prevent non-specific binding to Fc receptors.
-
Antibody Staining: Add the predetermined optimal amount of this compound-conjugated antibody to each tube.
-
Incubation: Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of staining buffer to each tube, vortex, and centrifuge at 300 x g for 5 minutes at 4°C.
-
Final Resuspension: Discard the supernatant and resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL) for analysis.
-
Analysis: Analyze the samples on a flow cytometer equipped with a violet laser (405 nm) and an appropriate emission filter for this compound.
Comparison of this compound with Alternative Dyes
While this compound has its advantages, several alternative dyes may offer superior performance, particularly in terms of brightness. Brilliant Violet™ 510 is often cited as a brighter alternative.[12]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness |
| This compound | ~402 | ~545 | ~25,000 | ~0.56 | Moderate |
| Pacific Orange™ | ~400 | ~551 | Not widely reported | Not widely reported | Moderate |
| Krome Orange | ~398 | ~528 | Not widely reported | Not widely reported | Brighter than Pacific Orange |
| Brilliant Violet™ 510 | ~405 | ~510 | High | High | Very Bright |
Note: The relative brightness can be application- and instrument-dependent.
Managing Spectral Overlap
When using this compound in multicolor experiments, it's crucial to manage spectral overlap to ensure data accuracy.
References
- 1. Neuroanatomical tract-tracing using biotinylated dextran amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. 8 Tips To Improve Compensation In Multicolor Flow Experiments [cellandgene.com]
- 7. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 12. Anterograde Axonal Tract Tracing | Springer Nature Experiments [experiments.springernature.com]
Navigating Fixation Techniques for Optimal Cascade Yellow Fluorescence
Technical Support Center
For researchers utilizing the unique spectral properties of Cascade Yellow, proper sample fixation is a critical step that significantly impacts experimental outcomes. Choosing an incompatible fixation method can lead to diminished fluorescence, artifacts, and misinterpretation of data. This guide provides a comprehensive overview of fixation methods compatible with this compound fluorescence, offering troubleshooting advice and detailed protocols to help you achieve robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: Which are the most common fixation methods used in fluorescence microscopy?
A1: The most common fixation methods involve crosslinking aldehydes, such as paraformaldehyde (PFA), or precipitating organic solvents, like methanol and acetone. Each method has its advantages and disadvantages concerning antigen preservation and fluorescence retention.
Q2: Is this compound fluorescence compatible with paraformaldehyde (PFA) fixation?
A2: Aldehyde-based fixatives like PFA are generally recommended for preserving the fluorescence of many organic dyes. Technical documentation for the related Cascade Blue dye indicates its compatibility with aldehyde-based fixatives, suggesting that this compound is also likely to be well-preserved with PFA.[1] However, it is crucial to use methanol-free formaldehyde and to properly quench any remaining aldehyde groups to minimize autofluorescence.
Q3: Can I use methanol or acetone to fix samples stained with this compound?
A3: Methanol and acetone are dehydrating and precipitating fixatives that can be effective for certain applications. However, they can also impact the fluorescence of some dyes. While some protocols utilize methanol for fixing other yellow fluorescent dyes, these solvents can sometimes lead to a reduction in signal intensity for certain fluorophores. Therefore, their use with this compound should be carefully tested and optimized for your specific experimental conditions.
Q4: My this compound signal is weak after fixation. What could be the cause?
A4: Weak or absent fluorescence after fixation can stem from several factors:
-
Incompatible Fixative: The chosen fixative may be quenching the this compound fluorescence.
-
Over-fixation: Prolonged exposure to fixatives, especially aldehydes, can damage the fluorophore.
-
pH of Fixative: The pH of the fixative solution can influence fluorescence stability.
-
Photobleaching: Excessive exposure to light during the staining and imaging process can lead to signal loss.
-
Low Target Abundance: The target molecule may be present at low levels in your sample.
Q5: How can I minimize autofluorescence when using PFA fixation?
A5: Autofluorescence, particularly in the green-yellow range, can be a challenge with aldehyde-based fixatives. To mitigate this, you can:
-
Use fresh, high-quality paraformaldehyde (methanol-free).
-
Perform a quenching step with a reagent like sodium borohydride or glycine after fixation.
-
Include a suitable blocking buffer in your staining protocol.
-
Use appropriate spectral unmixing if your imaging system supports it.
Comparison of Fixation Methods for Fluorescent Dyes
| Fixation Method | Primary Mechanism | Advantages | Disadvantages | General Recommendation for this compound |
| Paraformaldehyde (PFA) | Cross-linking of proteins | - Excellent preservation of cellular morphology. - Generally good preservation of fluorescent protein signals. | - Can mask some epitopes, potentially requiring antigen retrieval. - May induce autofluorescence. | Recommended starting point. Optimize fixation time and concentration. |
| Methanol | Dehydration and protein precipitation | - Can improve antibody access to some intracellular antigens. - Fixation and permeabilization occur simultaneously. | - May alter cellular morphology. - Can reduce the fluorescence of some dyes. | Use with caution. Test on a small sample first to assess signal retention. |
| Acetone | Dehydration and protein precipitation | - Rapid fixation and permeabilization. | - Can cause significant cell shrinkage and morphological distortion. - May extract lipids and some membrane-associated proteins. | Generally not the first choice. Consider for specific applications where other methods fail. |
Experimental Protocols
Paraformaldehyde (PFA) Fixation Protocol (Recommended)
This protocol is a good starting point for preserving this compound fluorescence while maintaining good cellular morphology.
Reagents:
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS), pH 7.4 (prepare fresh or use high-quality commercial solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 0.1 M Glycine in PBS or 1 mg/mL Sodium Borohydride in PBS (prepare fresh)
Procedure:
-
Preparation: Grow cells on coverslips or prepare tissue sections as required for your experiment.
-
Washing: Gently wash the samples twice with PBS to remove culture medium or other residues.
-
Fixation: Immerse the samples in 4% PFA solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Quenching (Optional but Recommended): Incubate the samples in the quenching solution for 10 minutes at room temperature to reduce autofluorescence.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Proceed to Staining: The samples are now fixed and ready for immunofluorescence staining.
Methanol Fixation Protocol (Alternative)
Use this protocol with caution, as it may impact this compound fluorescence. It is recommended to compare the results with PFA fixation.
Reagents:
-
Ice-cold 100% Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation: Grow cells on coverslips or prepare tissue sections.
-
Washing: Gently wash the samples twice with PBS.
-
Fixation: Immerse the samples in ice-cold 100% methanol for 5-10 minutes at -20°C.
-
Rehydration: Wash the samples three times with PBS for 5 minutes each to rehydrate.
-
Proceed to Staining: The samples are now fixed and permeabilized, ready for staining.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound with different fixation methods.
Caption: Troubleshooting workflow for weak this compound signal after fixation.
Experimental Workflow Visualization
The following diagram illustrates a typical immunofluorescence workflow incorporating a fixation step.
Caption: A standard workflow for immunofluorescence staining with a fixation step.
References
Addressing issues with Cascade Yellow uptake in specific cell types
Welcome to the technical support center for Cascade Yellow. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and address challenges related to dye uptake in specific cell types.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing weak or no fluorescence in my cells after incubation with this compound?
Several factors can lead to poor staining intensity. This is one of the most common issues and can typically be resolved by optimizing the staining protocol.
-
Sub-optimal Dye Concentration: The concentration of this compound may be too low for your specific cell type. It is crucial to perform a titration experiment to determine the optimal concentration that yields a bright signal without inducing cytotoxicity.[1]
-
Insufficient Incubation Time or Temperature: Dye uptake is an active process for many cell types and can be time and temperature-dependent.[2] If incubation times are too short or temperatures are too low (e.g., performing incubation on ice when active transport is required), dye uptake will be significantly reduced.[2]
-
Cell Health and Viability: Unhealthy or dead cells will not uptake the dye efficiently. Ensure your cells are healthy and have high viability before staining. It is recommended to include a viability dye in your controls to distinguish between healthy and dead cells.[3][4]
-
Cell Type Dependencies: Different cell types have varying efficiencies for dye uptake due to differences in membrane composition, metabolic activity, and surface charge.[5][6] Some cell lines, particularly non-adherent or slowly dividing cells, may require longer incubation times or higher dye concentrations.
-
Inappropriate Staining Buffer: The composition of the staining buffer is critical. Staining in a buffer with low salt content, such as PBS, is often recommended to maximize staining efficiency and prevent dye aggregation. Avoid using media with serum during the staining step, as proteins can bind to the dye and reduce its availability.
Q2: How can I reduce high background fluorescence or non-specific staining?
High background can obscure your signal and make data interpretation difficult. The following steps can help minimize it.
-
Excessive Dye Concentration: While low concentration causes weak signal, excessively high concentrations can lead to non-specific binding and high background. Refer to your titration experiment to find the optimal concentration.[1]
-
Inadequate Washing: It is essential to wash the cells thoroughly with a protein-containing buffer (like PBS with 1% BSA or complete culture medium) after incubation to remove any unbound, extracellular dye.[3][7] Perform at least two to three wash steps.
-
Dye Aggregation: this compound, like other fluorescent dyes, can form aggregates in aqueous solutions, especially at high concentrations or in salt-containing buffers during the staining step. Prepare fresh dye solutions and vortex thoroughly before use.
-
Autofluorescence: Some cell types, like neutrophils, are naturally autofluorescent.[3][4] To account for this, always include an unstained cell sample as a negative control to set your baseline fluorescence.
Q3: My cells are dying after staining with this compound. What can I do?
Cell toxicity is a critical concern that can compromise experimental results.
-
Dye-Induced Cytotoxicity: At high concentrations, this compound can be toxic to cells.[8] The best way to mitigate this is by performing a dose-response experiment (titration) to find the lowest possible concentration that still provides a bright, detectable signal.[9]
-
Solvent Toxicity (DMSO): this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to many cell lines.[10][11] Ensure the final concentration of DMSO in your cell suspension is kept to a minimum, typically below 0.5%.[11]
-
Stress from Protocol: The staining protocol itself (e.g., multiple centrifugation steps, prolonged incubation in serum-free media) can stress the cells. Handle cells gently, minimize the duration of incubation in sub-optimal conditions, and ensure a recovery period in complete medium after staining if necessary.
Q4: The staining in my cell population is very heterogeneous. How can I achieve more uniform labeling?
Variability in staining intensity across a cell population can be due to biological or technical reasons.
-
Cell Cycle and Metabolic State: Cells in different phases of the cell cycle or with varying metabolic activity may uptake dyes at different rates. While this is a biological variable that can be difficult to control, ensuring a synchronized or healthy, logarithmically growing culture can help.
-
Incomplete Cell Dissociation: For adherent cells or tissues, clumps of cells will stain unevenly, with cells on the exterior receiving more dye. Ensure you have a true single-cell suspension before starting the staining protocol.[12][13]
-
Uneven Dye Distribution: Ensure the dye stock solution is vortexed thoroughly before being added to the cell suspension and that the cells are mixed gently but completely immediately after adding the dye.
Troubleshooting Guides
Table 1: Optimizing this compound Staining Parameters
This table provides a summary of the effects of key experimental variables on staining quality. Use it as a guide for optimizing your protocol.
| Parameter | Low Setting | Optimal Range | High Setting | Potential Issue at Extremes |
| Dye Concentration | Weak or no signal | 1 - 10 µM (Cell-type dependent) | High background, cytotoxicity | Low: Signal below detection limit. High: Cell death, non-specific staining.[8] |
| Incubation Time | Incomplete staining | 15 - 60 minutes | > 60 minutes | Low: Weak, heterogeneous signal. High: Increased risk of cytotoxicity. |
| Incubation Temp. | 4°C (On Ice) | 25°C (RT) to 37°C | > 37°C | Low: Inhibits active transport, very weak signal.[2] High: Can induce cellular stress. |
| Cell Density | < 1 x 10⁵ cells/mL | 1 x 10⁶ to 1 x 10⁷ cells/mL | > 1 x 10⁷ cells/mL | Low: Difficult to handle/pellet cells. High: Insufficient dye per cell, leading to weak signal. |
Experimental Protocols
Protocol 1: Standard Staining of Suspension Cells
This protocol provides a starting point for staining cells in suspension.
-
Cell Preparation: Harvest cells and count them. Centrifuge the desired number of cells (typically 1-5 million) at 300 x g for 5 minutes.
-
Wash Cells: Resuspend the cell pellet in 1 mL of warm (37°C), serum-free medium or PBS. Centrifuge again and discard the supernatant.
-
Prepare Staining Solution: Prepare a 2X working stock of this compound in a serum-free medium or PBS. The optimal concentration should be determined by titration (see Protocol 2), but a 2X concentration of 10 µM (for a final concentration of 5 µM) is a common starting point.
-
Resuspend Cells: Resuspend the cell pellet in 0.5 mL of warm, serum-free medium or PBS to create a 2X cell suspension.
-
Staining: Add 0.5 mL of the 2X dye solution to the 0.5 mL cell suspension (for a total volume of 1 mL) and mix immediately but gently.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
Stop Staining & Wash: Add at least 5 mL of complete culture medium (containing 10% FBS) to stop the staining reaction. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Final Wash: Resuspend the cell pellet in fresh, complete medium or buffer for analysis. Wash one additional time if high background is observed.
-
Analysis: Proceed with your downstream application (e.g., flow cytometry, fluorescence microscopy).
Protocol 2: Troubleshooting via Dye Concentration Titration
Use this protocol to determine the optimal dye concentration for your specific cell type and experimental conditions.
-
Prepare Cells: Prepare a single-cell suspension at a concentration of 2 x 10⁶ cells/mL in warm, serum-free medium.
-
Set Up Titration: Label a series of tubes (e.g., 8 tubes). In the first tube, prepare a 20 µM solution of this compound (or your highest concentration).
-
Serial Dilution: Perform a 1:2 serial dilution across the remaining tubes using a serum-free medium to create a range of concentrations (e.g., 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM). Also, prepare a "0 µM" tube with no dye (unstained control).
-
Staining: Add an equal volume of your cell suspension (e.g., 0.5 mL) to each tube of diluted dye (0.5 mL). This will halve the dye concentration and bring the cell density to 1 x 10⁶ cells/mL.
-
Incubate and Wash: Incubate and wash all samples as described in the standard protocol (Protocol 1, steps 6-8).
-
Analysis: Analyze all samples by flow cytometry.
-
Determine Optimal Concentration: Evaluate the staining index (separation between the positive stained population and the unstained negative control) and cell viability for each concentration. Choose the concentration that provides the best staining index without a significant decrease in cell viability.
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate common workflows for troubleshooting and experimentation with this compound.
Caption: Troubleshooting workflow for weak this compound staining.
Caption: A typical experimental workflow for this compound staining.
Potential Signaling Pathway for Uptake
While the exact mechanism for this compound can be cell-type dependent, endocytosis is a common pathway for the uptake of extracellular molecules and fluorescent dyes.[2] This process is an active, energy-dependent mechanism.
Caption: Simplified diagram of endocytosis as a potential uptake pathway.
References
- 1. Do more with Less: Improving High Parameter Cytometry Through Overnight Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 5. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface charge dictates the mechanism of cellular uptake of fluorescent amine passivated carbon dots - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03738G [pubs.rsc.org]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Superior properties of CellTrace Yellow™ as a division tracking dye for human and murine lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput assessment of mechanistic toxicity of chemicals in miniaturized 3D cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. bosterbio.com [bosterbio.com]
Correcting Spectral Bleed-Through with Cascade Yellow: A Technical Guide
Welcome to the technical support center for multi-color fluorescence experiments involving Cascade Yellow. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of spectral bleed-through.
Understanding Spectral Bleed-Through
Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission of one fluorophore is detected in the filter set or detection channel intended for another.[1][2] This is a common issue in multi-color fluorescence microscopy and flow cytometry, arising from the broad emission spectra of many fluorophores.[1][2] The emission spectrum of one dye can overlap with the detection window of a second dye, leading to a false positive signal and inaccurate data interpretation.[3]
This compound is a versatile fluorophore with an excitation peak at approximately 399-402 nm and an emission peak around 545-549 nm.[1][4][5] While it has a relatively large Stokes shift, its emission tail can extend into the detection channels of other commonly used fluorophores, particularly those in the green and yellow-orange range. This guide will walk you through identifying and correcting for this spectral crosstalk.
FAQs: Correcting this compound Bleed-Through
Q1: I'm seeing a signal for my green fluorophore (e.g., FITC, GFP) in cells that should only be positive for this compound. What is happening?
A1: You are likely observing spectral bleed-through from this compound into the detection channel for your green fluorophore. The emission spectrum of this compound, while peaking around 549 nm, has a tail that can extend into the typical detection window for FITC or GFP (e.g., 525/50 nm bandpass filter). This overlap causes the this compound signal to be incorrectly measured in the green channel.
Q2: How can I confirm that the signal I'm seeing is bleed-through and not true co-localization?
A2: The best way to confirm spectral bleed-through is by using single-color controls. Prepare samples stained with only this compound and image them using both the this compound and the green fluorophore detection channels. If you detect a signal in the green channel for your this compound-only sample, this confirms spectral bleed-through. Similarly, image a sample stained only with your green fluorophore to check for any bleed-through into the this compound channel.
Q3: What are the main strategies to correct for spectral bleed-through from this compound?
A3: There are two primary methods for correcting spectral bleed-through:
-
Compensation: This is a mathematical correction applied post-acquisition to subtract the contribution of one fluorophore's signal from another's detector.[3] It is a standard feature in flow cytometry software and can be performed in many microscopy image analysis packages.
-
Spectral Unmixing: This is a more advanced technique, available on spectral flow cytometers and some confocal microscopes, that separates the emission spectra of multiple fluorophores.[6][7] It uses the full emission spectrum of each dye to mathematically calculate and separate the contribution of each fluorophore to every pixel or event.[6][7]
Troubleshooting Guides
Guide 1: Setting Up Compensation Controls for Flow Cytometry
Accurate compensation is critically dependent on properly prepared single-color compensation controls.
Experimental Protocol: Preparing Compensation Controls
-
Prepare Single-Stained Samples: For each fluorophore in your panel (including this compound and the fluorophore it is bleeding into, e.g., FITC), prepare a separate sample stained with only that single fluorophore.
-
Include an Unstained Control: Prepare a sample of unstained cells or beads to determine the level of autofluorescence.
-
Use the Same Reagents: Use the exact same fluorescent dyes in your controls as in your experimental samples.
-
Ensure Bright Staining: The positive signal in your compensation controls should be at least as bright as, or brighter than, the signal you expect in your experimental samples. For weakly expressed antigens, consider using compensation beads.
-
Process Controls and Samples Identically: Treat your compensation controls with the same fixation, permeabilization, and washing steps as your experimental samples.
Data Presentation: Hypothetical Spillover Matrix
The result of your compensation setup will be a spillover matrix. This matrix quantifies the percentage of signal from one fluorophore that is detected in another channel. Below is a hypothetical spillover matrix illustrating bleed-through from this compound into the FITC channel.
| This compound Detector | FITC Detector | PE Detector | |
| This compound | 100% | 15% | 2% |
| FITC | 1% | 100% | 8% |
| PE | 0.1% | 3% | 100% |
This table shows that 15% of the signal from this compound is being detected in the FITC channel.
Logical Workflow for Compensation
Caption: Workflow for setting up and applying compensation.
Guide 2: Spectral Unmixing in Fluorescence Microscopy
Spectral unmixing provides a powerful way to separate overlapping fluorophores.
Experimental Protocol: Acquiring Data for Spectral Unmixing
-
Acquire Reference Spectra: For each fluorophore in your experiment, prepare a single-stained specimen. Using the spectral imaging mode on your microscope, acquire a reference emission spectrum for each fluorophore.
-
Acquire an "Unstained" Spectrum: Image an unstained area of your sample to acquire a reference spectrum for autofluorescence.
-
Acquire the Multi-Color Image: In spectral imaging mode, acquire a lambda stack of your multi-color sample. A lambda stack is a series of images taken at different emission wavelengths.
-
Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to calculate the contribution of each fluorophore to the signal in each pixel of your lambda stack.[8][9]
Signaling Pathway for Spectral Unmixing
Caption: The process of spectral unmixing.
Mandatory Visualizations
Experimental Workflow: Troubleshooting Spectral Bleed-Through
Caption: A logical workflow for troubleshooting spectral bleed-through.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. This compound | C27H21N3O9S | CID 25137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 5. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy | Radiology Key [radiologykey.com]
- 7. microscopist.co.uk [microscopist.co.uk]
- 8. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 9. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
Minimizing Autofluorescence When Imaging Cascade Yellow: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence when imaging with Cascade Yellow.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a fluorescent dye with an excitation maximum around 399-402 nm and an emission maximum around 545-549 nm.[1][2][3] This gives it a large Stokes shift. It is typically excited using a 405 nm laser.
Q2: What is autofluorescence and why is it a problem when imaging this compound?
Autofluorescence is the natural fluorescence emitted by biological structures or other materials in a sample that have not been specifically labeled with a fluorescent probe.[4][5][6] It can interfere with the detection of the specific signal from this compound, especially if the target signal is weak, by increasing the background noise and reducing the signal-to-noise ratio.[4][7] This can lead to false positives and make it difficult to interpret results accurately.[8]
Q3: What are the common sources of autofluorescence that can interfere with this compound imaging?
Sources of autofluorescence can be categorized as endogenous (naturally occurring in the sample) or exogenous (introduced during sample preparation).
-
Endogenous Sources:
-
Structural Proteins: Collagen and elastin are major contributors, especially in connective tissues.[4][5][6]
-
Metabolic Coenzymes: NADH and flavins (like riboflavin) are present in most cells and are highly fluorescent.[4][5][6]
-
Pigments: Lipofuscin, an age-related pigment, accumulates in lysosomes of post-mitotic cells like neurons and muscle cells.[4][9] Heme groups in red blood cells also autofluoresce.[4][10]
-
Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine can contribute to autofluorescence.[4][5]
-
-
Exogenous Sources:
-
Fixatives: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with amines in the tissue to create fluorescent products.[4][10][11]
-
Mounting Media and Immersion Oil: Some formulations can be fluorescent.
-
Plastic Consumables: Plastic slides or plates can exhibit autofluorescence.[4]
-
Culture Media Components: Phenol red and fetal bovine serum (FBS) can be fluorescent.[4][7]
-
Troubleshooting Guides
Issue 1: High background fluorescence in unstained control samples.
This indicates the presence of endogenous autofluorescence.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for endogenous autofluorescence.
Solutions:
-
Chemical Quenching: Treat samples with a quenching agent. The choice of agent depends on the source of autofluorescence.
Quenching Agent Target Autofluorescence Sudan Black B Lipofuscin[9][10][11] Eriochrome Black T Lipofuscin, formalin-induced[10][11] Sodium Borohydride Aldehyde-induced fluorescence[4][10] Trypan Blue General quenching[7] Pontamine Sky Blue 5BX Shifts elastin autofluorescence to red[12] -
Photobleaching: Before incubating with this compound, intentionally expose the sample to high-intensity light from the microscope's light source.[13] This can selectively destroy the autofluorescent molecules.
-
Spectral Imaging and Linear Unmixing: If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of the autofluorescence from an unstained sample. This "autofluorescence signature" can then be computationally subtracted from your stained sample images.[12]
-
Fluorescence Lifetime Imaging (FLIM): This advanced technique separates fluorophores based on their fluorescence lifetime rather than their emission spectra.[13] Since the lifetime of most endogenous fluorophores differs from that of this compound, FLIM can effectively isolate the specific signal.
Issue 2: Increased autofluorescence after sample fixation.
This suggests that the fixation protocol is inducing fluorescence.
Signaling Pathway of Fixation-Induced Autofluorescence
Caption: Aldehyde fixatives react with amines to form fluorescent Schiff bases.
Solutions:
-
Change Fixation Method:
-
Replace aldehyde-based fixatives with organic solvents like ice-cold methanol or ethanol, which typically induce less autofluorescence.[4][7]
-
If aldehydes must be used, use the lowest concentration and shortest fixation time that still preserves the tissue morphology.[10][14] Glutaraldehyde generally produces more autofluorescence than formaldehyde.[10][11]
-
-
Aldehyde Blocking after Fixation:
Issue 3: Signal from this compound is weak and difficult to distinguish from background.
This is a signal-to-noise ratio problem.
Experimental Workflow for Enhancing Signal-to-Noise
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Autofluorescence [jacksonimmuno.com]
- 5. Autofluorescence - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biotium.com [biotium.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. Causes of Autofluorescence [visikol.com]
Best practices for long-term storage of Cascade Yellow solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of Cascade Yellow solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and performance of the dye in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
For optimal stability, this compound solutions, particularly stock solutions in organic solvents like DMSO or DMF, should be stored at -20°C or lower and protected from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The powdered dye should be allowed to come to room temperature before opening the vial to prevent condensation of atmospheric moisture.
Q3: Is this compound sensitive to light?
Yes, like most fluorescent dyes, this compound is susceptible to photobleaching. Solutions should be stored in amber or foil-wrapped vials to protect them from light. When in use, minimize the exposure of the dye to ambient and excitation light.
Q4: How many times can I freeze and thaw my this compound stock solution?
To maintain the integrity of the dye, it is best to avoid repeated freeze-thaw cycles. We recommend aliquoting the stock solution into volumes appropriate for single experiments. If repeated use from a single vial is necessary, limit it to no more than 3-5 freeze-thaw cycles.
Q5: What are the signs of this compound degradation?
Degradation of this compound can manifest as a decrease in fluorescence intensity, a shift in the excitation or emission spectra, or the appearance of precipitates in the solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | 1. Degraded dye: The dye may have degraded due to improper storage (e.g., exposure to light, excessive freeze-thaw cycles).2. Incorrect filter set: The excitation and emission filters on the instrument may not be appropriate for this compound (Ex/Em: ~402/545 nm).3. Incorrect pH: The fluorescence of some dyes is pH-sensitive. | 1. Perform a quality control check: Dilute a small amount of the stock solution and measure its absorbance or fluorescence spectrum. Compare this to the expected spectra.2. Verify instrument settings: Ensure you are using a filter set that is optimized for this compound's spectral properties.3. Check the pH of your working solution: If possible, adjust the pH to a range suitable for your experiment and the dye's stability. |
| High background fluorescence | 1. Excess dye concentration: Using too high a concentration of the dye in your working solution.2. Precipitation of the dye: The dye may have precipitated out of solution, leading to non-specific binding. | 1. Titrate the dye concentration: Optimize the concentration of this compound for your specific application to achieve the best signal-to-noise ratio.2. Centrifuge the working solution: Before use, centrifuge your diluted working solution to pellet any precipitates. |
| Precipitate forms in the solution | 1. Solvent incompatibility: The dye may not be fully soluble in the working buffer.2. Low temperature: The dye may precipitate out of solution at lower temperatures. | 1. Increase the percentage of organic solvent: If your experimental conditions allow, a small amount of DMSO or DMF in the final working solution can help maintain solubility.2. Warm the solution: Gently warm the solution to room temperature before use. Do not overheat. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound, solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare the desired volume of 10 mM stock solution. For example, to prepare 100 µL of a 10 mM solution from this compound (MW: 563.5 g/mol ), weigh out 0.5635 mg of the solid.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution thoroughly until all the solid has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in amber microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Quality Control of Stored this compound Solution
Objective: To assess the integrity of a stored this compound solution by measuring its absorbance spectrum.
Materials:
-
Stored this compound stock solution
-
Appropriate solvent (e.g., DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the this compound stock in a suitable solvent. The final concentration should result in an absorbance maximum within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum of the diluted this compound solution over a wavelength range that includes the expected absorbance maximum (~402 nm).
-
Compare the shape of the spectrum and the wavelength of maximum absorbance to the reference spectrum of a fresh sample. A significant shift in the peak wavelength or a change in the spectral shape may indicate degradation.
Data Presentation
While specific long-term stability data for this compound is not widely published, the following table provides a general guideline for the expected stability of fluorescent dye stock solutions under various storage conditions.
| Storage Condition | Solvent | Expected Stability (Qualitative) |
| -20°C, in the dark, aliquoted | Anhydrous DMSO or DMF | High (stable for ≥ 6 months) |
| 4°C, in the dark | Anhydrous DMSO or DMF | Moderate (stable for weeks to a few months) |
| Room Temperature, exposed to light | Aqueous Buffer | Low (potential for rapid degradation) |
| -20°C, with multiple freeze-thaw cycles | Anhydrous DMSO or DMF | Moderate to Low (degradation risk increases with each cycle) |
Note: For this compound conjugated to oligonucleotides, properly reconstituted material stored at -20°C should be stable for at least 6 months, while in solution at 4°C, it is stable for up to 2 weeks.[1]
Visualizations
Caption: Recommended workflow for the long-term storage of this compound.
Caption: Troubleshooting logic for low fluorescence signals.
References
Validation & Comparative
A Comparative Guide: Cascade Yellow vs. Lucifer Yellow for Neuronal Morphology Analysis
For researchers, scientists, and drug development professionals, the precise visualization of neuronal morphology is paramount. This guide provides an objective comparison of two fluorescent dyes, Cascade Yellow and Lucifer Yellow, for their application in delineating the intricate structures of neurons. We present a summary of their key properties, detailed experimental protocols, and supporting data to aid in the selection of the optimal dye for your research needs.
At a Glance: Key Performance Indicators
A clear understanding of the physicochemical and photophysical properties of each dye is crucial for experimental design and successful imaging. The following table summarizes the key characteristics of this compound and Lucifer Yellow.
| Property | This compound | Lucifer Yellow |
| Excitation Max (nm) | ~400-430 | ~428 |
| Emission Max (nm) | ~540-550 | ~536 |
| Quantum Yield | ~0.54 | ~0.21[1] |
| Molecular Weight ( g/mol ) | ~617 (hydrazide) | ~457.25 (CH salt) |
| Fixability | Yes (hydrazide form) | Yes (hydrazide form) |
| Photostability | Generally good | Moderate, can be prone to photobleaching |
| Water Solubility | Good | High, especially the lithium salt |
In-Depth Comparison
This compound derivatives, particularly the hydrazide form, offer a significant advantage in terms of quantum yield, being approximately 2.5 times brighter than Lucifer Yellow.[2] This higher fluorescence output can be particularly beneficial for visualizing fine neuronal processes, such as dendritic spines and axonal boutons, which may have a low dye concentration. Its generally good photostability also allows for longer imaging sessions with reduced signal degradation.
Lucifer Yellow has a long and established history in neuroscience as a reliable tool for intracellular filling of neurons.[3] Its high water solubility, especially the lithium salt, facilitates the preparation of injection solutions and backfilling of micropipettes.[2] While its quantum yield is lower than that of this compound, it has been successfully used in countless studies to reveal detailed neuronal morphology.[4][5] However, researchers should be mindful of its moderate photostability and take appropriate measures to minimize phototoxicity and bleaching during imaging.
Experimental Protocols
Lucifer Yellow Intracellular Filling via Iontophoresis
This protocol is adapted from established methods for iontophoretic filling of neurons in fixed or live tissue.[4][6][7]
Materials:
-
Lucifer Yellow CH (lithium salt)
-
Distilled water or 0.1 M KCl
-
Micropipette puller
-
Glass micropipettes (borosilicate glass with filament)
-
Micromanipulator
-
Iontophoresis unit
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Prepare Dye Solution: Dissolve Lucifer Yellow CH in distilled water or 0.1 M KCl to a final concentration of 2-5% (w/v).
-
Backfill Micropipette: Carefully backfill a pulled glass micropipette with the Lucifer Yellow solution. The tip resistance should be between 80-150 MΩ.
-
Position Micropipette: Under visual guidance using a microscope, approach the target neuron with the micropipette.
-
Impale Neuron: Gently impale the neuron with the micropipette. A successful impalement is often indicated by a sudden negative shift in the membrane potential (for live-cell recordings).
-
Iontophoretic Injection: Apply negative current pulses (e.g., -0.5 to -2 nA, 500 ms duration at 1 Hz) to eject the negatively charged Lucifer Yellow into the neuron.
-
Monitor Filling: Monitor the filling of the neuron under fluorescence. Continue injection until the distal dendrites and axon are clearly visible.
-
Withdraw Micropipette: Once filling is complete, slowly withdraw the micropipette.
-
Post-filling Incubation: Allow time for the dye to diffuse throughout the neuron (e.g., 30-60 minutes).
-
Fixation (if required): For fixed tissue preparations, perfuse the animal with 4% paraformaldehyde after the incubation period.
-
Imaging: Image the filled neuron using appropriate fluorescence microscopy settings.
This compound Intracellular Filling via Microinjection (Generalized Protocol)
As specific, detailed protocols for the neuronal application of this compound are less commonly published, this generalized protocol is based on standard microinjection techniques for similar fluorescent hydrazide dyes.
Materials:
-
This compound hydrazide
-
Distilled water or intracellular solution
-
Micropipette puller
-
Glass micropipettes
-
Micromanipulator
-
Microinjection system (e.g., pressure injection)
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Prepare Dye Solution: Dissolve this compound hydrazide in distilled water or a suitable intracellular solution to a final concentration of 1-5 mM.
-
Backfill Micropipette: Backfill a pulled glass micropipette with the this compound solution.
-
Position Micropipette: Under visual guidance, position the micropipette adjacent to the target neuron.
-
Impale Neuron: Gently impale the neuron with the micropipette.
-
Microinjection: Apply positive pressure pulses to inject the dye into the neuron. The injection volume should be minimized to avoid damaging the cell.
-
Monitor Filling: Observe the filling of the neuron under fluorescence.
-
Withdraw Micropipette: Carefully withdraw the micropipette after injection.
-
Post-injection Incubation: Allow for dye diffusion (30-60 minutes).
-
Fixation (if required): Fix the tissue as required for the experimental design.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter set for this compound.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for neuronal filling and retrograde tracing.
References
- 1. Stable wide-field voltage imaging for observing neuronal plasticity at the neuronal network level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphological Analysis of Neurons and Glia Using Mosaic Analysis with Double Markers | Springer Nature Experiments [experiments.springernature.com]
- 3. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Golgi-Cox and intracellular loading of Lucifer yellow for dendritic spine density and morphology analysis in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the 3-dimensional architecture of dendritic spines and varicosities in human cortex by confocal laser scanning microscopy and Lucifer yellow microinjections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Golgi-Cox and Intracellular Loading of Lucifer Yellow for Dendritic Spine Density and Morphology Analysis in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Anterograde Tracer's Dilemma: Validating Cascade Yellow in the Absence of Direct Evidence
For researchers, scientists, and drug development professionals navigating the complex landscape of neural tract tracing, the selection of a reliable anterograde tracer is paramount. While established tracers like Biotinylated Dextran Amine (BDA) and Phaseolus vulgaris-leucoagglutinin (PHA-L) have a long history of validation, newer fluorescent tracers like Cascade Yellow offer the allure of direct visualization without the need for secondary detection methods. However, a thorough review of published literature reveals a conspicuous absence of direct validation studies and quantitative performance data specifically for this compound as an anterograde tracer. This guide provides a comprehensive comparison of fluorescent dextran amines, as a proxy for this compound, with the gold-standard tracers BDA and PHA-L, supported by available experimental data and detailed protocols.
Performance Comparison: Fluorescent Dextran Amines vs. BDA and PHA-L
Due to the lack of specific data for this compound, this comparison summarizes the general properties of fluorescent dextran amines against the well-characterized performance of BDA and PHA-L.
| Feature | Fluorescent Dextran Amines (e.g., this compound) | Biotinylated Dextran Amine (BDA) | Phaseolus vulgaris-leucoagglutinin (PHA-L) |
| Tracer Type | Dextran amine conjugated to a fluorescent dye | Dextran amine conjugated to biotin | Plant lectin |
| Primary Advantage | Direct fluorescence, no secondary detection needed | High sensitivity and detailed labeling of axons and terminals.[1][2] | Provides complete labeling of neurons, including dendrites and axons, with high clarity.[3] |
| Transport Direction | Primarily anterograde, but bidirectional transport is possible.[4] | Primarily anterograde, with some retrograde transport depending on molecular weight.[1][4][5] | Preferentially anterograde transport.[6][7] |
| Visualization | Direct fluorescence microscopy | Avidin-biotin-peroxidase reaction with a chromogen (e.g., DAB).[1] | Immunohistochemistry using an anti-PHA-L antibody and a secondary antibody conjugated to a reporter enzyme.[3][6] |
| Injection Site | Can be delivered by iontophoresis or pressure injection. | Can be delivered by iontophoresis or pressure injection.[1] | Typically delivered by iontophoresis to create small, well-defined injection sites.[3][6] |
| Uptake by Fibers of Passage | Can be an issue with pressure injections. | Generally low uptake by undamaged fibers of passage.[7] | Does not appear to be taken up and transported effectively by fibers of passage.[6][7] |
| Compatibility with Other Techniques | Compatible with retrograde tracers and immunohistochemistry.[2] | Highly compatible with other tracers and immunohistochemistry for double and triple labeling studies.[1][2] | Can be combined with other neuroanatomical methods, including autoradiography and fluorescent retrograde tracers.[6][8] |
| Survival Times | Variable, typically several days to weeks. | 1-week survival times have shown excellent labeling. | Requires longer survival times, typically 1-3 weeks, for optimal transport.[3] |
| Limitations | Potential for fading of fluorescence; lack of specific validation and quantitative data for this compound. | Requires a multi-step visualization process. | Longer survival times needed; requires immunohistochemical detection. |
Experimental Protocols
Detailed methodologies for the application of BDA and PHA-L are crucial for reproducible and reliable results.
Biotinylated Dextran Amine (BDA) Anterograde Tracing Protocol
This protocol is a generalized procedure based on established methods.[1][9]
-
Tracer Preparation: Prepare a 10% solution of BDA (10,000 MW for anterograde tracing) in 0.01 M phosphate buffer (pH 7.4).
-
Animal Surgery and Tracer Injection:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Create a small burr hole in the skull over the target injection site.
-
Lower a glass micropipette (10-20 µm tip diameter) filled with the BDA solution to the desired coordinates.
-
Inject the BDA iontophoretically using a positive current (e.g., 5 µA, 7 seconds on/7 seconds off) for 10-15 minutes. Alternatively, deliver via pressure injection.
-
-
Survival Period: Allow a survival period of 7-14 days for optimal transport of the tracer.
-
Perfusion and Tissue Processing:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).
-
Post-fix the brain in the same fixative overnight and then transfer to a cryoprotectant solution (e.g., 30% sucrose in 0.1 M phosphate buffer).
-
Cut frozen sections (e.g., 40 µm) on a cryostat or vibratome.
-
-
Visualization of BDA:
-
Rinse sections in 0.01 M phosphate-buffered saline (PBS).
-
Incubate sections in an avidin-biotin-peroxidase complex (ABC) solution (e.g., Vector Labs) for 1-2 hours at room temperature.
-
Rinse sections in PBS.
-
Visualize the BDA by reacting the sections with a solution containing a chromogen, such as 3,3'-diaminobenzidine (DAB), and hydrogen peroxide. This will produce a brown reaction product.
-
Mount, dehydrate, and coverslip the sections for microscopic analysis.
-
Phaseolus vulgaris-leucoagglutinin (PHA-L) Anterograde Tracing Protocol
This protocol is a generalized procedure based on established methods.[3][6][8]
-
Tracer Preparation: Prepare a 2.5% solution of PHA-L in 0.1 M phosphate buffer (pH 7.4).
-
Animal Surgery and Tracer Injection:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Create a small burr hole in the skull over the target injection site.
-
Lower a glass micropipette (5-10 µm tip diameter) filled with the PHA-L solution to the desired coordinates.
-
Inject the PHA-L iontophoretically using a positive current (e.g., 5 µA, 7 seconds on/7 seconds off) for 15-30 minutes.
-
-
Survival Period: Allow a survival period of 10-21 days for optimal transport of the tracer.
-
Perfusion and Tissue Processing:
-
Follow the same perfusion and tissue processing steps as described for the BDA protocol.
-
-
Immunohistochemical Visualization of PHA-L:
-
Rinse sections in 0.01 M PBS.
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 10% normal serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate sections with a primary antibody against PHA-L (e.g., rabbit anti-PHA-L) overnight at 4°C.
-
Rinse sections in PBS.
-
Incubate sections with a biotinylated secondary antibody (e.g., biotinylated anti-rabbit IgG) for 1-2 hours at room temperature.
-
Rinse sections in PBS.
-
Incubate sections in an avidin-biotin-peroxidase complex (ABC) solution for 1-2 hours at room temperature.
-
Rinse sections in PBS.
-
Visualize the PHA-L by reacting the sections with a DAB solution, which will produce a brown reaction product.
-
Mount, dehydrate, and coverslip the sections for microscopic analysis.
-
Visualizing Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for BDA and PHA-L anterograde tracing.
References
- 1. Anterograde tracing - Wikipedia [en.wikipedia.org]
- 2. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anterograde Transneuronal Tracing and Genetic Control with Engineered Yellow Fever Vaccine YFV-17D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]
- 5. A novel H129-based anterograde monosynaptic tracer exhibits features of strong labeling intensity, high tracing efficiency, and reduced retrograde labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An anterograde neuroanatomical tracing method that shows the detailed morphology of neurons, their axons and terminals: Immunohistochemical localization of an axonally transported plant lectin, Phaseolus vulgaris- leucoagglutinin (PHA-L) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroanatomical tract-tracing techniques that did go viral - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylated dextran amine as an anterograde tracer for single- and double-labeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined anterograde tracing with biotinylated dextran-amine, retrograde tracing with fast blue and intracellular filling of neurons with lucifer yellow: an electron microscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Anti-Cascade Yellow Antibodies: A Comparative Guide to Cross-Reactivity with Other Fluorophores
For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, the specificity of antibodies directed against fluorophores is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of the potential cross-reactivity of anti-Cascade Yellow antibodies with other commonly used fluorescent dyes. Due to the limited availability of direct cross-reactivity data for anti-Cascade Yellow antibodies, this guide will utilize spectral properties as a primary indicator of potential cross-reactivity and will use the closely related Alexa Fluor 405 as a proxy for which more antibody cross-adsorption information is available.
Spectral Overlap: A Predictor of Potential Cross-Reactivity
Antibodies developed against a specific dye are designed to recognize its unique chemical structure. However, structural similarities between different fluorophores can lead to cross-reactivity, where an antibody binds to a dye other than its intended target. A key factor in predicting potential cross-reactivity is the spectral similarity between dyes, particularly their excitation and emission maxima. Dyes with overlapping spectral profiles are more likely to share structural motifs that could be recognized by the same antibody.
The following table summarizes the spectral properties of Cascade Yellow and other fluorescent dyes, highlighting those with spectral characteristics that might lead to cross-reactivity with an anti-Cascade Yellow antibody.
| Dye | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Potential for Cross-Reactivity with Anti-Cascade Yellow |
| This compound | 399 [1] | 549 [1] | 150 [1] | Target Dye |
| Alexa Fluor 405 | 401[2][3][4][5] | 421[2][3][4][5] | 20 | High |
| Cascade Blue | ~400 | ~420 | ~20 | High |
| Pacific Blue | 404[6] | 455[6] | 51 | Moderate |
| Brilliant™ Violet 421 | 405 | 421 | 16 | High |
| DAPI | 358 | 461 | 103 | Low |
| Alexa Fluor 488 | 495 | 519 | 24 | Very Low |
| FITC | 492 | 518 | 26 | Very Low |
Note: The potential for cross-reactivity is an estimation based on spectral similarity. Experimental validation is crucial for confirming antibody specificity. While anti-Alexa Fluor 405 antibodies are often cross-adsorbed against immunoglobulins from various species to reduce background staining, specific cross-reactivity data against other dyes is not always provided by manufacturers.
Experimental Workflow for Assessing Antibody Cross-Reactivity
To empirically determine the cross-reactivity of an anti-dye antibody, a well-structured experimental plan is essential. The following diagram illustrates a typical workflow for evaluating antibody specificity using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for ELISA-based antibody cross-reactivity testing.
Detailed Experimental Protocol: ELISA for Cross-Reactivity Assessment
This protocol outlines a method for quantifying the cross-reactivity of an anti-Cascade Yellow antibody against a panel of other fluorescent dyes using an indirect ELISA.
Materials:
-
96-well high-binding polystyrene microplate
-
Dye-conjugated proteins (e.g., BSA-Cascade Yellow, BSA-Alexa Fluor 405, BSA-Pacific Blue, etc.)
-
Anti-Cascade Yellow primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the host species of the primary antibody)
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute each dye-conjugated protein to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of each diluted conjugate to separate wells of the microplate.
-
Include a negative control well with Coating Buffer only.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with Wash Buffer.
-
Prepare serial dilutions of the anti-Cascade Yellow primary antibody in Blocking Buffer.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark at room temperature until a color change is observed (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the negative control wells from all other readings.
-
Plot the absorbance values against the primary antibody concentration for each dye-conjugate.
-
The degree of cross-reactivity can be expressed as the percentage of the signal obtained with the cross-reacting dye relative to the signal obtained with the target dye (this compound) at a specific antibody concentration.
-
By following this guide and performing rigorous experimental validation, researchers can confidently assess the specificity of their anti-dye antibodies and ensure the accuracy of their fluorescence-based experimental results.
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. Spectrum [Alexa Fluor 405] | AAT Bioquest [aatbio.com]
- 3. AAT Bioquest: The Spectra of Alexa Fluor® Dyes [aatbioquest.blogspot.com]
- 4. Alexa Fluor 405 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Spectrum [Pacific Blue] | AAT Bioquest [aatbio.com]
Spectral Overlap Analysis: A Comparison Guide for Cascade Yellow and GFP
For Researchers, Scientists, and Drug Development Professionals
In multicolor fluorescence experiments, precise signal detection is paramount. Spectral overlap, the phenomenon where the emission spectrum of one fluorophore bleeds into the detection channel of another, can lead to false positives and inaccurate data interpretation. This guide provides a comprehensive comparison of the spectral properties of Cascade Yellow and Green Fluorescent Protein (GFP), offering insights into their potential for spectral overlap and providing experimental frameworks for its management.
Spectral Properties at a Glance
A summary of the key spectral characteristics of this compound and a common variant of Green Fluorescent Protein (Enhanced GFP or EGFP) is presented below. Understanding these properties is the first step in predicting and mitigating spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| This compound | ~399-402[1][2][3] | ~545-549[1][2][3] | ~150[1] |
| EGFP | ~488[4][5] | ~507-509[4][5] | ~19-21 |
Understanding the Potential for Spectral Overlap
Based on their distinct spectral profiles, the primary concern for spectral overlap between this compound and GFP arises from the tail of this compound's broad emission spectrum extending into the typical detection range for GFP. While their excitation peaks are well-separated, allowing for selective excitation, the emission bleed-through can still be a significant issue, particularly when the this compound signal is substantially brighter than the GFP signal.
Conversely, the emission of GFP is less likely to significantly bleed into the typical detection channel for this compound, which is further into the yellow-orange region of the spectrum. However, proper experimental validation is crucial to confirm this for any specific instrument and filter configuration.
Managing Spectral Overlap: Experimental Approaches
To ensure accurate data in dual-color experiments involving this compound and GFP, it is essential to quantify and correct for any spectral overlap. This is typically achieved through a process called compensation in flow cytometry and bleed-through correction or spectral unmixing in fluorescence microscopy.
Key Experimental Protocols
1. Preparation of Single-Color Controls:
The foundation of accurate spectral overlap correction is the preparation of appropriate single-color controls.
-
Objective: To measure the individual emission profile of each fluorophore in the specific experimental context.
-
Methodology:
-
Prepare a sample containing cells or beads stained only with this compound.
-
Prepare a separate sample containing cells expressing only GFP.
-
Include an unstained sample (negative control) to determine the level of autofluorescence.
-
Crucially, the single-color controls must be at least as bright as the corresponding signals in the experimental samples to ensure accurate compensation.
-
2. Quantifying Spillover in Flow Cytometry (Compensation):
-
Objective: To calculate a compensation matrix that mathematically corrects for the spectral spillover of each fluorophore into other detection channels.
-
Methodology:
-
Acquire data from the single-color controls on the flow cytometer.
-
For the this compound control, measure the signal in both the primary detector for this compound and the detector for GFP. The percentage of the this compound signal detected in the GFP channel represents the spillover of this compound into the GFP channel.
-
Similarly, for the GFP control, measure the signal in both the primary GFP detector and the this compound detector to determine the spillover of GFP into the this compound channel.
-
Most flow cytometry software platforms have built-in tools to automatically calculate the compensation matrix from the single-color control data.
-
3. Correcting for Bleed-through in Fluorescence Microscopy:
-
Objective: To remove the contribution of one fluorophore's emission from the image acquired in another fluorophore's channel.
-
Methodology (Linear Unmixing):
-
Acquire a reference image of a sample containing only this compound, capturing images in both the this compound and GFP channels.
-
Acquire a reference image of a sample expressing only GFP, again capturing images in both channels.
-
These reference "spectral signatures" are then used by imaging software to deconvolve the mixed signals in the experimental sample, separating the true this compound and GFP signals into their respective channels.
-
-
Methodology (Subtraction):
-
In the single-color this compound control, determine the ratio of the signal detected in the GFP channel to the signal in the this compound channel. This is the bleed-through factor.
-
In the dual-labeled experimental image, multiply the this compound channel image by this bleed-through factor.
-
Subtract the resulting image from the original GFP channel image to obtain a bleed-through corrected GFP image.
-
Visualization of Spectral Overlap
The following diagram illustrates the theoretical spectral overlap between this compound and EGFP based on their published excitation and emission spectra.
Caption: Theoretical spectral overlap between this compound and EGFP.
Alternatives to Minimize Spectral Overlap
When significant spectral overlap poses a challenge to data interpretation, consider utilizing alternative fluorophores with better spectral separation from GFP. Dyes with emission maxima further in the red or far-red spectrum would be ideal choices. Some potential alternatives to this compound for use with GFP include:
-
Alexa Fluor 594
-
Texas Red
-
Cyanine-based dyes (e.g., Cy5)
The selection of an appropriate alternative will depend on the specific instrumentation and experimental requirements.
Conclusion
While this compound and GFP offer valuable tools for multicolor fluorescence analysis, their spectral properties necessitate careful consideration and management of potential emission overlap. By employing rigorous experimental controls and appropriate correction methodologies such as compensation in flow cytometry and bleed-through correction in microscopy, researchers can confidently distinguish their respective signals and generate accurate, reliable data. When experimental constraints allow, the use of spectrally more distant fluorophores can further simplify experimental design and data analysis.
References
- 1. Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beckman.com [beckman.com]
- 3. Unmixing fluorescence signals - a powerful tool in the Life Sciences | ANU Centre for Advanced Microscopy [microscopy.anu.edu.au]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. bitesizebio.com [bitesizebio.com]
A Comparative Analysis of Cascade Yellow and Alexa Fluor Dyes for Cellular Imaging
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy and other fluorescence-based analytical techniques, the selection of the appropriate fluorescent dye is a critical determinant of experimental success. This guide provides a detailed, objective comparison between Cascade Yellow and the Alexa Fluor family of dyes, with a particular focus on Alexa Fluor 430 as a spectral analog to this compound. This comparison is supported by key performance data and detailed experimental protocols to aid in the selection of the optimal reagent for your specific research needs.
Data Presentation: Quantitative Comparison of Fluorescent Properties
| Property | This compound | Alexa Fluor 430 | Data Source(s) |
| Excitation Maximum (nm) | 402 | 434 | [1][2] |
| Emission Maximum (nm) | 545 | 539 | [1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 25,000 | 15,000 | [1][2] |
| Quantum Yield (Φ) | 0.56 | Not specified | [1] |
| Photostability | Not specified | High | [3] |
| pH Sensitivity | Not specified | Insensitive (pH 4-10) | [2] |
| Water Solubility | Good | Good | [2] |
Key Performance Insights
This compound is a useful fluorescent dye with a notable large Stokes shift (the difference between the excitation and emission maxima), which is advantageous in reducing spectral overlap in multicolor imaging experiments.[4] Its excitation at around 402 nm makes it suitable for use with a 405 nm violet laser.[1]
The Alexa Fluor family of dyes are renowned for their exceptional brightness and photostability.[5] This is largely attributed to the sulfonation of their core structures, which enhances water solubility and reduces aggregation-caused quenching.[5] The Alexa Fluor dyes are also characterized by their pH insensitivity, ensuring consistent fluorescence intensity across a range of experimental conditions.[2]
Alexa Fluor 430 is spectrally similar to this compound, with an excitation maximum that is also compatible with a 405 nm laser.[3] While its molar extinction coefficient is lower than that of this compound, the overall brightness of Alexa Fluor conjugates is generally higher than spectrally similar dyes due to their high quantum yields and resistance to quenching. The high photostability of Alexa Fluor 430 allows for longer exposure times during image acquisition with minimal signal loss.[3]
Experimental Protocols
The following protocols provide detailed methodologies for common applications. While a specific immunofluorescence protocol for this compound is not widely published, the general principles outlined in the Alexa Fluor protocol can be adapted.
Immunofluorescence Staining Protocol (Indirect Method)
This protocol describes a typical workflow for immunofluorescent staining of cultured cells using a primary antibody and a fluorescently labeled secondary antibody.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary Antibody (specific to the target of interest)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated to Alexa Fluor 430 or a spectrally compatible secondary for this compound)
-
Antifade Mounting Medium
-
Glass slides and coverslips
Procedure:
-
Cell Culture and Fixation:
-
Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer (1% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslip onto a glass slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol for Measuring Photostability
This protocol outlines a method for quantifying the photostability of fluorescent dyes by measuring the rate of photobleaching.
Materials:
-
Fluorescently labeled sample (e.g., stained cells or a solution of the dye)
-
Fluorescence microscope with a camera and time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ or FIJI)
Procedure:
-
Sample Preparation:
-
Prepare the fluorescently labeled sample and mount it on the microscope.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with uniform fluorescence.
-
Set the microscope to acquire a time-lapse series of images. Use consistent illumination intensity and exposure time for all images.
-
Continuously illuminate the ROI with the excitation light.
-
Acquire images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity of each frame to the initial intensity (the first frame).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of the fluorescence intensity is a measure of the photostability. A slower decay indicates higher photostability. The time at which the fluorescence intensity is reduced to 50% of its initial value is the photobleaching half-life (t1/2).
-
Mandatory Visualizations
Immunofluorescence Experimental Workflow
Caption: Workflow for a typical indirect immunofluorescence experiment.
Logical Relationship for Dye Selection
Caption: Decision-making flowchart for selecting a suitable fluorescent dye.
References
- 1. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 2. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 3. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
Advantages of Cascade Yellow over other blue-excitable dyes
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent dyes, selecting the optimal tool is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of Cascade Yellow with other popular blue-excitable dyes, namely Fluorescein (FITC), Oregon Green, and Alexa Fluor 488. We will delve into their key photophysical properties, supported by experimental data, to facilitate an informed decision for your specific research needs.
Key Advantages of this compound
This compound distinguishes itself from other blue-excitable dyes primarily through its large Stokes shift .[1] This significant separation between its excitation and emission maxima allows for multicolor experiments with minimal spectral overlap, a crucial advantage in complex biological imaging. This property enables the simultaneous use of multiple fluorophores excited by the same light source while being detected at distinct wavelengths.[1]
Quantitative Performance Comparison
The selection of a fluorescent dye is often a balance between various photophysical parameters. The following tables summarize the key performance indicators for this compound and its alternatives. It is important to note that these values can be influenced by the experimental environment, such as solvent, pH, and temperature.
Table 1: Spectral Properties of Blue-Excitable Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | ~402 | ~545 | ~25,000 | 0.56 |
| Fluorescein (FITC) | ~495 | ~525 | ~75,000 | 0.92 |
| Oregon Green 488 | ~496 | ~524 | ~70,000 | 0.92 |
| Alexa Fluor 488 | ~496 | ~519 | ~71,000 | 0.92 |
Table 2: Photostability and pH Sensitivity
| Dye | Photostability | pH Sensitivity | pKa |
| This compound | Moderate | Information not readily available | Information not readily available |
| Fluorescein (FITC) | Low | High (fluorescence decreases in acidic conditions) | ~6.4 |
| Oregon Green 488 | Moderate to High | Low in physiological range | ~4.8 |
| Alexa Fluor 488 | High | Low (stable over a broad pH range of 4-10) | N/A |
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized experimental protocols are crucial. Below are detailed methodologies for determining key photophysical properties of fluorescent dyes.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is often determined using a comparative method with a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Solvent (e.g., 0.1 M NaOH for Fluorescein standard)
-
Fluorescent standard with a known quantum yield (e.g., Fluorescein, Φ = 0.92 in 0.1 M NaOH)
-
Solution of the dye to be tested
Procedure:
-
Prepare a series of dilutions for both the standard and the test dye in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye. The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the test dye (Φ_test) using the following equation:
Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²)
where Φ_std is the quantum yield of the standard, Slope_test and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance, and η_test and η_std are the refractive indices of the solvents used for the test and standard solutions, respectively. If the same solvent is used, the refractive index term cancels out.
Measurement of Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light.
Materials:
-
Fluorescence microscope with a camera
-
Stable light source (e.g., laser or arc lamp)
-
Sample of the fluorescent dye (e.g., conjugated to an antibody staining a cellular structure)
-
Image analysis software
Procedure:
-
Prepare a sample with the fluorescently labeled specimen.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously expose the sample to the excitation light.
-
Acquire a series of images at regular time intervals.
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image over time.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
Compare the decay curves for different dyes. A slower decay indicates higher photostability. The time it takes for the fluorescence to decrease to half its initial value (t₁/₂) can be used as a quantitative measure of photostability.
Determination of pH Sensitivity
The fluorescence of some dyes can be influenced by the pH of their environment.
Materials:
-
Spectrofluorometer
-
pH meter
-
A series of buffers with a range of pH values
-
Solution of the fluorescent dye
Procedure:
-
Prepare a solution of the dye in each of the different pH buffers.
-
Measure the fluorescence intensity of each solution at its emission maximum using a spectrofluorometer.
-
Plot the fluorescence intensity versus pH .
-
Determine the pKa of the dye, which is the pH at which the fluorescence is 50% of its maximum intensity. A dye with a pKa outside the physiological pH range (typically 7.2-7.4) and a flat response curve within this range is considered pH-insensitive for most cellular applications.
Visualizing Experimental Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a general signaling cascade that can be studied using fluorescent dyes.
Conclusion
This compound offers a distinct advantage in multicolor imaging experiments due to its large Stokes shift, which minimizes spectral overlap. While dyes like Alexa Fluor 488 and Oregon Green 488 exhibit superior brightness and photostability, the unique spectral properties of this compound make it a valuable tool for specific applications where crosstalk between channels is a primary concern. The choice of the most suitable dye will ultimately depend on the specific requirements of the experiment, including the desired brightness, photostability, and the complexity of the multicolor panel. This guide provides the foundational data and protocols to aid researchers in making an informed decision.
References
A Comparative Guide to Neuronal Labeling: Cascade Yellow vs. Lucifer Yellow and Biocytin
For researchers in neuroscience and drug development, the precise labeling of neurons is fundamental to understanding neural circuits and the effects of novel therapeutics. This guide provides a detailed comparison of three commonly used neuronal tracers: Cascade Yellow, Lucifer Yellow, and Biocytin. We will delve into their specificity, selectivity, and performance, supported by experimental data and protocols to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Neuronal Tracers
The choice of a neuronal tracer depends on various factors, including the experimental goals, the type of tissue, and the imaging modality. Below is a summary of the key characteristics of this compound, Lucifer Yellow, and Biocytin.
| Feature | This compound | Lucifer Yellow | Biocytin |
| Excitation Max | ~402 nm[1] | ~428 nm | N/A (visualized with secondary reagents) |
| Emission Max | ~545 nm[1] | ~536 nm | N/A (depends on fluorescent conjugate) |
| Quantum Yield | ~0.54 (for Cascade Blue derivative)[2] | Lower than Cascade Blue derivatives[2] | N/A |
| Molar Absorptivity | >28,000 cm⁻¹M⁻¹ (at 400 nm for Cascade Blue derivative)[2] | Lower than Cascade Blue derivatives[2] | N/A |
| Labeling Type | Direct fluorescence | Direct fluorescence | Indirect (requires secondary detection) |
| Photostability | Good (for Cascade Blue derivative)[2] | Prone to fading[3] | Signal is stable (depends on fluorophore) |
| Fixability | Yes (aldehyde-fixable derivatives available)[4] | Yes (aldehyde-fixable)[3] | Yes (aldehyde-fixable)[5] |
| Toxicity | Potential for phototoxicity through ROS generation[6] | Potential for phototoxicity through ROS generation; Lithium salt may have biological effects[3] | Generally considered low toxicity |
| Primary Application | Anterograde and retrograde tracing | Intracellular injection, gap junction studies[3] | Anterograde and retrograde tracing, detailed morphological studies[5] |
Note: Specific quantitative data for this compound is limited. Data from its derivative, Cascade Blue, is used as a proxy where indicated.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable neuronal labeling. Below are protocols for intracellular injection and visualization of this compound, Lucifer Yellow, and Biocytin.
Protocol 1: Intracellular Injection of this compound
This protocol is adapted from methods used for similar fluorescent hydrazide dyes.
Materials:
-
This compound hydrazide salt
-
Internal solution (e.g., 2 M K-acetate)
-
Micropipettes (borosilicate glass)
-
Microinjection setup (e.g., iontophoresis or pressure ejection system)
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI/Hoechst)
Procedure:
-
Prepare Dye Solution: Dissolve this compound hydrazide in the internal solution to a final concentration of 1-5%.
-
Backfill Micropipette: Carefully backfill a micropipette with the this compound solution.
-
Cell Impalement: Under visual guidance (e.g., DIC or IR-DIC microscopy), carefully impale the target neuron with the micropipette.
-
Dye Injection:
-
Iontophoresis: Apply negative current pulses (e.g., -0.5 to -2 nA, 500 ms duration, 1 Hz) for 5-15 minutes.
-
Pressure Ejection: Apply brief, low-pressure pulses to eject the dye into the neuron.
-
-
Diffusion: Allow the dye to diffuse throughout the neuron for at least 30 minutes before fixation and imaging.
-
Fixation: Perfuse the tissue with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Imaging: Mount the tissue and image using a fluorescence microscope with a filter set appropriate for this compound (excitation ~400 nm, emission ~545 nm).[1]
Protocol 2: Iontophoretic Injection of Lucifer Yellow in Fixed Brain Slices
This protocol is a well-established method for detailed morphological analysis.[7]
Materials:
-
Lucifer Yellow CH, lithium salt
-
Distilled water or 0.1 M Tris buffer
-
Vibratome
-
Epifluorescence microscope with long-distance objectives
-
Micropipettes and iontophoresis setup
Procedure:
-
Tissue Fixation: Perfuse the animal with 4% paraformaldehyde.
-
Slicing: Prepare 100-300 µm thick brain slices using a vibratome.
-
Prepare Dye Solution: Dissolve Lucifer Yellow CH in distilled water to a concentration of 5-10%.
-
Fill Micropipette: Backfill a micropipette with the Lucifer Yellow solution.
-
Cell Impalement: Under epifluorescence guidance, impale a neuron of interest.
-
Iontophoresis: Inject the dye using negative current (-1 to -5 nA) for 5-10 minutes until the distal dendrites are brightly fluorescent.
-
Imaging: Image the filled neuron using a fluorescence microscope with a filter set for Lucifer Yellow (excitation ~428 nm, emission ~536 nm).
Protocol 3: Intracellular Filling with Biocytin and Visualization
This method provides excellent morphological detail and a stable signal.[5][8]
Materials:
-
Biocytin or Neurobiotin
-
Internal solution for patch clamp or sharp electrode recording
-
Fixative (4% paraformaldehyde)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 594)
-
DAB (3,3'-Diaminobenzidine) for chromogenic visualization (optional)
Procedure:
-
Prepare Biocytin Solution: Dissolve Biocytin in the internal solution at a concentration of 0.5-2%.
-
Cell Filling: During whole-cell patch-clamp or intracellular recording, allow Biocytin to diffuse into the neuron for at least 15-30 minutes.[9]
-
Fixation: Fix the tissue in 4% paraformaldehyde overnight at 4°C.
-
Slicing: Section the tissue on a vibratome or cryostat.
-
Permeabilization and Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Streptavidin Incubation: Incubate the sections with a fluorescently labeled streptavidin conjugate overnight at 4°C.[8]
-
Washing and Mounting: Wash the sections thoroughly in PBS and mount on slides with an appropriate mounting medium.
-
Imaging: Image the labeled neurons using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. ulab360.com [ulab360.com]
- 3. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar Tracers—Section 14.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell and Neuronal Tracing | Thermo Fisher Scientific - HK [thermofisher.com]
A Quantitative Comparison of Cascade Yellow and Other Hydrazide Dycipese for Cellular Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, quantitative comparison of Cascade Yellow with other commonly used hydrazide dyes in neuroscience and cell biology research. The information presented is intended to help researchers make informed decisions when selecting fluorescent tracers for applications such as neuronal tracing and gap junction analysis. Data is supported by published experimental findings and standard protocols.
I. Overview of Hydrazide Dyes
Hydrazide-containing fluorescent dyes are valuable tools for researchers as they can be introduced into cells via microinjection and subsequently fixed in place with aldehyde-based fixatives, allowing for detailed and lasting morphological studies.[1] These polar tracers are generally cell-impermeant and are widely used to map neuronal projections and investigate intercellular communication through gap junctions.[1]
II. Quantitative Comparison of Spectroscopic Properties
The selection of a fluorescent dye is critically dependent on its spectroscopic properties. The following table summarizes the key quantitative parameters for this compound and other popular hydrazide dyes, including Lucifer Yellow and a selection of Alexa Fluor hydrazides.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| This compound | 402[2] | 545[2] | 25,000[2] | 0.56[2] | 14,000 |
| Lucifer Yellow CH | 428 | 535 | 11,000 | 0.21 | 2,310 |
| Alexa Fluor 488 Hydrazide | 495 | 519 | 71,000[3] | 0.92[3] | 65,320 |
| Alexa Fluor 568 Hydrazide | 578 | 603 | 91,300[3] | 0.69[3] | 62,997 |
| Alexa Fluor 594 Hydrazide | 590 | 617 | 73,000[3] | 0.66[3] | 48,180 |
| Cascade Blue Hydrazide | ~400 | ~420 | >28,000[4] | ~0.54[4] | >15,120 |
Note: Brightness is a calculated parameter to estimate the relative fluorescence intensity of a dye under given excitation conditions. Higher values indicate a brighter signal.
III. Photostability Comparison
-
Alexa Fluor Dyes: This family of dyes is renowned for its superior photostability compared to traditional fluorophores like fluorescein and Lucifer Yellow.[3] This makes them highly suitable for demanding imaging applications, including time-lapse and confocal microscopy.
-
Cascade Dyes: Cascade Blue, a dye spectrally related to this compound, is reported to have good photostability.[4] It is reasonable to infer that this compound possesses comparable photostable characteristics.
-
Lucifer Yellow: While a widely used and historically significant neuronal tracer, Lucifer Yellow is known to be more susceptible to photobleaching compared to modern dyes like the Alexa Fluor series.[4]
IV. Experimental Protocols
A. Protocol for Comparative Analysis of Hydrazide Dyes as Neuronal Tracers
This protocol outlines a method for the intracellular injection of multiple hydrazide dyes into neurons to compare their performance in terms of brightness, diffusion, and photostability.
Materials:
-
Hydrazide dyes for comparison (e.g., this compound, Lucifer Yellow, Alexa Fluor 488 hydrazide) dissolved in sterile 0.1 M KCl or PBS to a final concentration of 1-5 mM.
-
Micropipettes with a tip diameter of 0.5-1.0 µm.
-
Micromanipulator and microinjection system (e.g., picospritzer).
-
Epifluorescence microscope equipped with appropriate filter sets for each dye.
-
Digital camera for capturing images.
-
Animal preparation for in vivo or in vitro electrophysiology/microscopy.
Procedure:
-
Prepare Dye Solutions: Dissolve each hydrazide dye in the chosen intracellular solution. Centrifuge the solutions to pellet any undissolved particles.
-
Load Micropipettes: Backfill the micropipettes with the dye solutions.
-
Cell Impalement: Under visual guidance (e.g., DIC or phase contrast), carefully impale a target neuron with the dye-filled micropipette.
-
Dye Injection: Inject the dye into the neuron using brief, positive pressure pulses or by iontophoresis.
-
Diffusion: Allow sufficient time for the dye to diffuse throughout the neuron and its processes (typically 15-60 minutes).
-
Imaging:
-
Capture initial images of the filled neuron using the appropriate filter set for each dye. Ensure consistent imaging parameters (exposure time, gain, etc.) for all dyes to allow for a fair comparison of brightness.
-
For photostability assessment, continuously expose a region of the dye-filled neuron to excitation light and capture images at regular intervals.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the cell body and distal processes for each dye to compare brightness and diffusion.
-
Plot the fluorescence intensity over time for the photostability experiment to determine the rate of photobleaching for each dye.
-
B. Protocol for Measuring Photobleaching Quantum Yield
A more rigorous method to quantify photostability is to determine the photobleaching quantum yield (Φ_b_). This value represents the probability that an excited fluorophore will undergo irreversible photodegradation.
Materials:
-
Spectrofluorometer or a fluorescence microscope with a stable light source and a sensitive detector.
-
Solutions of the hydrazide dyes at a low absorbance (<0.05) in a suitable solvent (e.g., PBS).
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the dyes.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has significantly decreased.
-
Data Analysis: The photobleaching rate constant (k_b_) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e^(-k_b_t). The photobleaching quantum yield can then be calculated relative to a standard of known Φ_b_.
V. Visualizing Experimental Workflows and Pathways
A. Experimental Workflow for Dye Comparison
The following diagram illustrates the key steps in the experimental workflow for comparing the performance of different hydrazide dyes as neuronal tracers.
Caption: Workflow for comparing hydrazide dyes as neuronal tracers.
B. Neuronal Tracing Signaling Pathway
This diagram illustrates the principle of anterograde and retrograde neuronal tracing using injectable dyes.
Caption: Anterograde and retrograde neuronal tracing pathways.
VI. Conclusion
The choice of a hydrazide dye for neuronal tracing and other applications depends on the specific requirements of the experiment.
-
This compound offers a good balance of brightness and a large Stokes shift, which can be advantageous in multicolor imaging experiments to minimize spectral overlap.
-
Lucifer Yellow remains a viable option, particularly when cost is a major consideration, but researchers should be mindful of its lower brightness and photostability.
-
Alexa Fluor hydrazides represent the state-of-the-art in terms of brightness and photostability, making them the preferred choice for experiments that demand the highest sensitivity and robustness to photobleaching.
By considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate hydrazide dye to achieve their scientific goals.
References
Evaluating the Photostability of Cascade Yellow in Comparison to Other Fluorophores: A Guide for Researchers
In the realm of fluorescence-based applications, the selection of a robust and photostable fluorophore is paramount for generating reliable and reproducible experimental data. Photobleaching, the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, can significantly compromise the quality and quantitative accuracy of fluorescence microscopy and other sensitive assays. This guide provides a comparative overview of the photostability of Cascade Yellow and other commonly used fluorophores, supported by available experimental data and detailed methodologies for evaluation.
Quantitative Photostability Comparison
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), which represents the probability of a fluorophore entering a permanent non-emissive state upon absorbing a photon. A lower photobleaching quantum yield indicates higher photostability. Another common metric is the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
The following table summarizes the photophysical properties and photostability of this compound's spectral analogs and other common fluorophores. It is important to note that photostability is highly dependent on the experimental conditions, including illumination intensity, wavelength, and the local chemical environment.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| This compound | ~400 | ~550 | Data Not Available | Data Not Available | Data Not Available |
| Pacific Orange | ~400 | ~551 | Data Not Available | Low | Low |
| Krome Orange | ~398 | ~528 | Higher than Pacific Orange[1][2] | High[1][2] | Moderate to High[1][2] |
| FITC | 494 | 518 | 0.92 | Moderate | Low[3][4] |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High | High[3] |
| Alexa Fluor 568 | 578 | 603 | 0.69 | High | High[3][4] |
Note: Data for Pacific Orange and Krome Orange are included as spectral proxies for this compound. Higher quantum yield and brightness generally correlate with greater photostability.
Experimental Protocol for Comparative Photostability Measurement
This section outlines a standardized methodology for comparing the photostability of different fluorophores under controlled laboratory conditions.
1. Objective:
To quantify and compare the photobleaching rates of this compound (or its spectral analogs) and other selected fluorophores under continuous illumination.
2. Materials:
-
Fluorophores for comparison (e.g., this compound-conjugate, Pacific Orange-conjugate, Krome Orange-conjugate, FITC-conjugate, Alexa Fluor 488-conjugate).
-
Conjugation substrate (e.g., antibody, purified protein, or microspheres).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., mercury arc lamp or laser).
-
Appropriate filter sets for each fluorophore.
-
A sensitive digital camera (e.g., CCD or sCMOS).
-
Image acquisition and analysis software (e.g., ImageJ or similar).
-
3. Sample Preparation:
a. Fluorophore Conjugation: Covalently conjugate each fluorophore to the chosen substrate according to the manufacturer's protocol. Ensure a similar degree of labeling for each conjugate to allow for a fair comparison.
b. Sample Mounting: i. For protein conjugates in solution, dilute the samples in PBS to a concentration that allows for the visualization of individual molecules or a uniform field of low fluorescence. ii. For antibody conjugates, perform immunofluorescent staining of a suitable cell or tissue sample. iii. Mount the samples on a microscope slide using an antifade mounting medium to minimize photobleaching from reactive oxygen species.
4. Image Acquisition:
a. Microscope Setup: i. Turn on the fluorescence light source and allow it to stabilize. ii. Select the appropriate filter set for the first fluorophore to be imaged. iii. Use the same objective lens (e.g., 60x or 100x oil immersion) and camera settings (exposure time, gain) for all samples.
b. Time-Lapse Imaging: i. Bring the sample into focus. ii. Select a region of interest (ROI) with clear and uniform fluorescence. iii. Begin continuous illumination of the ROI. iv. Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased (e.g., by >80%). v. Repeat the process for each fluorophore, ensuring identical illumination conditions.
5. Data Analysis:
a. Intensity Measurement: i. Open the time-lapse image series in an image analysis software. ii. Define an ROI within the fluorescent area and measure the mean fluorescence intensity for each time point. iii. Measure the mean intensity of a background region (an area without fluorescence) for each time point and subtract it from the corresponding ROI intensity.
b. Normalization: Normalize the background-corrected intensity at each time point (I_t) to the initial intensity (I_0) using the formula: Normalized Intensity = I_t / I_0.
c. Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time for each fluorophore.
d. Half-Life (t1/2) Determination: From the photobleaching curve, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
e. Photobleaching Rate Constant (k): For a more quantitative comparison, fit the decay of the normalized fluorescence intensity to a single exponential decay function: I(t) = e^(-kt), where 'k' is the photobleaching rate constant. A smaller 'k' value signifies higher photostability.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating and comparing the photostability of fluorophores.
References
- 1. The new violet laser dye, Krome Orange, allows an optimal polychromatic immunophenotyping based on CD45-KO gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Cytotoxicity of Cascade Yellow: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe for long-term cellular studies is a critical decision that can significantly impact experimental outcomes. An ideal probe should not only provide a strong and stable signal but also exhibit minimal cytotoxicity to ensure that the observed cellular processes are not artifacts of the labeling agent itself. This guide provides a framework for assessing the long-term cytotoxicity of Cascade Yellow, a pyridinium-based fluorescent dye. Due to a lack of extensive, publicly available long-term cytotoxicity data specifically for this compound, this guide offers a comparative analysis with other commonly used fluorescent dyes and outlines detailed experimental protocols for a comprehensive in-house evaluation.
Comparative Analysis of Fluorescent Dyes
When selecting a fluorescent probe for long-term imaging, it is crucial to consider its potential impact on cell health. The ideal dye should have low cytotoxicity, meaning it does not poison the cell, and low phototoxicity, where it does not generate harmful reactive oxygen species (ROS) upon excitation. While specific long-term data for this compound is limited, we can draw comparisons with other classes of fluorescent dyes.
Table 1: Comparative Overview of Fluorescent Dyes for Long-Term Studies
| Feature | This compound (Predicted) | Cyanine Dyes (e.g., Cy5, Cy7) | MitoTracker Dyes (e.g., MitoTracker Green) | Quantum Dots |
| Structure | Pyridinium-based | Polymethine chain | Varies, often with a reactive group | Semiconductor nanocrystals |
| Excitation/Emission | Visible Spectrum | Far-red/Near-infrared | Green | Tunable |
| Photostability | Moderate to High | High | Moderate | Very High |
| Reported Cytotoxicity | Limited data available. Some pyridinium salts show dose- and time-dependent cytotoxicity.[1][2] | Generally low, but can induce phototoxicity.[3] | Can induce apoptosis at higher concentrations and longer incubation times.[4] | Varies with composition and coating; potential for heavy metal toxicity. |
| Cellular Localization | Varies with specific conjugate | Varies with conjugate | Mitochondria | Varies with surface coating |
| Suitability for Long-Term Imaging | Requires thorough evaluation | Good, especially NIR variants to minimize phototoxicity | Use with caution; concentration and duration must be optimized | Excellent, but potential for long-term toxicity needs careful assessment |
Experimental Protocols for Assessing Long-Term Cytotoxicity
To rigorously assess the long-term cytotoxicity of this compound or any fluorescent probe, a multi-pronged approach employing a variety of assays is recommended. Below are detailed protocols for key experiments.
Cell Viability Assays
a) MTT/XTT Assay (Metabolic Activity)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Principle: Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the desired time course (e.g., 24, 48, 72, 96 hours).
-
Treatment: Add this compound at a range of concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, 96 hours).
-
Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
-
b) Calcein-AM Assay (Membrane Integrity and Esterase Activity)
This fluorescence-based assay uses a cell-permeant dye that becomes fluorescent upon cleavage by intracellular esterases in viable cells.[6]
-
Principle: Calcein-AM is a non-fluorescent, cell-permeable compound. In live cells with intact membranes and active esterases, it is converted to the intensely green fluorescent calcein.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate for the desired duration.
-
Staining: Wash the cells with PBS and then incubate with Calcein-AM solution.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or microscope.
-
Analysis: Quantify the fluorescence intensity relative to the untreated control.
-
Cell Proliferation Assay
a) CyQUANT® Direct Cell Proliferation Assay
This assay uses a DNA-binding dye to measure the total number of cells.
-
Principle: A green fluorescent dye binds to the DNA of all cells, providing a measure of cell number.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate for the desired duration.
-
Lysis and Staining: Add the CyQUANT® reagent, which lyses the cells and releases DNA for staining.
-
Measurement: Measure fluorescence intensity.
-
Analysis: Correlate fluorescence with cell number using a standard curve.
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
b) Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in the apoptotic pathway.[8]
-
Principle: A non-fluorescent substrate for caspase-3 and -7 is added to the cells. When cleaved by active caspases, a fluorescent product is released.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol using a white-walled 96-well plate.
-
Incubation: Incubate for the desired duration.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent.
-
Measurement: Measure the luminescence using a microplate reader.
-
Analysis: Correlate luminescence with caspase activity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in cytotoxicity assessment, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for assessing long-term cytotoxicity.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.[9][10][11]
Conclusion
While a definitive long-term cytotoxicity profile for this compound is not yet established in the literature, this guide provides the necessary framework for its comprehensive evaluation. By employing a combination of viability, proliferation, and apoptosis assays, researchers can generate robust data to determine the suitability of this compound for their specific long-term cell imaging applications. It is imperative to perform these assessments in the specific cell type and under the experimental conditions of interest, as cytotoxicity can be cell-type and context-dependent. The provided protocols and diagrams serve as a starting point for a thorough and objective assessment, ensuring the integrity and reliability of future long-term studies utilizing this fluorescent probe.
References
- 1. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicities of Tumor-Seeking Dyes: Impact on Future Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Live-Cell Assays for Cell Stress Responses Reveal New Patterns of Cell Signaling Caused by Mutations in Rhodopsin, α-Synuclein and TDP-43 [frontiersin.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. news-medical.net [news-medical.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cascade Yellow: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for Cascade Yellow, a fluorochrome used in various laboratory applications. Adherence to these guidelines is essential for minimizing environmental impact and ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C27H21N3O9S | [1] |
| Molecular Weight | 563.5 g/mol | [1] |
| Appearance | Yellow Powder | [2] |
| Classification | Pyridinium ion, arenesulfonate oxoanion, pyrrolidinone, 1,3-oxazoles | [1] |
| Role | Fluorochrome | [1] |
Immediate Safety and Logistical Information
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Protective Clothing | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a respirator may be necessary. |
Disposal Plan: A Step-by-Step Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound and materials contaminated with it. This procedure is based on general best practices for the disposal of fluorescent and organic dyes in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound was not located.
Experimental Protocol for the Disposal of this compound
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE (e.g., gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the name of the chemical ("this compound"), the approximate quantity, and the date of accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.[3] Segregate acids and bases, and keep oxidizing agents separate from reducing agents and organic compounds.
-
-
Waste Manifest and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a completed hazardous waste manifest, accurately detailing the contents of the container.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent or detergent and water.
-
Important Considerations:
-
Do not dispose of this compound down the drain. Dyes and stains are generally prohibited from drain disposal.
-
Do not dispose of solid this compound waste in the regular trash.
-
Always consult your institution's specific guidelines for hazardous waste disposal, as regulations may vary.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Cascade Yellow
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Cascade Yellow, a fluorochrome utilized in various laboratory applications. While this document offers procedural guidance, it is critical to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before use. The information below is based on general best practices for handling fluorescent organic dyes and should be supplemented with the SDS.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, appropriate Personal Protective Equipment (PPE) is your first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this and other similar chemical compounds.
| PPE Category | Equipment | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes and aerosols. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile Gloves | Offers protection against incidental chemical contact. For prolonged contact or immersion, consult the manufacturer's glove selection guide. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the chemical. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat provides a barrier against spills and contamination of personal clothing. |
| Foot Protection | Closed-toe Shoes | Shoes should fully cover the foot to protect against spills. |
| Respiratory Protection | Fume Hood | All handling of powdered or volatile forms of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
To ensure a safe and efficient workflow, the following procedural steps should be followed when working with this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. Do not dispose of this compound or its waste down the drain.
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be collected as hazardous chemical waste.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the primary hazard(s) as indicated in the SDS.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Illustrative Diagram: Generic Signaling Pathway
To demonstrate the visualization capabilities for complex relationships, the following diagram illustrates a generic signaling pathway, a common area of investigation in drug development.
By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a culture of safety and responsibility in the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
